molecular formula C14H5F6N5O B1680706 RO8191 CAS No. 691868-88-9

RO8191

Cat. No.: B1680706
CAS No.: 691868-88-9
M. Wt: 373.21 g/mol
InChI Key: GRHYZVJEXKTJOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

RO8191 is an agonist of interferon (IFN) α receptor type 2 (IFNAR2) with antiviral activity (EC50 = 200 nM in an anti-hepatitis C virus (HCV) replicon assay). It exhibits 1:1 binding to the IFNAR2 extracellular domain, indicating this compound and IFNAR2 interact at the cell surface. This compound induces expression of IFN-stimulated genes, without induction of genes encoding inflammatory cytokines and chemokines, in HCV replicon cells, several cancer cell lines, and human primary hepatocytes. This compound induces expression of IFN-stimulated genes in vivo without induction of inflammatory cytokine and chemokine expression in mice. It also reduces HCV titer in HCV-infected humanized liver mice following oral administration.>Novel activator of JAK/STAT, inducing IFN-like signals>This compound is an activator of JAK/STAT that induces IFN-like signals.

Properties

IUPAC Name

2-[2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-8-yl]-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H5F6N5O/c15-13(16,17)7-3-9(14(18,19)20)23-11-6(7)1-2-10-22-8(4-25(10)11)12-24-21-5-26-12/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRHYZVJEXKTJOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C3=C1C(=CC(=N3)C(F)(F)F)C(F)(F)F)C4=NN=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H5F6N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

691868-88-9
Record name 691868-88-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of RO8191

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RO8191, also known as CDM-3008, is an orally bioavailable, small-molecule agonist of the interferon-α/β receptor 2 (IFNAR2). It mimics the activity of type I interferons (IFNs) by directly binding to IFNAR2, initiating a signaling cascade that results in the expression of interferon-stimulated genes (ISGs) and subsequent antiviral effects.[1][2] This document provides a comprehensive overview of the molecular mechanism of this compound, including its interaction with IFNAR2, the downstream signaling pathways, and its biological activities. Detailed experimental protocols and quantitative data are presented to support a thorough understanding of its function.

Core Mechanism of Action: IFNAR2 Agonism

This compound is an imidazonaphthyridine compound that functions as a potent agonist of the interferon (IFN) receptor. Unlike endogenous type I IFNs which require the heterodimerization of IFNAR1 and IFNAR2, this compound's activity is uniquely dependent on IFNAR2.[2][3] Surface plasmon resonance (SPR) spectroscopy has confirmed a direct 1:1 binding interaction between this compound and the extracellular domain of IFNAR2.[4] This binding event is the critical first step in initiating the downstream signaling cascade.

Signaling Pathway

Upon binding to IFNAR2, this compound triggers the phosphorylation and activation of the IFNAR2-associated Janus kinase 1 (JAK1).[2][3] Activated JAK1 then phosphorylates specific tyrosine residues on the intracellular domain of IFNAR2, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. This compound has been shown to induce the phosphorylation of STAT1 and STAT2.[2] These phosphorylated STATs, along with interferon regulatory factor 9 (IRF9), form the ISGF3 complex. ISGF3 translocates to the nucleus and binds to interferon-stimulated response elements (ISREs) in the promoters of ISGs, thereby driving their transcription and translation.[2] The expression of these ISGs ultimately leads to the establishment of an antiviral state within the cell. Notably, the signaling cascade induced by this compound is independent of IFNAR1 and its associated kinase, Tyrosine Kinase 2 (Tyk2).[1][2]

RO8191_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IFNAR2 IFNAR2 This compound->IFNAR2 Binds JAK1 JAK1 IFNAR2->JAK1 Activates STAT1 STAT1 JAK1->STAT1 Phosphorylates STAT2 STAT2 JAK1->STAT2 Phosphorylates pSTAT1 pSTAT1 pSTAT2 pSTAT2 IRF9 IRF9 ISGF3 ISGF3 Complex IRF9->ISGF3 pSTAT1->ISGF3 pSTAT2->ISGF3 ISRE ISRE (Promoter) ISGF3->ISRE Binds to ISG Interferon-Stimulated Genes (ISGs) ISRE->ISG Drives Transcription Antiviral_Proteins Antiviral Proteins ISG->Antiviral_Proteins Translation Antiviral_State Antiviral State Antiviral_Proteins->Antiviral_State

Caption: this compound signaling pathway.

Quantitative Biological Activity

This compound has demonstrated potent antiviral activity against a range of viruses, including Hepatitis C Virus (HCV) and Hepatitis B Virus (HBV).[1] The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Antiviral Activity of this compound

Virus/AssayCell LineParameterValueReference
HCV RepliconHuh-7IC50200 nM[1]
HCVcc (infectious particles)Huh-7.5.1IC500.20 µM
HCV Subgenomic RepliconNot specifiedIC500.17 µM
HBV ReplicationPrimary human hepatocytesIC500.1 µM
Encephalomyocarditis virus (EMCV)A549EC50~1 µM[2]

Table 2: Receptor Binding and Cellular Activity of this compound

AssayTargetParameterValueReference
IFNAR2 AgonismNot specifiedEC500.2 µM

Experimental Protocols

HCV Replicon Assay

This assay is used to determine the anti-HCV activity of this compound in a cell-based system.

  • Cell Culture: Huh-7 cells harboring an HCV subgenomic replicon expressing luciferase are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound for 72 hours.[1]

  • Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity, which correlates with HCV replication, is measured using a luminometer.

  • Data Analysis: The IC50 value, the concentration at which this compound inhibits 50% of HCV replication, is calculated from the dose-response curve.

Western Blotting for STAT Phosphorylation

This method is employed to assess the activation of the JAK/STAT signaling pathway.

  • Cell Treatment: HCV replicon cells are treated with different concentrations of this compound or IFN-α for 15 minutes.[5]

  • Cell Lysis: Cells are washed with phosphate-buffered saline (PBS) and lysed in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated STAT1 (p-STAT1) and total STAT1, as well as p-STAT2 and total STAT2.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Real-Time RT-PCR for ISG Expression

This technique is used to quantify the induction of ISG expression following this compound treatment.

  • RNA Extraction: HCV replicon cells are treated with this compound (e.g., 50 µM) or IFN-α (e.g., 100 IU/mL) for 2 or 8 hours.[5] Total RNA is then extracted using a suitable RNA isolation kit.

  • Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Real-Time PCR: The cDNA is used as a template for real-time PCR with primers specific for various ISGs (e.g., OAS1, Mx1, PKR). A housekeeping gene (e.g., β-actin) is used as an internal control.

  • Data Analysis: The relative expression of each ISG is calculated using the ΔΔCt method.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_assays Assays cluster_results Results start This compound Compound cell_culture Cell Culture (e.g., HCV Replicon Cells) start->cell_culture treatment Compound Treatment cell_culture->treatment antiviral_assay Antiviral Assay (e.g., Luciferase Assay) treatment->antiviral_assay western_blot Western Blot (p-STAT Analysis) treatment->western_blot rt_pcr Real-Time RT-PCR (ISG Expression) treatment->rt_pcr ic50 IC50 Calculation antiviral_assay->ic50 stat_activation STAT Pathway Activation western_blot->stat_activation isg_induction ISG Induction Profile rt_pcr->isg_induction

References

A Technical Guide to the RO8191-Mediated Activation of the JAK/STAT Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

RO8191, also known as CDM-3008, is an orally bioavailable small-molecule agonist of the interferon-α/β receptor 2 (IFNAR2).[1][2][3] Unlike endogenous type I interferons (IFN-α/β) that require a heterodimer of IFNAR1 and IFNAR2 for signal transduction, this compound uniquely activates the JAK/STAT pathway through direct binding to IFNAR2, independent of IFNAR1.[4][5] This interaction triggers the phosphorylation of Janus kinase 1 (JAK1) and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT1 and STAT2.[4][6] The activated STATs form a transcription complex that induces the expression of a wide array of interferon-stimulated genes (ISGs), culminating in a potent antiviral state.[4][7] This guide details the molecular mechanism, quantitative activity, and experimental protocols relevant to the study of this compound.

Mechanism of Action: A Novel IFNAR2-Dependent Pathway

This compound represents a novel class of interferon-like molecules. Its mechanism of action bypasses the canonical IFN-α/β signaling paradigm.

  • Direct IFNAR2 Agonism : this compound directly binds to the extracellular domain of IFNAR2.[4][7] This interaction is sufficient to induce a conformational change that initiates downstream signaling.

  • Selective Kinase Activation : Upon this compound binding, the IFNAR2-associated kinase, JAK1, is robustly phosphorylated and activated.[4][5] Notably, this activation occurs in the absence of IFNAR1 and its associated kinase, Tyrosine kinase 2 (Tyk2), which is not phosphorylated or required for this compound activity.[4][5]

  • STAT Phosphorylation and Dimerization : Activated JAK1 phosphorylates key tyrosine residues on STAT1 and STAT2.[3][4][6] This leads to the formation of STAT1/STAT2 heterodimers. This compound has also been shown to stimulate the phosphorylation of STAT3, STAT5, and STAT6.[4]

  • ISGF3 Complex Formation and Nuclear Translocation : The phosphorylated STAT1/STAT2 dimer associates with Interferon Regulatory Factor 9 (IRF9) to form the ISGF3 complex.[5] This complex translocates to the nucleus.

  • ISG Transcription : In the nucleus, the ISGF3 complex binds to Interferon-Stimulated Response Elements (ISREs) in the promoter regions of target genes, driving the transcription of hundreds of ISGs that establish an antiviral cellular state.[4][7]

The signaling pathway is visualized in the diagram below.

RO8191_Pathway This compound JAK/STAT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IFNAR2 IFNAR2 (Homodimer) This compound->IFNAR2 Binds JAK1 JAK1 IFNAR2->JAK1 Activates STAT1_U STAT1 JAK1->STAT1_U Phosphorylates STAT2_U STAT2 JAK1->STAT2_U Phosphorylates STAT1_P pSTAT1 STAT1_U->STAT1_P STAT2_P pSTAT2 STAT2_U->STAT2_P ISGF3 ISGF3 Complex (pSTAT1/pSTAT2/IRF9) STAT1_P->ISGF3 Forms STAT2_P->ISGF3 Forms IRF9 IRF9 IRF9->ISGF3 Forms ISRE ISRE (DNA Element) ISGF3->ISRE Binds ISG ISG Transcription (Antiviral State) ISRE->ISG Promotes

This compound direct activation of the IFNAR2-JAK1-STAT pathway.

Quantitative Biological Activity

The potency of this compound has been quantified in various antiviral and cell-based assays. The data below summarizes its efficacy.

ParameterValueAssay SystemReference
EC50 200 nMAnti-Hepatitis C Virus (HCV) Replicon Assay[1][7]
EC50 0.2 µMIFNAR2 Agonism[3]
IC50 0.17 µMHCV Subgenomic Replicon[3]
IC50 0.20 µMHCV Cell Culture-Produced Infectious Particles[3]
IC50 0.1 µMHepatitis B Virus (HBV) Replication[3]

Key Experimental Protocols

The characterization of this compound and its effects on the JAK/STAT pathway involves several core methodologies.

This protocol is used to directly measure the activation of key signaling proteins.

  • Cell Culture and Treatment : Culture relevant cells (e.g., HCV replicon cells, A549, or primary hepatocytes) to 80-90% confluency.[4]

  • Stimulation : Treat cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) or a positive control (e.g., 100 IU/mL IFN-α) for a short duration, typically 15 minutes, to capture peak phosphorylation.[6]

  • Cell Lysis : Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification : Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer : Separate 20-40 µg of total protein lysate on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Key antibodies include: anti-phospho-STAT1 (Tyr701), anti-phospho-STAT2 (Tyr690), anti-phospho-JAK1 (Tyr1034/1035), anti-total STAT1, anti-total STAT2, anti-total JAK1, and a loading control (e.g., anti-β-actin).[4][6]

    • Wash membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection : Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

This protocol quantifies the downstream transcriptional output of JAK/STAT activation.

  • Cell Culture and Treatment : Seed cells and treat with this compound (e.g., 50 µM) or IFN-α (e.g., 100 IU/mL) for a specified time course (e.g., 2, 4, 8 hours).[4][6]

  • RNA Extraction : Isolate total RNA from cells using a commercial kit (e.g., RNeasy) following the manufacturer's instructions.

  • cDNA Synthesis : Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • Real-Time PCR :

    • Prepare a reaction mix containing cDNA template, forward and reverse primers for target ISGs (e.g., OAS1, MX1, ISG15), and a SYBR Green or TaqMan master mix.

    • Run the reaction on a real-time PCR instrument.

  • Data Analysis : Normalize the cycle threshold (Ct) values of the target genes to a housekeeping gene (e.g., β-actin, GAPDH). Calculate the fold change in gene expression relative to untreated control cells using the ΔΔCt method.[4]

The workflow for these experiments is outlined below.

Experimental_Workflow General Experimental Workflow for this compound Analysis cluster_treatment cluster_phospho Phosphorylation Analysis (Immunoblot) cluster_isg Gene Expression Analysis (RT-PCR) A 1. Seed Cells (e.g., HCV Replicon Cells) B 2. Treat with this compound (Dose-Response or Time-Course) A->B C 3a. Cell Lysis (15 min post-treatment) B->C G 3b. RNA Extraction (2-8 hr post-treatment) B->G D 4a. SDS-PAGE & Western Blot C->D E 5a. Probe with Anti-pSTAT1/pJAK1 Abs D->E F 6a. Data Analysis: Quantify Phosphorylation E->F H 4b. cDNA Synthesis G->H I 5b. Real-Time PCR (ISG Primers) H->I J 6b. Data Analysis: Calculate Fold Change (ΔΔCt) I->J

Workflow for analyzing this compound's molecular effects.

Summary and Significance

This compound is a pioneering small-molecule IFNAR2 agonist that activates the JAK/STAT pathway through a unique, IFNAR1-independent mechanism. By selectively engaging IFNAR2 and activating the JAK1-STAT1/2 axis, it induces a robust interferon-like response characterized by the expression of antiviral ISGs.[4][5] This direct and specific mechanism of action, combined with its oral bioavailability, makes this compound a valuable tool for studying JAK/STAT signaling and a promising candidate for therapeutic development in virology and oncology.[3][7] The protocols and data presented herein provide a foundational guide for researchers investigating this compound and its biological effects.

References

The Biological Activity of RO8191: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Novel Interferon Receptor Agonist

Executive Summary

RO8191, also known as CDM-3008, is a potent and orally active small-molecule agonist of the interferon-α/β receptor 2 (IFNAR2). This technical guide provides a comprehensive overview of the biological activity of this compound, detailing its mechanism of action, quantitative pharmacological data, and the experimental protocols used to elucidate its function. By directly binding to IFNAR2, this compound initiates a signaling cascade through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, leading to the expression of interferon-stimulated genes (ISGs). This activity confers broad-spectrum antiviral properties, notably against Hepatitis C virus (HCV) and encephalomyocarditis virus (EMCV), without significantly inducing inflammatory cytokines. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel immunomodulatory agents.

Quantitative Pharmacological Data

The biological activity of this compound has been quantified in various in vitro assays. The following table summarizes the key pharmacological parameters.

ParameterVirus/SystemValueReference(s)
IC50 HCV Replicon200 nM[1][2]
EC50 Anti-HCV Activity200 nM[3]
EC50 IFNAR2 Agonism0.2 µM[4]
IC50 HCV Cell Culture0.17 µM[4]
IC50 HBV Replication0.1 µM[4]

Mechanism of Action: IFNAR2-Mediated JAK/STAT Signaling

This compound exerts its biological effects by mimicking the action of type I interferons. It directly binds to the extracellular domain of IFNAR2, a subunit of the type I interferon receptor.[1][5][6] This binding event triggers the activation of the IFNAR2-associated Janus kinase 1 (JAK1).[7] Activated JAK1 then phosphorylates and activates Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT1 and STAT2.[4][7] These phosphorylated STATs, along with Interferon Regulatory Factor 9 (IRF9), form the ISG Factor 3 (ISGF3) complex, which translocates to the nucleus and binds to Interferon-Stimulated Response Elements (ISREs) in the promoters of ISGs, thereby inducing their transcription.[7]

Crucially, the action of this compound is independent of the other type I interferon receptor subunit, IFNAR1, and its associated kinase, Tyrosine Kinase 2 (Tyk2).[1][7] This selective activation of the IFNAR2/JAK1 axis differentiates this compound from endogenous type I interferons and may account for its favorable profile of inducing antiviral gene expression without a corresponding significant induction of inflammatory cytokines and chemokines.[6][7]

RO8191_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IFNAR2 IFNAR2 This compound->IFNAR2 Binds JAK1 JAK1 IFNAR2->JAK1 STAT1 STAT1 JAK1->STAT1 Phosphorylates STAT2 STAT2 JAK1->STAT2 Phosphorylates IFNAR1 IFNAR1 Tyk2 Tyk2 pSTAT1 pSTAT1 pSTAT2 pSTAT2 ISGF3 ISGF3 Complex pSTAT1->ISGF3 Forms pSTAT2->ISGF3 Forms IRF9 IRF9 IRF9->ISGF3 Forms ISRE ISRE ISGF3->ISRE Binds ISGs Interferon-Stimulated Genes (ISGs) ISRE->ISGs Induces Transcription Antiviral State Antiviral State ISGs->Antiviral State

This compound Signaling Pathway.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the biological activity of this compound.

HCV Replicon Assay

This assay is used to determine the anti-HCV activity of this compound in a cell-based system.

1. Cell Culture:

  • Huh-7 cells harboring an HCV subgenomic replicon (genotype 1b or 2a) that includes a luciferase reporter gene are used.[1]

  • Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), GlutaMAX, non-essential amino acids, penicillin-streptomycin, and 0.5 mg/mL G418 (Geneticin) to maintain the replicon.[1]

2. Assay Procedure:

  • Cells are seeded into 384-well plates at a density of 2,000 cells per well in G418-free medium and incubated for 12-24 hours.[1]

  • This compound is serially diluted (e.g., 1:3) in dimethyl sulfoxide (DMSO). A small volume (e.g., 0.4 µL) of the diluted compound is added to the wells to achieve a final concentration range (e.g., 2.3 nM to 44 µM) with a final DMSO concentration of approximately 0.44%.[1]

  • Plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.[1]

3. Data Analysis:

  • HCV replication is quantified by measuring the luciferase activity using a commercial luciferase assay system.

  • Cell viability is assessed in parallel using a cytotoxicity assay, such as the calcein AM method, to determine the 50% cytotoxic concentration (CC50).[1]

  • The 50% effective concentration (EC50) for HCV replicon inhibition is calculated from dose-response curves using non-linear regression analysis.[1]

siRNA-Mediated Gene Knockdown

This technique is employed to confirm the involvement of specific signaling components in the action of this compound.

1. Transfection:

  • Huh-7 replicon cells are plated in 24-well plates at a density of 10,000-15,000 cells per well.[5]

  • After 12-24 hours, cells are transfected with small interfering RNAs (siRNAs) targeting specific genes (e.g., IFNAR1, IFNAR2, JAK1, Tyk2, STAT1, STAT2, IRF9) or a non-targeting control siRNA at a final concentration of 30-50 nM.[5][6] A suitable transfection reagent, such as Lipofectamine RNAiMAX, is used according to the manufacturer's protocol.

2. Treatment and Analysis:

  • Forty-eight hours post-transfection, the cells are treated with this compound or a control substance (e.g., IFN-α).[6]

  • After a further 24 hours of incubation, the anti-HCV activity is assessed using the HCV replicon assay as described above. A reduction in the inhibitory activity of this compound upon knockdown of a specific gene confirms its role in the signaling pathway.

JAK/STAT Phosphorylation Assay (Western Blot)

This assay is used to directly measure the activation of JAK and STAT proteins.

1. Cell Lysis:

  • HCV replicon cells are treated with various concentrations of this compound or interferons for a short duration (e.g., 15 minutes).

  • The cells are then washed with ice-cold phosphate-buffered saline (PBS) and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

2. Western Blotting:

  • Total cell lysates are subjected to sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) to separate proteins by size.

  • The separated proteins are transferred to a nitrocellulose or PVDF membrane.

  • The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated forms of JAK1, STAT1, and STAT2.

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • To ensure equal protein loading, the membranes are stripped and re-probed with antibodies against the total (phosphorylated and unphosphorylated) forms of the respective proteins.

Surface Plasmon Resonance (SPR) for Binding Analysis

SPR is used to demonstrate the direct binding of this compound to IFNAR2.

1. Chip Preparation:

  • A suitable sensor chip (e.g., CM5) is activated to allow for the immobilization of the ligand.

  • The extracellular domain (ECD) of IFNAR2 is immobilized on the sensor chip surface.

2. Binding Measurement:

  • A running buffer is continuously flowed over the chip surface to establish a stable baseline.

  • Different concentrations of this compound are injected over the surface.

  • The binding of this compound to the immobilized IFNAR2 is detected in real-time as a change in the refractive index at the sensor surface, measured in resonance units (RU).

  • The association and dissociation phases are monitored to determine the binding kinetics (kon and koff) and affinity (KD).

In Vivo Antiviral Efficacy in Mice

These studies assess the oral bioavailability and antiviral activity of this compound in an animal model.

1. Animal Model:

  • Humanized liver mice infected with HCV or other relevant mouse models of viral infection are used.[3][6]

2. Dosing and Sample Collection:

  • This compound is administered orally to the mice at a specified dose (e.g., 30 mg/kg).[1]

  • At various time points post-treatment, blood and liver tissue are collected.[6]

3. Analysis:

  • HCV RNA levels in the serum and liver are quantified using real-time reverse transcription-polymerase chain reaction (RT-PCR) to determine the reduction in viral titer.[6]

  • The expression of ISGs in the liver is measured by RT-PCR to confirm the in vivo target engagement of this compound.[6]

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental procedures.

HCV_Replicon_Assay_Workflow A Seed Huh-7 HCV replicon cells in 384-well plates B Incubate for 12-24h A->B C Add serial dilutions of this compound B->C D Incubate for 72h C->D E Measure Luciferase Activity (HCV Replication) D->E F Measure Cell Viability (e.g., Calcein AM) D->F G Calculate EC50 and CC50 E->G F->G

HCV Replicon Assay Workflow.

siRNA_Knockdown_Workflow A Seed Huh-7 replicon cells B Transfect with target-specific or control siRNA A->B C Incubate for 48h B->C D Treat with this compound or control C->D E Incubate for 24h D->E F Perform HCV Replicon Assay E->F G Analyze impact of knockdown on this compound activity F->G

References

RO8191: A Technical Guide for Hepatitis C Virus Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of RO8191 (also known as CDM-3008), a small-molecule agonist of the interferon-α receptor 2 (IFNAR2), for its application in Hepatitis C Virus (HCV) research. This document outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental methodologies from cited literature, and visualizes relevant pathways and workflows.

Core Concepts

This compound is an orally bioavailable imidazonaphthyridine compound that acts as a potent agonist of the interferon (IFN) receptor.[1][2] It directly binds to IFNAR2, a subunit of the type I IFN receptor, initiating a signaling cascade that mimics the natural antiviral response of interferons.[1][2] This leads to the activation of the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway and the subsequent expression of numerous interferon-stimulated genes (ISGs) that possess antiviral properties.[1][3] Notably, this compound's antiviral activity is dependent on IFNAR2 and JAK1, but independent of IFNAR1 and Tyk2, suggesting a unique mode of action compared to endogenous interferons.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's activity against HCV and its effects on the interferon signaling pathway.

Parameter Value Assay/System Reference
EC500.2 µMIFNAR2 agonism
IC500.17 µMHCV subgenomic replicon
IC500.20 µMHCV cell culture-produced infectious particles
IC50200 nMHCV replicon[1][5][6]

Table 1: In Vitro Anti-HCV Activity of this compound

Parameter Value System Reference
IC500.1 µMHepatitis B virus replication in cell cultures[3]

Table 2: In Vitro Anti-HBV Activity of this compound

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound and a general workflow for evaluating its anti-HCV activity.

RO8191_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound IFNAR2 IFNAR2 This compound->IFNAR2 Binds JAK1 JAK1 IFNAR2->JAK1 Activates STAT1 STAT1 JAK1->STAT1 Phosphorylates STAT2 STAT2 JAK1->STAT2 Phosphorylates ISGF3 ISGF3 Complex (STAT1/STAT2/IRF9) STAT1->ISGF3 STAT2->ISGF3 ISRE ISRE ISGF3->ISRE Binds to ISGs Interferon-Stimulated Genes (ISGs) ISRE->ISGs Induces Transcription Antiviral_Effect Antiviral Effect (HCV Inhibition) ISGs->Antiviral_Effect

Caption: this compound signaling pathway in hepatocytes.

Anti_HCV_Workflow start Start cell_culture Culture HCV Replicon Cells (e.g., Huh-7) start->cell_culture treatment Treat cells with varying concentrations of this compound cell_culture->treatment incubation Incubate for a defined period (e.g., 72 hours) treatment->incubation analysis Analyze HCV Replication incubation->analysis luciferase Luciferase Assay analysis->luciferase Method 1 qpcr qRT-PCR for HCV RNA analysis->qpcr Method 2 western Western Blot for HCV proteins (NS3, NS5A) analysis->western Method 3 data Data Analysis (IC50 determination) luciferase->data qpcr->data western->data end End data->end

Caption: General experimental workflow for in vitro anti-HCV testing.

Experimental Protocols

The following are representative methodologies for key experiments cited in the literature for the study of this compound.

HCV Replicon Assay

This protocol is based on the general methodology used to determine the anti-HCV activity of compounds in vitro.

  • Cell Line: Human hepatoma cells harboring an HCV subgenomic replicon (e.g., Huh-7 cells).

  • Seeding: Plate cells in 96-well plates at a density that allows for logarithmic growth during the experiment.

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO.[2] The final DMSO concentration in the cell culture medium should be non-toxic (typically <0.5%).

  • Treatment: After 24 hours of cell seeding, replace the medium with fresh medium containing the desired concentrations of this compound.[1] Include a vehicle control (DMSO) and a positive control (e.g., a known HCV inhibitor).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.[1]

  • Luciferase Assay: If the replicon contains a luciferase reporter gene, lyse the cells and measure luciferase activity using a commercial kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., using a CellTiter-Glo assay). Calculate the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

siRNA-Mediated Gene Knockdown

This protocol describes the general procedure for silencing specific genes to investigate the signaling pathway of this compound.[4]

  • Cell Line: HCV replicon cells.

  • siRNA Transfection: Transfect cells with siRNAs targeting IFNAR1, IFNAR2, JAK1, Tyk2, STAT1, STAT2, or a non-targeting control siRNA using a suitable transfection reagent (e.g., Lipofectamine RNAiMAX).[4]

  • Incubation: Incubate the cells for 48 hours to allow for target gene knockdown.[4]

  • Treatment: Treat the transfected cells with this compound or IFN-α for 24 hours.[4]

  • Analysis: Assess the level of HCV replication using a luciferase assay or qRT-PCR. Knockdown efficiency can be confirmed by qRT-PCR or Western blotting for the target proteins.[4]

Western Blotting for Protein Expression and Phosphorylation

This protocol is used to analyze the expression of HCV proteins and the phosphorylation status of signaling proteins.

  • Cell Lysate Preparation: Treat HCV replicon cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against HCV proteins (e.g., NS3, NS5A) or phosphorylated/total STAT1 and STAT2 overnight at 4°C.[4]

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Real-Time RT-PCR for Gene Expression Analysis

This protocol is employed to measure the induction of interferon-stimulated genes (ISGs).[4]

  • RNA Extraction: Treat cells with this compound or a vehicle control for a specified duration (e.g., 2 or 8 hours).[4] Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for the ISGs of interest (e.g., OAS1, Mx1, PKR) and a housekeeping gene (e.g., GAPDH) for normalization.[4]

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

In Vivo Efficacy in Humanized Liver Mice

This protocol provides a general outline for assessing the in vivo anti-HCV activity of this compound.[4][5]

  • Animal Model: Use mice with humanized livers engrafted with human hepatocytes, susceptible to HCV infection.

  • HCV Infection: Infect the mice with a patient-derived HCV strain.

  • Treatment: Once HCV infection is established (as determined by serum HCV RNA levels), orally administer this compound (e.g., 30 mg/kg) or a vehicle control daily for a specified period.[1][5]

  • Monitoring: Monitor serum HCV RNA titers at regular intervals during and after treatment.

  • Analysis: At the end of the study, harvest the livers for analysis of ISG expression by qRT-PCR.[4]

Conclusion

This compound represents a promising small-molecule approach to HCV therapy by activating the host's innate immune response through a distinct IFNAR2-mediated pathway. Its oral bioavailability and potent anti-HCV activity in preclinical models make it a valuable tool for further research and potential drug development. The methodologies outlined in this guide provide a framework for researchers to investigate its mechanism of action and therapeutic potential.

References

RO8191: A Novel Interferon-Like Small Molecule for Hepatitis B Virus Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

RO8191, also known as CDM-3008, is an orally bioavailable small molecule that has emerged as a promising agent in the research landscape of Hepatitis B Virus (HBV) therapeutics.[1][2] Functioning as a potent agonist of the interferon-α/β receptor 2 (IFNAR2), this compound mimics the biological activity of endogenous interferon-α (IFNα) by activating the JAK/STAT signaling pathway and inducing the expression of a cascade of interferon-stimulated genes (ISGs).[1][2][3] This interferon-like activity confers significant antiviral effects against HBV, including the suppression of viral replication and the reduction of the persistent covalently closed circular DNA (cccDNA), a key target for a functional cure of chronic hepatitis B.[1][4][5] This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental methodologies related to this compound in the context of HBV research.

Core Mechanism of Action

This compound exerts its anti-HBV effects by directly binding to IFNAR2, a component of the type I interferon receptor.[2][3] This binding event initiates a downstream signaling cascade that is central to the innate immune response to viral infections.

Signaling Pathway

The activation of IFNAR2 by this compound triggers the phosphorylation and activation of Janus kinase 1 (JAK1) and Tyrosine kinase 2 (Tyk2) are generally involved in type I IFN signaling, however, studies on this compound suggest its activity is dependent on IFNAR2/JAK1 and independent of IFNAR1/Tyk2.[2] Activated JAK1 then phosphorylates Signal Transducers and Activators of Transcription (STAT) proteins, primarily STAT1 and STAT2.[3] These phosphorylated STATs form a heterodimer, which then associates with interferon regulatory factor 9 (IRF9) to form the ISG factor 3 (ISGF3) complex.[3] The ISGF3 complex translocates to the nucleus and binds to interferon-stimulated response elements (ISREs) in the promoter regions of various ISGs, thereby inducing their transcription.[6] The protein products of these ISGs have a wide range of antiviral functions that collectively inhibit HBV replication and promote the degradation of viral components.[6]

RO8191_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IFNAR2 IFNAR2 This compound->IFNAR2 Binds to JAK1 JAK1 IFNAR2->JAK1 Activates STAT1 STAT1 JAK1->STAT1 Phosphorylates STAT2 STAT2 JAK1->STAT2 Phosphorylates pSTAT1 pSTAT1 pSTAT2 pSTAT2 ISGF3 ISGF3 Complex (pSTAT1/pSTAT2/IRF9) pSTAT1->ISGF3 pSTAT2->ISGF3 ISRE ISRE (Promoter Region) ISGF3->ISRE Binds to IRF9 IRF9 IRF9->ISGF3 ISGs Interferon-Stimulated Genes (e.g., OAS1, ISG20, APOBEC3F/G) ISRE->ISGs Induces Transcription Antiviral_Effect Anti-HBV Effects ISGs->Antiviral_Effect Leads to

Figure 1: this compound signaling pathway leading to anti-HBV effects.

Preclinical Anti-HBV Activity

In vitro studies have demonstrated the potent and dose-dependent anti-HBV activity of this compound. The compound has been shown to suppress multiple markers of HBV replication in various cell culture models.

Quantitative Data Summary
ParameterCell ModelConcentrationEffectReference
HBV DNA Primary Human Hepatocytes0.1 µM (IC50)Dose-dependent decrease[1]
Hep38.7-Tet cells0-100 µMDose-dependent decrease[1]
cccDNA Primary Human Hepatocytes10-100 µMSignificant decrease[1]
HBeAg Primary Human Hepatocytes0.1-100 µMSignificant decrease[1]
HBsAg Primary Human Hepatocytes10-100 µMSignificant decrease[1]
pgRNA Not SpecifiedNot SpecifiedSuppression[1]
HCV Replicon Not Specified200 nM (IC50)Antiviral activity[2]

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound's anti-HBV activity.

Anti-HBV Activity Assay in HepG2-derived Cells (Hep38.7-Tet)

This assay is designed to assess the dose-dependent effect of a compound on HBV DNA replication in a stable cell line that replicates HBV under the control of a tetracycline-off promoter.

Methodology:

  • Cell Culture: Hep38.7-Tet cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum, antibiotics, and G418 for selection. The medium is changed every 2-3 days.

  • Compound Treatment: Cells are seeded in multi-well plates. After one day of culture to allow for cell attachment, the cells are treated with serially diluted concentrations of this compound (e.g., 0-100 µM) for a period of 6 days. The medium containing the compound is refreshed at specified intervals (e.g., every 3 days).[1]

  • Quantification of HBV DNA: After the 6-day treatment period, the cell culture medium is collected. HBV DNA levels in the supernatant are quantified using quantitative real-time PCR (qPCR).[1]

  • Cell Viability Assay: To assess the cytotoxicity of the compound, a cell viability assay (e.g., XTT assay) is performed on the treated cells.[1]

Hep38_7_Tet_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis A Seed Hep38.7-Tet cells B Culture for 24 hours A->B C Treat with serial dilutions of this compound (0-100 µM) B->C D Incubate for 6 days C->D E Change medium with fresh compound every 3 days D->E During incubation F Collect cell culture medium D->F G Measure HBV DNA by qPCR F->G H Measure cell viability (XTT assay) F->H

Figure 2: Experimental workflow for assessing this compound anti-HBV activity in Hep38.7-Tet cells.

Anti-HBV Activity Assay in Primary Human Hepatocytes (PXB cells)

This protocol evaluates the efficacy of a compound in a more physiologically relevant model using primary human hepatocytes infected with HBV.

Methodology:

  • HBV Infection: PXB cells are infected with HBV at a specific genome equivalent per cell (e.g., 3 GE/cell). The culture medium is exchanged every 3-4 days for 28 days to establish a robust infection.[1]

  • Compound Treatment: After 28 days of infection, the cells are treated with serially diluted concentrations of this compound (e.g., 0.0003–100 µM) for 7 days.[1]

  • Sample Collection and Analysis:

    • Supernatant: The cell culture medium is collected to measure levels of HBsAg and HBeAg by ELISA, and extracellular HBV DNA by qPCR.[1]

    • Cell Lysate: Cellular DNA is purified from the cells.[1]

    • cccDNA Quantification: To specifically measure cccDNA, the purified cellular DNA is treated with T5 exonuclease to digest non-circular DNA before quantification by qPCR.[1]

    • Cell Viability: Cell viability is assessed using a suitable assay (e.g., RealTime-Glo MT Cell Viability Assay).[1]

Conclusion and Future Directions

This compound represents a significant advancement in the quest for an HBV functional cure. Its ability to activate the host's innate immune response through a well-defined signaling pathway, leading to the suppression of viral replication and reduction of the cccDNA reservoir, underscores its therapeutic potential. The preclinical data strongly support its further investigation in clinical settings. Future research should focus on optimizing dosing regimens, evaluating potential combination therapies with other anti-HBV agents, and further elucidating the specific ISGs responsible for its potent antiviral effects. The detailed experimental protocols provided herein offer a solid foundation for researchers to build upon in their exploration of this compound and other novel immunomodulatory agents for the treatment of chronic hepatitis B.

References

RO8191 in Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO8191 is an orally active, small-molecule agonist of the interferon (IFN) α/β receptor 2 (IFNAR2).[1][2] As a potent mimetic of IFN-α, this compound activates the JAK/STAT signaling pathway, leading to the expression of a wide array of interferon-stimulated genes (ISGs).[1][2] These genes are known to play critical roles in antiviral, antiproliferative, and proapoptotic cellular responses.[3][4] Given the established role of IFN-α in cancer therapy, this compound presents a compelling case for investigation as a potential anti-cancer agent.[3][4] This technical guide provides a comprehensive overview of the core mechanism of this compound, its effects on cancer cell lines based on available data, and detailed experimental protocols for its study.

Mechanism of Action

This compound exerts its biological effects by directly binding to IFNAR2, a subunit of the type I interferon receptor.[1][2] Unlike endogenous IFN-α, which requires the heterodimerization of IFNAR1 and IFNAR2 for signal transduction, this compound activity is dependent on IFNAR2 but independent of IFNAR1 and its associated kinase, Tyk2.[2][5] This binding event triggers the phosphorylation and activation of the IFNAR2-associated kinase, JAK1.[6] Activated JAK1, in turn, phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT1 and STAT2.[6][7] These phosphorylated STATs form a complex with Interferon Regulatory Factor 9 (IRF9) to create the ISG Factor 3 (ISGF3) transcription factor complex. ISGF3 then translocates to the nucleus, binds to IFN-stimulated response elements (ISREs) in the promoter regions of target genes, and initiates the transcription of hundreds of ISGs.[4][6] The products of these ISGs mediate the antiproliferative and proapoptotic effects observed in cancer cells.

RO8191_Signaling_Pathway IFNAR2 IFNAR2 JAK1 JAK1 This compound This compound This compound->IFNAR2 pJAK1 p-JAK1 JAK1->pJAK1 Phosphorylation STAT1 STAT1 pJAK1->STAT1 Phosphorylates STAT2 STAT2 pJAK1->STAT2 Phosphorylates pSTAT1 p-STAT1 STAT1->pSTAT1 pSTAT2 p-STAT2 STAT2->pSTAT2 ISGF3 ISGF3 (pSTAT1/pSTAT2/IRF9) IRF9 IRF9 ISRE ISRE ISGF3->ISRE Translocates & Binds ISGs Interferon-Stimulated Genes (ISGs) ISRE->ISGs Initiates Transcription Antiproliferative_Effects Antiproliferative Effects ISGs->Antiproliferative_Effects Apoptosis Apoptosis ISGs->Apoptosis

Caption: this compound Signaling Pathway.

Effects of this compound on Cancer Cell Lines: Quantitative Data

While this compound has been shown to induce the expression of ISGs in several cancer cell lines, comprehensive quantitative data on its antiproliferative and proapoptotic effects across a wide range of cancer types is limited in publicly available literature.[5] The primary focus of published research has been on its antiviral activity.

Table 1: Antiproliferative Activity of this compound in Cancer Cell Lines (IC50 Values)

Cell LineCancer TypeIC50 (µM)Citation
Data Not Available---
Data Not Available---
Data Not Available---
This table is intended to be populated as more research becomes available. Currently, specific IC50 values for this compound in various cancer cell lines are not widely reported in the literature.

Table 2: Induction of Apoptosis by this compound in Cancer Cell Lines

Cell LineCancer TypeTreatment Concentration (µM)% Apoptotic CellsCitation
Data Not Available----
Data Not Available----
Data Not Available----
Quantitative data from standardized apoptosis assays (e.g., Annexin V/PI staining) for this compound in cancer cell lines are not extensively available in the public domain.

Table 3: Effect of this compound on Cell Cycle Distribution in Cancer Cell Lines

Cell LineCancer TypeTreatment Concentration (µM)% G0/G1% S% G2/MCitation
Data Not Available------
Data Not Available------
Data Not Available------
Detailed cell cycle analysis data for this compound-treated cancer cell lines is not readily found in published studies.

Experimental Protocols

The following are detailed, representative protocols for key experiments to characterize the effects of this compound on cancer cell lines.

Experimental_Workflow cluster_assays Cellular & Molecular Assays start Cancer Cell Line Culture treatment This compound Treatment (Dose-Response & Time-Course) start->treatment viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) treatment->cell_cycle western_blot Western Blot Analysis (p-STAT1, STAT1, ISG products) treatment->western_blot rt_pcr Real-Time RT-PCR (ISG Expression) treatment->rt_pcr data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis rt_pcr->data_analysis

Caption: General Experimental Workflow.
Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a given cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.1%.

  • Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the percentage of apoptotic cells after treatment with this compound.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for 24 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry. The percentages of cells in G0/G1, S, and G2/M phases are determined by analyzing the DNA histogram.

Western Blot Analysis for STAT1 Phosphorylation

Objective: To detect the activation of the JAK/STAT pathway by this compound through the phosphorylation of STAT1.

Materials:

  • Cancer cell line of interest

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies: anti-phospho-STAT1 (Tyr701), anti-STAT1, anti-β-actin

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

Procedure:

  • Treat cells with this compound for a short duration (e.g., 15-60 minutes).

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT1) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe for total STAT1 and a loading control (e.g., β-actin).

Real-Time RT-PCR for ISG Expression

Objective: To quantify the induction of interferon-stimulated genes by this compound.

Materials:

  • Cancer cell line of interest

  • This compound

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • cDNA synthesis kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers for target ISGs (e.g., MX1, OAS1, ISG15) and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR system

Procedure:

  • Treat cells with this compound for a specified time (e.g., 6-24 hours).

  • Extract total RNA from the cells and quantify its concentration and purity.

  • Synthesize cDNA from 1 µg of total RNA.

  • Perform qPCR using the cDNA, primers, and qPCR master mix.

  • The thermal cycling conditions will depend on the specific master mix and primers used.

  • Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the untreated control, normalized to the housekeeping gene.

Conclusion

This compound is a promising small-molecule IFNAR2 agonist with a well-defined mechanism of action that warrants further investigation in the context of cancer therapy. While current publicly available data on its efficacy in a broad range of cancer cell lines is limited, the provided protocols offer a robust framework for researchers to systematically evaluate its antiproliferative, proapoptotic, and cell cycle-modulating effects. Further studies are crucial to elucidate the full potential of this compound as a novel anti-cancer agent and to identify cancer types that may be particularly sensitive to its therapeutic effects.

References

In-Depth Technical Guide: Oral Availability of RO8191

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

RO8191 (also known as CDM-3008) is a pioneering small-molecule, orally active agonist of the interferon-α/β receptor 2 (IFNAR2). It mimics the biological activity of type I interferons by activating the JAK/STAT signaling pathway, leading to the induction of interferon-stimulated genes (ISGs) and subsequent antiviral and other immunomodulatory effects. Preclinical studies have demonstrated its oral bioavailability and in vivo activity. This guide provides a comprehensive overview of the available data on the oral availability of this compound, its mechanism of action, and the experimental protocols used to ascertain its activity.

Note on Quantitative Pharmacokinetic Data: Despite extensive literature searches, specific quantitative pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the curve) for this compound following oral administration in preclinical models are not publicly available in the reviewed scientific literature. The oral activity of this compound has been primarily established through pharmacodynamic readouts, namely the induction of target gene expression in vivo.

Data Presentation

While specific pharmacokinetic data is unavailable, the following table summarizes the key in vivo study that demonstrates the oral activity of this compound.

Table 1: Summary of In Vivo Oral Activity of this compound in Mice

ParameterDescription
Compound This compound (CDM-3008)
Animal Model Six-week-old C57BL/6J mice[1]
Dose 30 mg/kg[1]
Route of Administration Oral gavage[1]
Vehicle 10% Dimethyl Sulfoxide (DMSO) and 10% Cremophor in an aqueous solution[2]
Time Point for Analysis 24 hours after administration[2]
Tissue Analyzed Liver[2]
Pharmacodynamic Endpoint Induction of Interferon-Stimulated Genes (ISGs)[2]
Key Induced Genes Oas1b, Mx1, and Pkr[1][2]
Outcome Significant induction of antiviral genes, confirming oral bioavailability and in vivo biological activity[1][2]

Signaling Pathway

This compound exerts its interferon-like effects by directly binding to IFNAR2, a subunit of the type I interferon receptor. This binding activates the associated Janus kinase 1 (JAK1). Unlike type I interferons, this compound's activity is independent of IFNAR1 and its associated kinase, Tyk2. Activated JAK1 phosphorylates Signal Transducers and Activators of Transcription (STAT) proteins, primarily STAT1 and STAT2. These phosphorylated STATs, along with IRF9, form the ISGF3 complex, which translocates to the nucleus and binds to interferon-stimulated response elements (ISREs) in the promoter regions of ISGs, thereby inducing their transcription. This signaling cascade results in the antiviral and immunomodulatory effects characteristic of type I interferons.[2][3]

RO8191_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IFNAR2 IFNAR2 This compound->IFNAR2 Binds JAK1 JAK1 IFNAR2->JAK1 Activates IFNAR1 IFNAR1 (Inactive) STAT1 STAT1 JAK1->STAT1 Phosphorylates STAT2 STAT2 JAK1->STAT2 Phosphorylates pSTAT1 pSTAT1 STAT1->pSTAT1 pSTAT2 pSTAT2 STAT2->pSTAT2 ISGF3 ISGF3 Complex pSTAT1->ISGF3 pSTAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 ISRE ISRE ISGF3->ISRE Translocates & Binds ISGs Interferon-Stimulated Genes (ISGs) ISRE->ISGs Induces Transcription

Caption: Signaling pathway of this compound.

Experimental Protocols

The following is a detailed methodology for the key in vivo experiment that established the oral activity of this compound.

Objective: To determine if orally administered this compound can induce the expression of interferon-stimulated genes (ISGs) in the livers of mice.

Materials:

  • This compound (CDM-3008)

  • Vehicle solution: 10% Dimethyl Sulfoxide (DMSO) and 10% Cremophor in an aqueous carrier.

  • Six-week-old male C57BL/6J mice

  • Oral gavage needles

  • RNA extraction reagents (e.g., TRIzol)

  • Reverse transcription kit

  • Quantitative real-time PCR (qPCR) system and reagents (e.g., SYBR Green)

  • Primers for murine Gapdh, Oas1b, Mx1, and Pkr

Procedure:

  • Animal Acclimation: House the mice under standard laboratory conditions for at least one week prior to the experiment to allow for acclimation.

  • Compound Preparation: Prepare a suspension of this compound in the vehicle at a concentration suitable for administering a 30 mg/kg dose in a reasonable volume for oral gavage. Prepare a vehicle-only solution to serve as a negative control.

  • Dosing: Divide the mice into two groups: a control group and a treatment group. Administer the vehicle-only solution to the control group and the this compound suspension to the treatment group via oral gavage.

  • Sample Collection: At 24 hours post-administration, humanely euthanize the mice. Immediately dissect the livers, rinse with cold phosphate-buffered saline (PBS), and either process for RNA extraction immediately or snap-freeze in liquid nitrogen and store at -80°C for later analysis.

  • RNA Extraction: Isolate total RNA from a portion of the liver tissue using a standard RNA extraction protocol.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit according to the manufacturer's instructions.

  • Quantitative Real-Time PCR (qPCR):

    • Prepare qPCR reactions containing cDNA, forward and reverse primers for the target genes (Oas1b, Mx1, Pkr) and a housekeeping gene (Gapdh), and a qPCR master mix.

    • Perform the qPCR using a standard thermal cycling protocol.

    • Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression in the this compound-treated group relative to the vehicle-treated control group, normalized to the expression of the housekeeping gene.

Expected Outcome: A statistically significant increase in the mRNA levels of Oas1b, Mx1, and Pkr in the livers of mice treated with this compound compared to the control group, demonstrating that the compound is orally absorbed and biologically active in vivo.

Experimental_Workflow Start Start Animal_Acclimation Animal Acclimation (C57BL/6J mice) Start->Animal_Acclimation Grouping Divide into Control and Treatment Groups Animal_Acclimation->Grouping Dosing Oral Gavage Grouping->Dosing Control_Dose Vehicle Dosing->Control_Dose Treatment_Dose 30 mg/kg this compound Dosing->Treatment_Dose Wait 24 hours Control_Dose->Wait Treatment_Dose->Wait Euthanasia Euthanasia and Liver Collection Wait->Euthanasia RNA_Extraction Total RNA Extraction from Liver Euthanasia->RNA_Extraction cDNA_Synthesis Reverse Transcription (cDNA Synthesis) RNA_Extraction->cDNA_Synthesis qPCR Quantitative Real-Time PCR (ISG Expression Analysis) cDNA_Synthesis->qPCR Data_Analysis Data Analysis (Fold Change Calculation) qPCR->Data_Analysis End End Data_Analysis->End

Caption: In vivo oral activity experimental workflow.

References

Methodological & Application

RO8191 In Vitro Assay: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

These application notes provide detailed protocols for the in vitro evaluation of RO8191, a potent and orally active agonist of the interferon-α/β receptor 2 (IFNAR2). This compound activates the JAK/STAT signaling pathway and induces the expression of interferon-stimulated genes (ISGs), leading to a powerful antiviral response.[1][2] These protocols are intended for researchers, scientists, and drug development professionals investigating the antiviral properties of this compound.

This compound has demonstrated significant antiviral activity against Hepatitis C virus (HCV) and Hepatitis B virus (HBV) in cell cultures.[3] It functions by directly binding to IFNAR2, initiating a signaling cascade that is dependent on JAK1 but independent of IFNAR1 and Tyk2.[1][4]

Quantitative Data Summary

The following table summarizes the key in vitro efficacy data for this compound against various viruses.

Virus/SystemAssay TypeMetricValue (μM)Reference
Hepatitis C Virus (HCV) RepliconAntiviral ActivityIC500.20[1]
Hepatitis C Virus (HCV) RepliconAntiviral ActivityIC500.17[3]
Hepatitis C Virus (HCV)Antiviral ActivityEC500.2[5]
Hepatitis B Virus (HBV)Antiviral ActivityIC500.1[3]
IFNAR2 AgonismReceptor ActivationEC500.2[3]

Signaling Pathway

This compound exerts its antiviral effects by activating a specific interferon-like signaling pathway. The diagram below illustrates the key steps in this pathway.

RO8191_Signaling_Pathway This compound This compound IFNAR2 IFNAR2 This compound->IFNAR2 Binds JAK1 JAK1 IFNAR2->JAK1 Activates STAT1 STAT1 JAK1->STAT1 Phosphorylates STAT2 STAT2 JAK1->STAT2 Phosphorylates ISGF3 ISGF3 Complex (STAT1/STAT2/IRF9) STAT1->ISGF3 STAT2->ISGF3 Nucleus Nucleus ISGF3->Nucleus Translocates to ISRE ISRE ISGF3->ISRE Binds to ISG ISG Expression ISRE->ISG Promotes Antiviral Antiviral State ISG->Antiviral

Caption: this compound signaling pathway.

Experimental Protocols

This section provides detailed protocols for two key in vitro assays to characterize the activity of this compound: an HCV Replicon Assay using a luciferase reporter and a Cell Viability Assay.

Experimental Workflow Overview

The general workflow for in vitro testing of this compound is depicted in the following diagram.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_compound Prepare this compound Stock (e.g., in DMSO) treat_cells Treat Cells with this compound (Dose-Response) prep_compound->treat_cells prep_cells Seed Cells (e.g., HCV Replicon Cells) prep_cells->treat_cells incubate Incubate (e.g., 72 hours) treat_cells->incubate luciferase_assay Luciferase Assay (Antiviral Activity) incubate->luciferase_assay viability_assay Cell Viability Assay (Cytotoxicity) incubate->viability_assay

Caption: General experimental workflow.

Protocol 1: HCV Replicon Luciferase Assay

This protocol is designed to quantify the antiviral activity of this compound against Hepatitis C virus replication using a stable HCV replicon cell line that expresses a luciferase reporter gene.

Materials:

  • HCV replicon cells (e.g., Huh-7 based) expressing luciferase

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • G418 (selection antibiotic)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well tissue culture plates

  • Luciferase assay reagent (e.g., Steady-Glo® Luciferase Assay System)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Culture HCV replicon cells in DMEM supplemented with 10% FBS and 0.5 mg/mL G418.

    • Trypsinize and seed the cells into 96-well plates at a density that will maintain them in the logarithmic growth phase for the duration of the experiment.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.08, 0.4, 2, 10 μM).[1] Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Cell Treatment:

    • After allowing the cells to adhere overnight, carefully remove the existing medium.

    • Add the prepared media containing the different concentrations of this compound or the vehicle control to the respective wells.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[1][6]

  • Luciferase Assay:

    • After the incubation period, remove the plates from the incubator and allow them to equilibrate to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of HCV replication inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the log of the this compound concentration and determine the IC50 value using a suitable non-linear regression model.

Protocol 2: Cell Viability (WST-8) Assay

This protocol is used to assess the cytotoxicity of this compound on the host cells to ensure that the observed antiviral activity is not due to cell death.

Materials:

  • Cells used in the antiviral assay (e.g., HCV replicon cells)

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well tissue culture plates

  • WST-8 cell counting kit

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1-3 of the HCV Replicon Luciferase Assay protocol to seed and treat the cells with the same concentrations of this compound.

  • Incubation:

    • Incubate the plates for 72 hours under the same conditions as the antiviral assay.[6]

  • WST-8 Assay:

    • After the incubation period, add the WST-8 reagent to each well according to the manufacturer's instructions.

    • Incubate the plates for an additional 1-4 hours at 37°C.

  • Measurement:

    • Measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to evaluate for any cytotoxic effects.

References

Application Notes and Protocols: RO8191 IC50 in HCV Replicon Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO8191 is a small molecule agonist of the interferon-α/β receptor 2 (IFNAR2) that has demonstrated potent antiviral activity against the Hepatitis C Virus (HCV). It functions by mimicking the action of interferon-α (IFN-α), a key cytokine in the innate immune response to viral infections. By binding to IFNAR2, this compound activates the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, leading to the expression of numerous interferon-stimulated genes (ISGs) that establish an antiviral state within the cell. This document provides detailed information on the inhibitory activity of this compound in HCV replicon assays, including its IC50 value, a comprehensive experimental protocol for its evaluation, and diagrams illustrating its mechanism of action and the experimental workflow.

Data Presentation

The half-maximal inhibitory concentration (IC50) of this compound in HCV replicon assays has been consistently determined to be approximately 200 nM.[1][2] This value represents the concentration of this compound required to inhibit 50% of HCV replication in these cell-based assays.

CompoundAssay SystemCell LineIC50 (nM)Reference
This compoundHCV Replicon AssayHuh-7 derived200[1][2]

Signaling Pathway of this compound

This compound exerts its antiviral effect by activating the JAK/STAT pathway. Unlike interferon-α, which binds to a heterodimeric receptor composed of IFNAR1 and IFNAR2, this compound specifically binds to IFNAR2. This binding event leads to the phosphorylation and activation of Janus kinase 1 (JAK1) and Tyrosine kinase 2 (TYK2) is not required. Activated JAK1 then phosphorylates STAT1 and STAT2 proteins. These phosphorylated STATs dimerize and, along with interferon regulatory factor 9 (IRF9), form the ISGF3 complex. This complex translocates to the nucleus and binds to interferon-stimulated response elements (ISREs) in the promoter regions of ISGs, thereby inducing their transcription. The resulting ISG products interfere with various stages of the HCV replication cycle.

RO8191_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IFNAR2 IFNAR2 This compound->IFNAR2 JAK1 JAK1 IFNAR2->JAK1 Activation STAT1 STAT1 JAK1->STAT1 Phosphorylation STAT2 STAT2 JAK1->STAT2 Phosphorylation pSTAT1 pSTAT1 pSTAT2 pSTAT2 ISGF3 ISGF3 (pSTAT1/pSTAT2/IRF9) IRF9 IRF9 ISRE ISRE ISGF3->ISRE Translocation & Binding ISGs Interferon-Stimulated Genes (ISGs) ISRE->ISGs Transcription Antiviral_proteins Antiviral Proteins ISGs->Antiviral_proteins Translation HCV_inhibition HCV Replication Inhibition Antiviral_proteins->HCV_inhibition

Caption: this compound signaling pathway leading to antiviral activity.

Experimental Protocols

HCV Replicon Assay Using a Luciferase Reporter

This protocol describes a common method to determine the IC50 of a compound against HCV replication using a stable cell line containing an HCV subgenomic replicon that expresses a luciferase reporter gene.

Materials:

  • Huh-7 (or derived) cell line stably expressing an HCV subgenomic replicon with a luciferase reporter (e.g., Renilla or Firefly luciferase)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Non-essential amino acids (NEAA)

  • G418 (for cell line maintenance)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay reagent (e.g., Renilla Luciferase Assay System)

  • Luminometer

Procedure:

  • Cell Culture Maintenance:

    • Maintain the HCV replicon cell line in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, 1% NEAA, and an appropriate concentration of G418 to ensure the retention of the replicon.

    • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations for the dose-response curve. Ensure the final DMSO concentration in all wells, including controls, is consistent and non-toxic to the cells (typically ≤ 0.5%).

  • Cell Seeding:

    • Trypsinize and resuspend the HCV replicon cells in G418-free medium.

    • Seed the cells into 96-well white, clear-bottom plates at a density that will ensure they are in the logarithmic growth phase at the end of the assay (e.g., 5,000 to 10,000 cells per well).

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • After 24 hours, carefully remove the medium from the wells.

    • Add the prepared serial dilutions of this compound to the respective wells. Include wells with medium containing only DMSO as a vehicle control (0% inhibition) and wells with a known potent HCV inhibitor as a positive control (100% inhibition).

    • Incubate the plates for 48 to 72 hours.[2]

  • Luciferase Assay:

    • After the incubation period, remove the medium.

    • Wash the cells once with phosphate-buffered saline (PBS).

    • Lyse the cells according to the manufacturer's protocol for the chosen luciferase assay system.

    • Add the luciferase substrate to the cell lysates.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • The raw luminescence data is normalized to the vehicle control (0% inhibition) and the positive control (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic (or similar) dose-response curve using appropriate software (e.g., GraphPad Prism).

Experimental Workflow Diagram

HCV_Replicon_Assay_Workflow start Start cell_seeding Seed HCV replicon cells in 96-well plate start->cell_seeding incubation1 Incubate for 24h cell_seeding->incubation1 compound_treatment Treat cells with serial dilutions of this compound incubation1->compound_treatment incubation2 Incubate for 48-72h compound_treatment->incubation2 luciferase_assay Perform Luciferase Assay incubation2->luciferase_assay data_analysis Analyze data and determine IC50 luciferase_assay->data_analysis end End data_analysis->end

Caption: Workflow for determining the IC50 of this compound in an HCV replicon assay.

References

Application Notes and Protocols for In Vivo Administration of RO8191 in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of RO8191 in mice. This compound is an orally active small molecule agonist of the interferon-α/β receptor 2 (IFNAR2), which activates the JAK/STAT signaling pathway and induces the expression of interferon-stimulated genes (ISGs).[1][2][3] This document outlines its mechanism of action, guidance on formulation and administration, and protocols for assessing its pharmacodynamic effects in mice.

Mechanism of Action

This compound acts as a potent agonist of IFNAR2.[2][3] Unlike type I interferons that require both IFNAR1 and IFNAR2 for signaling, this compound directly binds to IFNAR2, leading to the phosphorylation of JAK1 and subsequent activation of the STAT1 and STAT2 transcription factors.[4] This signaling cascade culminates in the induction of a wide range of ISGs, which are crucial for antiviral and other immunomodulatory responses.[3][4]

Signaling Pathway of this compound

RO8191_Signaling_Pathway This compound This compound IFNAR2 IFNAR2 This compound->IFNAR2 Binds JAK1 JAK1 IFNAR2->JAK1 Activates STAT1 STAT1 JAK1->STAT1 Phosphorylates STAT2 STAT2 JAK1->STAT2 Phosphorylates ISGF3 ISGF3 Complex STAT1->ISGF3 STAT2->ISGF3 ISRE ISRE (Interferon-Stimulated Response Element) ISGF3->ISRE Binds to ISGs Interferon-Stimulated Genes (ISGs) (e.g., Oas1b, Mx1, Pkr) ISRE->ISGs Induces Transcription

This compound signaling cascade.

Quantitative Data Summary

The following tables summarize the available quantitative data for the in vivo administration of this compound in mice.

Table 1: In Vivo Administration and Pharmacodynamic Effects

ParameterValueMouse StrainAdministration RouteVehicleTime Point for AnalysisPrimary OutcomeReference
Dosage30 mg/kgC57BL/6JOral10% DMSO, 10% Cremophor24 hours post-administrationSignificant induction of ISGs (Oas1b, Mx1, Pkr) in the liver[3][4]

Table 2: In Vitro Antiviral Activity

ParameterValueCell LineVirus
IC50200 nMHCV replicon cellsHepatitis C Virus
IC50200 nMEMCV-infected A549 cellsEncephalomyocarditis virus

Experimental Protocols

Protocol 1: Preparation and Oral Administration of this compound

This protocol describes the preparation of this compound for oral administration to mice.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • Cremophor EL or Kolliphor® EL

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • Syringes (1 ml)

Procedure:

  • Vehicle Preparation:

    • Prepare a 10% DMSO, 10% Cremophor solution in sterile saline or PBS.

    • For example, to prepare 1 ml of vehicle, mix 100 µl of DMSO, 100 µl of Cremophor, and 800 µl of sterile saline.

    • Vortex thoroughly to ensure a homogenous solution.

  • This compound Formulation:

    • Calculate the required amount of this compound based on the desired dose (e.g., 30 mg/kg) and the number and weight of the mice.

    • Dissolve the calculated amount of this compound powder in the appropriate volume of the prepared vehicle to achieve the final desired concentration. For a 30 mg/kg dose in a 20 g mouse, the dose per mouse is 0.6 mg. If administering a volume of 100 µl, the concentration of the solution should be 6 mg/ml.

    • Vortex the solution until the this compound is completely dissolved.

  • Oral Administration:

    • Accurately weigh each mouse before administration to calculate the precise volume of the this compound formulation to be administered.

    • Gently restrain the mouse and administer the calculated volume of the this compound solution orally using a suitable gavage needle.

    • Administer the vehicle solution to the control group of mice.

Protocol 2: Assessment of In Vivo Pharmacodynamic Effect - ISG Expression in the Liver

This protocol outlines the steps to measure the induction of ISGs (Oas1b, Mx1, and Pkr) in the liver of mice following this compound administration.

Workflow for ISG Expression Analysis

ISG_Analysis_Workflow admin Oral Administration of this compound euthanasia Euthanasia and Liver Collection (24h) admin->euthanasia rna_extraction RNA Extraction from Liver Tissue euthanasia->rna_extraction cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_extraction->cdna_synthesis qpcr Quantitative PCR (qPCR) for Oas1b, Mx1, Pkr cdna_synthesis->qpcr analysis Data Analysis (Fold Change Calculation) qpcr->analysis

Workflow for ISG expression analysis.

Materials:

  • Materials from Protocol 1

  • RNA extraction kit (e.g., TRIzol reagent or column-based kits)

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for mouse Oas1b, Mx1, Pkr, and a reference gene (e.g., Gapdh, Actb)

  • qPCR instrument

  • Sterile, RNase-free labware

Procedure:

  • Sample Collection:

    • At 24 hours post-administration of this compound or vehicle, euthanize the mice using a humane and approved method.

    • Immediately dissect the liver, rinse with cold sterile PBS, and snap-freeze in liquid nitrogen or place in an RNA stabilization solution. Store at -80°C until RNA extraction.

  • RNA Extraction:

    • Isolate total RNA from a small piece of the liver tissue (approximately 30-50 mg) using a commercial RNA extraction kit according to the manufacturer's instructions.[1][2][5][6]

    • Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and/or gel electrophoresis.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit and reverse transcriptase.[2] Follow the manufacturer's protocol.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, and specific primers for the target genes (Oas1b, Mx1, Pkr) and a reference gene.

    • Perform the qPCR using a real-time PCR detection system. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[7]

    • Include no-template controls and a melt curve analysis to ensure the specificity of the amplification.

  • Data Analysis:

    • Calculate the relative expression of the target genes using the ΔΔCt method, normalizing the expression to the reference gene.

    • Determine the fold change in ISG expression in the this compound-treated group compared to the vehicle-treated control group.

Concluding Remarks

These application notes and protocols provide a foundational framework for conducting in vivo studies with this compound in mice. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for animal welfare. Further studies are warranted to establish a more detailed pharmacokinetic profile and to explore the therapeutic potential of this compound in a broader range of disease models.

References

Application Notes and Protocols for RO8191 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of RO8191, a potent and orally active agonist of the interferon (IFN) receptor. Adherence to these guidelines is crucial for ensuring the stability, activity, and reliable performance of this compound in various experimental settings.

Introduction

This compound, also known as CDM-3008, is an imidazonaphthyridine compound that acts as a small-molecule agonist of the Interferon-α/β receptor 2 (IFNAR2).[1][2] By directly binding to IFNAR2, this compound activates the JAK/STAT signaling pathway, leading to the expression of interferon-stimulated genes (ISGs).[1][2][3] This activity imparts potent antiviral effects, as demonstrated against Hepatitis C Virus (HCV) and Hepatitis B Virus (HBV).[1] Proper preparation of stock solutions is the first critical step for obtaining reproducible results in both in vitro and in vivo studies.

Chemical and Physical Properties

A summary of the key properties of this compound is presented in the table below.

PropertyValueReference
Synonyms CDM-3008; RO4948191[1]
Molecular Formula C₁₄H₅F₆N₅O[1][4]
Molecular Weight 373.21 g/mol [1]
Appearance Off-white to yellow solid[1][5]
Purity ≥98%[4]
CAS Number 691868-88-9[1][4]

Solubility Data

This compound exhibits varying solubility depending on the solvent. It is crucial to select the appropriate solvent for your intended application. The use of fresh, anhydrous solvents is recommended, as hygroscopic DMSO can negatively impact solubility.[1][2] For challenging dissolutions, gentle warming (up to 60°C) and ultrasonication can be employed.[1][6]

SolventSolubilityNotesReference
DMSO 5 mg/mL (13.40 mM)Requires ultrasonic and warming to 60°C. Use newly opened DMSO.[1]
6 mg/mL (16.07 mM)Moisture-absorbing DMSO reduces solubility. Use fresh DMSO.[2]
3 mg/mL (8.04 mM)Sonication and heating to 60°C are recommended.[6]
0.1 mg/mL[4]
DMF 0.5 mg/mL[4]
DMF:PBS (pH 7.2) (1:1) 0.5 mg/mL[4]

Experimental Protocols

Preparation of Stock Solutions for In Vitro Use

For most cell-based assays, a high-concentration stock solution in DMSO is prepared and subsequently diluted to the final working concentration in a cell culture medium.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or heat block (optional)

  • Sonicator (optional)

Protocol:

  • Equilibrate the this compound vial to room temperature before opening.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 5 mg/mL or 10 mM).

  • Vortex the solution thoroughly to aid dissolution.

  • If precipitation occurs, gently warm the solution to 37-60°C and/or sonicate until the solid is completely dissolved.[1][6][7]

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots as recommended in the storage section.

Preparation of Formulations for In Vivo Use

This compound is orally bioavailable. For in vivo administration, specific formulations are required to ensure proper suspension or solubilization. Below are three common protocols.

Protocol 1: Suspended Solution (for oral and intraperitoneal injection) [1]

This protocol yields a 0.5 mg/mL suspended solution.

Materials:

  • This compound stock solution in DMSO (e.g., 5.0 mg/mL)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure (for 1 mL final volume):

  • To 400 µL of PEG300, add 100 µL of the 5.0 mg/mL this compound DMSO stock solution.

  • Mix thoroughly until a uniform solution is achieved.

  • Add 50 µL of Tween-80 and mix again until uniform.

  • Add 450 µL of saline to bring the final volume to 1 mL. Mix well.

  • The final formulation will be a suspended solution. Ensure it is well-mixed before each administration.

Protocol 2: Suspended Solution with SBE-β-CD [1]

This protocol also yields a 0.5 mg/mL suspended solution.

Materials:

  • This compound stock solution in DMSO (e.g., 5.0 mg/mL)

  • 20% SBE-β-CD in Saline

Procedure (for 1 mL final volume):

  • To 900 µL of 20% SBE-β-CD in saline, add 100 µL of the 5.0 mg/mL this compound DMSO stock solution.

  • Mix thoroughly. Ultrasonic assistance may be required.

Protocol 3: Clear Solution in Corn Oil [1]

This protocol yields a clear solution of ≥ 0.5 mg/mL.

Materials:

  • This compound stock solution in DMSO (e.g., 5.0 mg/mL)

  • Corn Oil

Procedure (for 1 mL final volume):

  • To 900 µL of corn oil, add 100 µL of the 5.0 mg/mL this compound DMSO stock solution.

  • Mix thoroughly until a clear solution is obtained.

Storage and Stability

Proper storage is critical to maintain the biological activity of this compound.

FormStorage TemperatureDurationNotesReference
Solid Powder -20°C3 yearsStore under nitrogen.[1][2][6]
In Solvent -80°C6 months - 1 yearAliquot to avoid repeated freeze-thaw cycles.[1][2]
-20°C1 monthStore under nitrogen.[1]

Mechanism of Action and Signaling Pathway

This compound exerts its antiviral effects by activating the type I interferon signaling pathway. It directly binds to IFNAR2, which is associated with Janus kinase 1 (JAK1).[1][3] This binding event leads to the phosphorylation and activation of JAK1. Activated JAK1 then phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT1 and STAT2.[3] Phosphorylated STAT1 and STAT2 form a heterodimer, which then associates with IRF9 to form the ISGF3 complex. This complex translocates to the nucleus and binds to Interferon-Stimulated Response Elements (ISREs) in the promoter regions of ISGs, thereby inducing their transcription. The resulting ISG proteins mediate the antiviral state within the cell. Notably, the action of this compound is independent of IFNAR1 and its associated kinase, Tyk2.[1][3]

RO8191_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IFNAR2 IFNAR2 This compound->IFNAR2 Binds JAK1 JAK1 IFNAR2->JAK1 Activates STAT1 STAT1 JAK1->STAT1 Phosphorylates STAT2 STAT2 JAK1->STAT2 Phosphorylates pSTAT1 pSTAT1 pSTAT2 pSTAT2 ISGF3 ISGF3 Complex (pSTAT1/pSTAT2/IRF9) pSTAT1->ISGF3 Forms Complex pSTAT2->ISGF3 Forms Complex IRF9 IRF9 IRF9->ISGF3 Forms Complex ISRE ISRE ISGF3->ISRE Translocates & Binds ISG ISG Transcription ISRE->ISG Induces

Caption: this compound signaling pathway.

Experimental Workflow for Stock Preparation

The following diagram illustrates the general workflow for preparing this compound stock solutions for both in vitro and in vivo applications.

RO8191_Workflow cluster_prep Initial Preparation cluster_application Application-Specific Dilution cluster_storage Storage weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Heat / Sonicate to Dissolve add_dmso->dissolve stock_solution High-Concentration Stock Solution dissolve->stock_solution invitro In Vitro Experiments stock_solution->invitro Dilute for use invivo In Vivo Formulation stock_solution->invivo Dilute for use aliquot Aliquot into Single-Use Tubes stock_solution->aliquot store Store at -80°C or -20°C aliquot->store

References

Application Notes: RO8191 for Induction of Interferon-Stimulated Gene (ISG) Expression in Hepatocytes

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

RO8191 (also known as CDM-3008) is an orally bioavailable, small-molecule agonist of the Interferon-α/β receptor 2 (IFNAR2).[1][2] Unlike endogenous interferons (IFNs), which are large protein molecules requiring injection, this compound offers a significant advantage for research and potential therapeutic development due to its oral activity and low production cost.[1] It mimics the activity of type I IFNs by binding directly to IFNAR2, activating the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway, and inducing the expression of a broad range of interferon-stimulated genes (ISGs).[1][2] This activity imparts potent antiviral effects, notably against Hepatitis B Virus (HBV) and Hepatitis C Virus (HCV), making it a valuable tool for studying innate immune responses in hepatocytes and for the development of novel antiviral strategies.[1][2]

Mechanism of Action

This compound exerts its biological effects by initiating a signaling cascade that culminates in the transcription of antiviral genes. The process is initiated by the direct binding of this compound to IFNAR2. A key distinction from type I IFN signaling is that this compound's activity is dependent on IFNAR2 and its associated kinase JAK1, but is independent of IFNAR1 and the kinase Tyk2.[2][3]

The signaling pathway proceeds as follows:

  • Receptor Binding: this compound binds to the IFNAR2 subunit of the type I IFN receptor.[1] This may induce the formation of an IFNAR2 homodimer.[3]

  • Kinase Activation: Binding activates the IFNAR2-associated Janus kinase, JAK1, through phosphorylation.[3][4]

  • STAT Phosphorylation: Activated JAK1 then phosphorylates STAT1 and STAT2 proteins.

  • ISGF3 Complex Formation: Phosphorylated STAT1 and STAT2 dimerize and associate with Interferon Regulatory Factor 9 (IRF9) to form the ISGF3 complex.[4][5]

  • Nuclear Translocation and Gene Transcription: The ISGF3 complex translocates to the nucleus, where it binds to Interferon-Stimulated Response Elements (ISREs) in the promoters of ISGs, initiating their transcription.[5] This results in the production of antiviral proteins such as OAS1, ISG20, and APOBEC3 family members, which establish an antiviral state within the hepatocyte.[1]

Signaling Pathway of this compound

RO8191_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IFNAR2 IFNAR2 This compound->IFNAR2 Binds JAK1_inactive JAK1 IFNAR2->JAK1_inactive JAK1_active JAK1-P JAK1_inactive->JAK1_active Phosphorylation STAT1_inactive STAT1 JAK1_active->STAT1_inactive Phosphorylates STAT2_inactive STAT2 JAK1_active->STAT2_inactive Phosphorylates STAT1_active STAT1-P STAT1_inactive->STAT1_active STAT2_active STAT2-P STAT2_inactive->STAT2_active ISGF3 ISGF3 Complex (STAT1-P/STAT2-P/IRF9) STAT1_active->ISGF3 Forms STAT2_active->ISGF3 Forms IRF9 IRF9 IRF9->ISGF3 Forms ISRE ISRE (Promoter) ISGF3->ISRE Translocates & Binds ISGs ISG Transcription (OAS1, ISG20, APOBEC3, etc.) ISRE->ISGs Induces

Diagram 1: this compound signaling pathway in hepatocytes.

Data Presentation

This compound has demonstrated dose-dependent antiviral activity and induction of ISGs in primary human hepatocytes and hepatoma cell lines.

Table 1: Antiviral Activity of this compound in Hepatocyte Models

Parameter Virus Cell Model IC50 / Effect Concentration Citation(s)
HBV DNA Reduction HBV Primary Human Hepatocytes 0.1 µM [1]
cccDNA Reduction HBV Primary Human Hepatocytes Significant reduction at 10-100 µM [1]
HBeAg Reduction HBV Primary Human Hepatocytes Significant reduction at 0.1-100 µM [1]
HBsAg Reduction HBV Primary Human Hepatocytes Significant reduction at 10-100 µM [1]

| HCV Replicon Inhibition | HCV | HCV Replicon Cells | 0.17 - 0.2 µM |[2] |

Table 2: Induction of Key Interferon-Stimulated Genes (ISGs) by this compound in Primary Human Hepatocytes

Gene Induced Function Observation Citation(s)
OAS1 Antiviral enzyme activation Expression enhanced similarly to IFN-α [1]
ISG20 Antiviral exonuclease Expression enhanced similarly to IFN-α [1]
APOBEC3F/3G Cytidine deaminases, cccDNA degradation mRNA expression induced [1]
SOCS1, SOCS2, SOCS3 Negative feedback regulators Expression enhanced more than with IFN-α [1]

| CISH | Negative feedback regulator | Expression enhanced more than with IFN-α |[1] |

Experimental Protocols

Protocol 1: Treatment of Hepatocytes with this compound

This protocol describes the general procedure for treating cultured hepatocytes (primary cells or cell lines like Huh7) with this compound to study ISG induction.

Materials:

  • Cultured hepatocytes (plated and acclimated)

  • Hepatocyte culture medium

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-Buffered Saline (PBS)

  • Pipettes and sterile, filtered tips

Procedure:

  • Prepare this compound Stock Solution: a. Dissolve this compound powder in sterile DMSO to create a high-concentration stock solution (e.g., 10-50 mM). b. Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]

  • Cell Plating: a. Plate hepatocytes at a desired density in multi-well plates (e.g., 12-well or 24-well) and culture until they are adherent and have reached the desired confluency (typically 70-80%).

  • Prepare Working Solutions: a. On the day of the experiment, thaw an aliquot of the this compound stock solution. b. Serially dilute the stock solution in fresh, pre-warmed hepatocyte culture medium to achieve the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM).[1][5] c. Prepare a vehicle control using the same concentration of DMSO as in the highest this compound treatment condition.

  • Cell Treatment: a. Carefully aspirate the old medium from the cultured hepatocytes. b. Gently wash the cells once with sterile PBS. c. Add the medium containing the desired final concentration of this compound or the vehicle control to the respective wells. d. Incubate the cells for the desired period (e.g., 2 to 24 hours for ISG expression analysis, or up to 7 days for antiviral activity assays).[1][5]

  • Harvesting: a. After incubation, proceed immediately to downstream analysis (e.g., RNA extraction for qRT-PCR).

Protocol 2: Quantification of ISG Expression by qRT-PCR

This protocol outlines the measurement of ISG mRNA levels following this compound treatment.

Materials:

  • This compound-treated and control hepatocytes from Protocol 1

  • RNA extraction kit (e.g., TRIzol or column-based kit)

  • cDNA synthesis kit (Reverse Transcriptase)

  • qPCR master mix (e.g., SYBR Green-based)

  • qPCR-grade water

  • Primers for target ISGs (e.g., OAS1, ISG20, MX1) and a housekeeping gene (GAPDH or ACTB)

  • qPCR instrument

Procedure:

  • Total RNA Extraction: a. Following treatment, aspirate the medium and lyse the cells directly in the well according to the manufacturer's protocol for your chosen RNA extraction kit. b. Purify the total RNA and assess its concentration and purity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: a. Synthesize first-strand cDNA from a standardized amount of total RNA (e.g., 1 µg) using a reverse transcription kit as per the manufacturer's instructions.

  • Quantitative PCR (qPCR): a. Prepare the qPCR reaction mix for each target gene and housekeeping gene. Each reaction should include cDNA template, forward and reverse primers, qPCR master mix, and qPCR-grade water. b. Run the qPCR plate on a real-time PCR instrument using a standard thermal cycling program.

  • Data Analysis: a. Determine the cycle threshold (Ct) values for each sample. b. Calculate the relative expression of target ISGs using the ΔΔCt method. Normalize the expression of each ISG to the housekeeping gene (ΔCt) and then normalize the treated samples to the vehicle control sample (ΔΔCt). c. The fold change in gene expression is calculated as 2-ΔΔCt.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Culture Primary Hepatocytes or Hepatoma Cell Line C Treat Cells with this compound (and Vehicle Control) A->C B Prepare this compound Stock and Working Solutions B->C D Incubate for Desired Time C->D E Harvest Cells / Supernatant D->E F RNA Extraction E->F For Gene Expression J Quantify Viral Markers (qPCR, ELISA) E->J For Antiviral Activity G cDNA Synthesis F->G H qRT-PCR for ISGs G->H I Data Analysis (ΔΔCt) H->I

Diagram 2: General workflow for studying this compound effects.

References

RO8191 Treatment for Viral Replication Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RO8191 (also known as CDM-3008) is a potent, orally bioavailable small-molecule agonist of the Interferon-α/β receptor 2 (IFNAR2). By binding to IFNAR2, this compound activates the Janus kinase/signal transducers and activators of transcription (JAK/STAT) signaling pathway, leading to the induction of a wide array of interferon-stimulated genes (ISGs). This cascade of gene expression endows this compound with broad-spectrum antiviral activity. These application notes provide a summary of the quantitative antiviral data for this compound and detailed protocols for its use in studying viral replication, particularly for Hepatitis C Virus (HCV) and Hepatitis B Virus (HBV).

Data Presentation

The antiviral activity of this compound has been quantified against several viruses. The following table summarizes the key efficacy metrics.

Virus/SystemAssay TypeMetricValueReference(s)
Hepatitis C Virus (HCV)Subgenomic RepliconIC50200 nM[1][2]
Hepatitis C Virus (HCV)Subgenomic RepliconIC500.17 µM[3][4]
Hepatitis C Virus (HCV)Infectious ParticlesIC500.20 µM[3][4]
Hepatitis C Virus (HCV)Replicon AssayEC50200 nM[5][6]
Hepatitis B Virus (HBV)Primary Human HepatocytesIC500.1 µM[3][4]
Encephalomyocarditis virus (EMCV)Antiviral Activity AssayIC50200 nM[1][2]

Note: The 50% cytotoxic concentration (CC50) for this compound has not been explicitly reported in the reviewed literature. However, one study using a WST-8 assay indicated no cytotoxicity at concentrations effective against HCV replication[7]. The lack of a specific CC50 value prevents the calculation of a precise Selectivity Index (SI).

Signaling Pathway

This compound exerts its antiviral effects by activating the JAK/STAT signaling pathway downstream of the IFNAR2 receptor. Unlike type I interferons, this compound's activity is independent of IFNAR1 and Tyk2.

RO8191_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IFNAR2 IFNAR2 This compound->IFNAR2 Binds JAK1 JAK1 IFNAR2->JAK1 Activates STAT1 STAT1 JAK1->STAT1 Phosphorylates STAT2 STAT2 JAK1->STAT2 Phosphorylates ISGF3 ISGF3 (STAT1/STAT2/IRF9) STAT1->ISGF3 STAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 ISRE ISRE (Interferon-Stimulated Response Element) ISGF3->ISRE Translocates to Nucleus and Binds ISG Interferon-Stimulated Genes (ISGs) Transcription ISRE->ISG Promotes Antiviral_Response Antiviral Response ISG->Antiviral_Response Leads to

Caption: this compound signaling pathway.

Experimental Protocols

Cytotoxicity Assay (WST-8/CCK-8 Method)

This protocol is adapted from commercially available Cell Counting Kit-8 (CCK-8) or WST-8 assays and is used to determine the concentration of this compound that may be toxic to the host cells.

Materials:

  • 96-well cell culture plates

  • Host cells (e.g., Huh-7, HepG2, or primary human hepatocytes)

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • Cell Counting Kit-8 (CCK-8) or WST-8 reagent

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Seed 100 µL of cell suspension (typically 5,000-10,000 cells/well) into a 96-well plate.

  • Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO2).

  • Prepare serial dilutions of this compound in complete culture medium. It is recommended to have a final DMSO concentration below 0.5% to avoid solvent toxicity. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell blank control.

  • Add 10 µL of the diluted this compound solutions to the respective wells.

  • Incubate the plate for the desired period (e.g., 48 or 72 hours), corresponding to the duration of the antiviral assay.

  • Add 10 µL of CCK-8/WST-8 solution to each well. Be careful not to introduce bubbles.

  • Incubate the plate for 1-4 hours at 37°C. The incubation time may vary depending on the cell type and density.

  • Measure the absorbance at 450 nm using a microplate reader.

Data Analysis:

  • Subtract the absorbance of the blank wells from all other wells.

  • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control wells (100% viability).

  • Plot the percentage of cell viability against the logarithm of the this compound concentration and use non-linear regression analysis to determine the 50% cytotoxic concentration (CC50).

HCV Replicon Assay (Luciferase-Based)

This protocol describes the use of a luciferase-based HCV subgenomic replicon system to quantify the inhibitory effect of this compound on HCV RNA replication.

Materials:

  • Huh-7 cells stably harboring an HCV subgenomic replicon with a luciferase reporter gene (e.g., Renilla or Firefly luciferase).

  • Complete culture medium (DMEM supplemented with 10% FBS, non-essential amino acids, penicillin/streptomycin). For stable replicon cell lines, the medium should also contain a selection antibiotic like G418.

  • 96-well white, clear-bottom cell culture plates.

  • This compound stock solution (dissolved in DMSO).

  • Luciferase assay reagent (e.g., Renilla Luciferase Assay System).

  • Luminometer.

Procedure:

  • Seed the HCV replicon cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well in 100 µL of culture medium without the selection antibiotic.

  • Incubate for 24 hours (37°C, 5% CO2).

  • Prepare serial dilutions of this compound in culture medium. Include a vehicle control (DMSO) and a positive control (e.g., a known HCV inhibitor).

  • Add the diluted compounds to the cells.

  • Incubate the plate for 48-72 hours.

  • Lyse the cells by adding 75 µL of passive lysis buffer per well.

  • Gently rock the plate for 15 minutes at room temperature.

  • Transfer 20 µL of the cell lysate to a white 96-well luminescence plate.

  • Add 100 µL of the luciferase assay reagent to each well and measure the luminescence using a luminometer.

Data Analysis:

  • Calculate the percentage of HCV replication inhibition for each this compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and use non-linear regression to determine the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50).

HBV Infection of Primary Human Hepatocytes (PHHs) and Quantification

This protocol outlines the procedure for infecting PHHs with HBV and quantifying the effect of this compound on viral replication.

Materials:

  • Cryopreserved or fresh primary human hepatocytes (PHHs).

  • Hepatocyte culture medium.

  • Collagen-coated cell culture plates.

  • HBV inoculum (cell culture-derived or from a reliable source).

  • This compound stock solution (dissolved in DMSO).

  • DNA extraction kit.

  • Primers and probe for HBV DNA quantification by qPCR.

  • qPCR instrument.

  • ELISA kits for HBsAg and HBeAg quantification.

Procedure: A. Cell Seeding and Infection:

  • Thaw and seed PHHs on collagen-coated plates according to the supplier's instructions. Allow the cells to attach and form a monolayer (typically 24-48 hours).

  • Prepare the HBV inoculum in hepatocyte culture medium. A multiplicity of infection (MOI) of 10-100 genome equivalents (GEq) per cell is commonly used.

  • Remove the medium from the PHH culture and add the HBV inoculum.

  • Incubate for 16-24 hours at 37°C.

  • Remove the inoculum and wash the cells several times with PBS to remove unbound virus.

  • Add fresh hepatocyte culture medium containing the desired concentrations of this compound or vehicle control (DMSO).

B. Post-Infection Culture and Sample Collection:

  • Maintain the infected PHH culture for the desired duration (e.g., 7-14 days), with medium changes every 2-3 days. The fresh medium should contain the appropriate concentration of this compound or vehicle.

  • Collect the culture supernatant at each medium change for quantification of secreted HBV DNA, HBsAg, and HBeAg.

  • At the end of the experiment, lyse the cells to extract intracellular HBV DNA.

C. Quantification of HBV Markers:

  • Extracellular and Intracellular HBV DNA:

    • Extract viral DNA from the culture supernatant and cell lysates using a commercial DNA extraction kit.

    • Perform qPCR using primers and a probe specific for a conserved region of the HBV genome.

    • Use a plasmid standard containing the HBV target sequence to generate a standard curve for absolute quantification of HBV DNA copies.

  • HBsAg and HBeAg:

    • Quantify the levels of HBsAg and HBeAg in the culture supernatant using commercial ELISA kits according to the manufacturer's instructions.

Data Analysis:

  • Determine the levels of HBV DNA, HBsAg, and HBeAg for each this compound concentration and the vehicle control.

  • Calculate the percentage of inhibition of each viral marker relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value for each marker using non-linear regression analysis.

References

Application Notes & Protocols: Quantifying RO8191 Activity with Reporter Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO8191 (also known as CDM-3008) is an orally active, small-molecule agonist of the interferon-α/β receptor 2 (IFNAR2).[1][2] It mimics the activity of type I interferons by directly binding to IFNAR2, which triggers the JAK/STAT signaling cascade.[3][4] This activation leads to the phosphorylation of Janus kinase 1 (JAK1) and subsequently, Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT1 and STAT2.[4][5] The phosphorylated STATs, along with IRF9, form the ISGF3 complex, which translocates to the nucleus and binds to Interferon-Stimulated Response Elements (ISREs) in the promoter regions of target genes. This binding initiates the transcription of hundreds of Interferon-Stimulated Genes (ISGs), which are crucial for establishing an antiviral state.[3][6]

Given its mechanism of action, quantifying the biological activity of this compound is essential for drug development and research applications. Reporter gene assays provide a robust, sensitive, and high-throughput method to measure the activation of the IFNAR2 signaling pathway.[7][8] These assays utilize a reporter gene, such as firefly luciferase, under the control of an ISRE. When cells containing this reporter construct are treated with this compound, the activation of the JAK/STAT pathway leads to the expression of the reporter gene, producing a quantifiable signal (e.g., luminescence) that is proportional to the activity of the compound.

Quantitative Data Summary

The biological activity of this compound has been quantified in various cell-based assays. The following tables summarize the key potency values reported in the literature.

Table 1: Agonist and Antiviral Potency of this compound

Assay TypeParameterValueCell Line / SystemReference
IFNAR2 AgonismEC500.2 µMNot Specified[5]
Anti-Hepatitis C Virus (HCV)IC500.17 µMSubgenomic Replicon[5]
Anti-Hepatitis C Virus (HCV)IC500.20 µMInfectious Particles[5]
Anti-Hepatitis C Virus (HCV)IC50200 nMReplicon Assay[1][9][10]
Anti-Hepatitis B Virus (HBV)IC500.1 µMCell Culture[5]

This compound Signaling Pathway

This compound initiates a signaling cascade that is dependent on IFNAR2 and JAK1, but notably independent of IFNAR1 and Tyk2, which are required for canonical type I interferon signaling.[3] This distinct mechanism culminates in the transcription of ISGs.

RO8191_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IFNAR2 IFNAR2 This compound->IFNAR2 Binds JAK1_inactive JAK1 (inactive) IFNAR2->JAK1_inactive Recruits JAK1_active JAK1-P (active) IFNAR2->JAK1_active Activates (Phosphorylation) STAT1 STAT1 JAK1_active->STAT1 Phosphorylates STAT2 STAT2 JAK1_active->STAT2 Phosphorylates STAT1_P STAT1-P STAT2_P STAT2-P ISGF3 STAT1-P STAT2-P IRF9 STAT1_P->ISGF3 STAT2_P->ISGF3 IRF9 IRF9 IRF9->ISGF3 ISRE ISRE (Response Element) ISGF3->ISRE Translocates & Binds Reporter Reporter Gene (e.g., Luciferase) ISRE->Reporter Transcription Transcription & Translation Reporter->Transcription Drives Expression

Caption: this compound signaling via the IFNAR2-JAK/STAT pathway.

Experimental Protocols

Interferon-Stimulated Response Element (ISRE) Luciferase Reporter Assay

This protocol details the methodology for quantifying this compound-induced activation of the IFNAR2 pathway using a transiently transfected ISRE-luciferase reporter construct.

4.1.1 Principle

Cells are co-transfected with two plasmids: one containing the firefly luciferase gene under the control of a promoter with multiple ISRE repeats, and a second constitutively expressing Renilla luciferase to normalize for transfection efficiency and cell viability.[11] Treatment with this compound activates the endogenous JAK/STAT pathway, leading to ISRE-driven expression of firefly luciferase. The resulting luminescence is measured and normalized to the Renilla luciferase signal.

4.1.2 Materials and Reagents

  • Cell Line: Human lung carcinoma cells (A549) or human hepatoma cells (Huh7), which are responsive to interferons.[12]

  • Culture Medium: DMEM or MEM supplemented with 10% FBS, 1% Penicillin/Streptomycin.

  • Reporter Plasmids:

    • ISRE-Firefly Luciferase Reporter Vector

    • Constitutive Renilla Luciferase Vector (e.g., pRL-TK)

  • Transfection Reagent: Lipofectamine® 3000 or similar.

  • This compound Stock Solution: 10 mM in DMSO.

  • Assay Plates: White, clear-bottom 96-well plates.

  • Lysis Buffer: Passive Lysis Buffer.

  • Luciferase Assay System: Dual-Luciferase® Reporter Assay System or similar, containing substrates for both firefly and Renilla luciferase.

  • Luminometer: Plate reader capable of measuring luminescence.

4.1.3 Experimental Workflow Diagram

Assay_Workflow cluster_Day1 Day 1: Cell Seeding cluster_Day2 Day 2: Transfection cluster_Day3 Day 3: Compound Treatment cluster_Day4 Day 4: Signal Detection node1 1. Seed cells (e.g., A549) in 96-well plate (20,000 cells/well) node2 2. Co-transfect cells with ISRE-Firefly Luc & pRL-TK Renilla Luc plasmids node3 3. Incubate for 24 hours node2->node3 node4 4. Treat cells with serial dilutions of this compound node5 5. Incubate for 18-24 hours node4->node5 node6 6. Lyse cells node7 7. Measure Firefly Luciferase activity (Signal) node6->node7 node8 8. Measure Renilla Luciferase activity (Control) node7->node8 node9 9. Analyze Data: Normalize Signal/Control, Plot Dose-Response Curve node8->node9

Caption: Workflow for the ISRE dual-luciferase reporter assay.

4.1.4 Step-by-Step Protocol

Day 1: Cell Plating

  • Prepare a single-cell suspension of A549 or Huh7 cells in a complete culture medium.

  • Seed 2 x 104 cells per well in 100 µL of medium into a white, clear-bottom 96-well plate.

  • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

Day 2: Transient Transfection

  • For each well, prepare the transfection mix according to the manufacturer's protocol. A typical ratio is 100 ng of ISRE-Firefly Luciferase plasmid and 10 ng of the constitutive Renilla plasmid.

  • Carefully add the transfection mix to each well.

  • Gently swirl the plate to ensure even distribution.

  • Incubate for 24 hours at 37°C and 5% CO2.

Day 3: Compound Treatment

  • Prepare serial dilutions of this compound in a culture medium. A typical concentration range would be from 10 pM to 10 µM to generate a full dose-response curve. Include a vehicle control (DMSO) and a positive control (e.g., 1000 U/mL Interferon-α).

  • Carefully remove the medium from the cells and replace it with 100 µL of the medium containing the appropriate this compound dilution or control.

  • Incubate the plate for 18-24 hours at 37°C and 5% CO2. This incubation time allows for the transcription and translation of the luciferase reporter.[8]

Day 4: Luminescence Measurement

  • Equilibrate the plate and the Dual-Luciferase® reagents to room temperature.

  • Remove the culture medium from the wells.

  • Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes on an orbital shaker at room temperature.

  • Add 100 µL of the firefly luciferase substrate (Luciferase Assay Reagent II) to each well. Immediately measure the luminescence (Signal A) in a plate luminometer.

  • Add 100 µL of the Stop & Glo® Reagent (Renilla luciferase substrate) to each well. This quenches the firefly reaction and initiates the Renilla reaction.

  • Immediately measure the luminescence again (Signal B).

4.1.5 Data Analysis

  • Normalization: For each well, calculate the Relative Response Ratio by dividing the firefly luminescence (Signal A) by the Renilla luminescence (Signal B).

    • Ratio = Signal A / Signal B

  • Dose-Response Curve: Plot the normalized ratios against the logarithm of the this compound concentration.

  • EC50 Calculation: Use a non-linear regression model (e.g., four-parameter logistic fit) to determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.

Conclusion

Reporter gene assays, particularly those employing an ISRE promoter driving luciferase expression, are powerful tools for the quantitative analysis of this compound activity. They provide a sensitive, reproducible, and scalable method to characterize the potency of this compound and similar IFNAR2 agonists. This approach is highly valuable for high-throughput screening, structure-activity relationship (SAR) studies, and quality control in a drug discovery and development setting.

References

Troubleshooting & Optimization

RO8191 Technical Support Center: Troubleshooting Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges encountered when working with RO8191. The following frequently asked questions (FAQs) and troubleshooting guides are designed to assist in the successful preparation and use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initially dissolving this compound?

A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2] It is advisable to use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce the solubility of the compound.[2]

Q2: I'm observing precipitation when diluting my this compound DMSO stock solution in aqueous media for my in vitro assay. What should I do?

A2: Precipitation upon dilution into aqueous buffers or cell culture media is a common issue due to the low aqueous solubility of this compound. Here are some steps to troubleshoot this problem:

  • Lower the final concentration: The working concentration of this compound in many cell-based assays is in the low micromolar or even nanomolar range (e.g., IC50 of ~200 nM for HCV replicon).[1] Ensure your final concentration is not exceeding the solubility limit in your specific medium.

  • Optimize the dilution process: When diluting, add the DMSO stock solution to your aqueous medium while vortexing or mixing to ensure rapid dispersion. This can help prevent localized high concentrations that are more prone to precipitation.

  • Use a pre-warmed medium: Gently warming your cell culture medium or buffer to 37°C before adding the this compound stock solution can sometimes improve solubility.

  • Consider co-solvents: For certain in vitro applications, the use of a small percentage of a co-solvent may be necessary. However, it is crucial to first establish the tolerance of your cell line to the chosen co-solvent.

Q3: Can I use solvents other than DMSO to dissolve this compound?

A3: While DMSO is the most commonly recommended solvent, some datasheets indicate solubility in dimethylformamide (DMF).[3] However, the solubility in DMF is also limited. For most applications, starting with a DMSO stock solution is the standard and recommended procedure.

Q4: How should I prepare this compound for in vivo animal studies?

A4: Due to its poor water solubility, preparing this compound for in vivo administration requires a specific formulation, often involving a vehicle of co-solvents. It is crucial to prepare these formulations fresh on the day of use.[1] A commonly used approach is to first dissolve this compound in DMSO and then sequentially add other co-solvents.

Solubility Data

The solubility of this compound can vary between different batches and suppliers. The following table summarizes reported solubility data from various sources. It is always recommended to refer to the batch-specific certificate of analysis.

SolventReported SolubilitySource
DMSOSoluble to 5 mMR&D Systems
DMSO0.1 mg/mLCayman Chemical[3]
DMSO6 mg/mL (16.07 mM)Selleck Chemicals[2]
DMF0.5 mg/mLCayman Chemical[3]
DMF:PBS (pH 7.2) (1:1)0.5 mg/mLCayman Chemical[3]
WaterInsolubleSelleck Chemicals
EthanolInsolubleSelleck Chemicals

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Calculate the required mass: Based on the molecular weight of this compound (373.22 g/mol ), calculate the mass needed for your desired volume of 10 mM stock solution. For example, for 1 mL of a 10 mM solution, you would need 3.73 mg of this compound.

  • Dissolution: Add the calculated mass of this compound to a sterile microcentrifuge tube. Add the appropriate volume of fresh, high-quality DMSO.

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication may be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Protocol 2: Example Formulation for In Vivo Oral Administration

This protocol is an example, and the final formulation may need to be optimized for your specific experimental conditions and animal model.

  • Prepare a clear stock solution in DMSO: Following Protocol 1, prepare a concentrated stock solution of this compound in DMSO (e.g., 6 mg/mL).[2]

  • Sequential addition of co-solvents: For a 1 mL final volume, as an example, you would:

    • Start with 50 µL of the 6 mg/mL this compound DMSO stock solution.

    • Add 400 µL of PEG300 and mix thoroughly until the solution is clear.

    • Add 50 µL of Tween 80 and mix again until the solution is clear.

    • Finally, add 500 µL of sterile water (ddH2O) to bring the final volume to 1 mL. Mix thoroughly.

  • Administration: This formulation should be prepared fresh and used immediately.

Visual Guides

This compound Signaling Pathway

This compound acts as an agonist for the Interferon-α/β receptor 2 (IFNAR2).[1] This binding event activates the JAK/STAT signaling pathway, specifically through the phosphorylation of JAK1, STAT1, and STAT2, leading to the expression of interferon-stimulated genes (ISGs).[1][4] Notably, this action is independent of IFNAR1 and Tyk2.[1]

RO8191_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IFNAR2 IFNAR2 This compound->IFNAR2 Binds JAK1 JAK1 IFNAR2->JAK1 STAT1 STAT1 JAK1->STAT1 Phosphorylates STAT2 STAT2 JAK1->STAT2 Phosphorylates pSTAT1 pSTAT1 pSTAT2 pSTAT2 ISGF3 ISGF3 Complex pSTAT1->ISGF3 pSTAT2->ISGF3 ISRE ISRE (DNA) ISGF3->ISRE Translocates & Binds IRF9 IRF9 IRF9->ISGF3 ISG Interferon-Stimulated Genes (ISGs) ISRE->ISG Promotes Transcription

Diagram of the this compound signaling cascade via IFNAR2 and the JAK/STAT pathway.
Troubleshooting Workflow for this compound Solubility Issues

This workflow provides a logical sequence of steps to address common solubility problems encountered during in vitro experiments.

Troubleshooting_Workflow start Start: this compound Precipitation Observed check_stock Check DMSO Stock Solution (Fresh? Clear?) start->check_stock prepare_new_stock Prepare Fresh Stock in High-Quality DMSO check_stock->prepare_new_stock Stock is old/cloudy check_concentration Review Final Concentration in Assay check_stock->check_concentration Stock is OK prepare_new_stock->check_concentration lower_concentration Lower Final Concentration check_concentration->lower_concentration Concentration is high optimize_dilution Optimize Dilution Method (e.g., vortexing, pre-warmed media) check_concentration->optimize_dilution Concentration is appropriate lower_concentration->optimize_dilution test_co_solvent Consider Co-solvent (with cell line toxicity pre-check) optimize_dilution->test_co_solvent Precipitation persists end_success Success: Solution is Clear optimize_dilution->end_success Precipitation resolved test_co_solvent->end_success Precipitation resolved end_fail Issue Persists: Contact Technical Support test_co_solvent->end_fail Precipitation persists

A step-by-step guide to troubleshooting this compound precipitation in experiments.

References

Technical Support Center: Improving the Metabolic Stability of RO8191

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the metabolic stability of RO8191. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to guide your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its metabolic stability important?

This compound (also known as CDM-3008) is an orally active, small-molecule agonist of the interferon-α/β receptor 2 (IFNAR2).[1][2] It activates the JAK/STAT signaling pathway, leading to the expression of interferon-stimulated genes (ISGs), which gives it potent antiviral properties against viruses like Hepatitis C (HCV) and Hepatitis B (HBV).[1][2]

Metabolic stability is a critical property for any drug candidate as it determines its half-life, bioavailability, and dosing regimen. A compound that is metabolized too quickly will be cleared from the body rapidly, potentially requiring high or frequent doses to be effective. Conversely, a very stable compound might accumulate and cause toxicity. Understanding and optimizing the metabolic stability of this compound is crucial for its development as a therapeutic agent.

Q2: What are the primary in vitro models for assessing the metabolic stability of a compound like this compound?

The two most common in vitro models for assessing metabolic stability are:

  • Liver Microsomes: These are subcellular fractions of the liver that contain a high concentration of Phase I metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily.[3][4] Microsomal stability assays are excellent for evaluating a compound's susceptibility to oxidative metabolism.[3][4]

  • Hepatocytes: These are whole liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs), as well as the necessary cofactors.[5][6][7] Hepatocyte stability assays provide a more comprehensive picture of a compound's overall hepatic metabolism.[5][6][7]

Q3: What are the key parameters I will obtain from these metabolic stability assays?

The primary parameters you will determine are:

  • Half-life (t½): The time it takes for 50% of the initial concentration of the compound to be metabolized. A shorter half-life indicates lower metabolic stability.

  • Intrinsic Clearance (CLint): This parameter reflects the inherent ability of the liver enzymes to metabolize a drug. It is a measure of the volume of the biological matrix (e.g., liver) cleared of the drug per unit of time, normalized to the amount of protein or number of cells.[4] High intrinsic clearance suggests rapid metabolism and potentially poor in vivo stability.[8]

Q4: Based on its structure, what are the potential metabolic liabilities of this compound, an imidazonaphthyridine compound?

While specific metabolic pathways for this compound are not publicly documented, compounds with heterocyclic ring systems like imidazonaphthyridine can be susceptible to several metabolic transformations:

  • Oxidation: The nitrogen and carbon atoms in the heterocyclic rings can be sites for oxidation by cytochrome P450 enzymes.

  • N-dealkylation: If any alkyl groups are attached to nitrogen atoms, they could be removed.

  • Aromatic Hydroxylation: The ring systems may undergo hydroxylation, which can then lead to further conjugation reactions (Phase II metabolism).

Identifying these "metabolic soft spots" is the first step toward improving the compound's stability.

Experimental Protocols

Accurate and reproducible data are crucial for making informed decisions in drug development. Below are detailed protocols for conducting liver microsomal and hepatocyte stability assays.

Protocol 1: Liver Microsomal Stability Assay

Objective: To determine the in vitro half-life and intrinsic clearance of this compound due to Phase I metabolism.

Materials:

  • This compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • 100 mM Phosphate Buffer (pH 7.4)

  • Positive control compounds (e.g., Midazolam for high clearance, Verapamil for moderate clearance)

  • Internal Standard (a structurally similar, stable compound for LC-MS/MS analysis)

  • Acetonitrile (ACN), cold

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare working solutions of this compound and positive controls by diluting the stock solutions in buffer. The final concentration in the incubation is typically 1 µM. Ensure the final DMSO concentration is ≤ 0.5%.

    • Thaw liver microsomes on ice and dilute to a working concentration of 1 mg/mL in cold phosphate buffer.

  • Incubation:

    • Add the liver microsome solution to the wells of a 96-well plate.

    • Add the this compound working solution to initiate a pre-incubation period of 5-10 minutes at 37°C.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate the plate at 37°C with gentle shaking.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot from the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a separate plate containing cold acetonitrile with the internal standard. This stops the enzymatic reaction and precipitates the proteins.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the 0-minute sample.

    • Plot the natural logarithm (ln) of the percent remaining against time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Amount) .

Protocol 2: Hepatocyte Stability Assay

Objective: To determine the in vitro half-life and intrinsic clearance of this compound due to both Phase I and Phase II metabolism.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • All other materials listed in Protocol 1 (except for the NADPH regenerating system, as hepatocytes have their own cofactors).

Procedure:

  • Preparation:

    • Thaw and prepare the cryopreserved hepatocytes according to the supplier's instructions to ensure high viability.

    • Dilute the hepatocytes to a final density of approximately 0.5-1.0 x 10^6 viable cells/mL in pre-warmed incubation medium.

    • Prepare working solutions of this compound as described in Protocol 1.

  • Incubation:

    • Add the hepatocyte suspension to the wells of a 96-well plate.

    • Start the reaction by adding the this compound working solution to the cells.

    • Incubate the plate at 37°C in a humidified incubator, often with 5% CO2.

  • Sampling and Analysis:

    • The sampling, quenching, sample processing, and LC-MS/MS analysis steps are the same as in Protocol 1. The time points may be extended (e.g., up to 120 minutes or longer) to capture slower metabolic processes.

  • Data Analysis:

    • The data analysis is similar to the microsomal assay.

    • The intrinsic clearance is calculated using the formula: CLint (µL/min/10^6 cells) = (0.693 / t½) * (Incubation Volume / Number of cells) .

Data Presentation

Present your quantitative results in a clear, tabular format to facilitate comparison across different conditions and species.

Table 1: Hypothetical Metabolic Stability Data for this compound

CompoundTest SystemHalf-Life (t½, min)Intrinsic Clearance (CLint)
This compoundHuman Liver Microsomes2527.7 µL/min/mg protein
This compoundRat Liver Microsomes1546.2 µL/min/mg protein
This compoundHuman Hepatocytes4515.4 µL/min/10^6 cells
This compoundRat Hepatocytes3023.1 µL/min/10^6 cells
Midazolam (Control)Human Liver Microsomes< 5> 138.6 µL/min/mg protein
Verapamil (Control)Human Liver Microsomes1838.5 µL/min/mg protein

Troubleshooting Guide

Q1: this compound appears to be extremely unstable, with over 80% loss at the first time point (t=0). What could be the issue?

  • Chemical Instability: The compound may be unstable in the assay buffer. To check this, run a control incubation without microsomes or hepatocytes. If the compound still degrades, the issue is with its chemical stability under the assay conditions (pH, temperature).

  • Non-specific Binding: Highly lipophilic compounds can bind to the plasticware or proteins, leading to an apparent loss. To mitigate this, you can try using low-binding plates or including a small percentage of a non-ionic surfactant in the incubation buffer.

  • Incorrect Sampling at t=0: Ensure that the "time zero" sample is taken immediately after adding the compound to the enzyme/cell mixture and quenched instantly. Any delay can lead to apparent early degradation.

Q2: I'm seeing high variability in my results between replicate wells.

  • Inconsistent Pipetting: Ensure accurate and consistent pipetting, especially for small volumes of enzyme/cell suspensions and compound solutions.

  • Temperature Fluctuations: Maintain a constant 37°C throughout the incubation. Inconsistent temperatures can lead to variable enzyme activity.

  • Cell Viability (Hepatocyte Assay): Poor or inconsistent hepatocyte viability across wells will lead to variable metabolic activity. Always perform a cell viability check (e.g., with trypan blue) before starting the experiment.

  • Incomplete Mixing: Ensure all components are thoroughly mixed at the start of the incubation.

Q3: My positive control compound isn't being metabolized at the expected rate.

  • Inactive Cofactors (Microsomal Assay): The NADPH regenerating system may be old or improperly stored. Prepare it fresh for each experiment.

  • Poor Enzyme/Cell Activity: The liver microsomes or hepatocytes may have lost activity due to improper storage (e.g., repeated freeze-thaw cycles) or handling. Use a new batch of reagents if this is suspected.

  • LC-MS/MS Method Issues: There may be an issue with the analytical method, such as ion suppression or poor chromatography. Re-validate the method for the control compound.

Q4: I don't see any metabolism of this compound in the liver microsome assay. Does this mean it's stable?

Not necessarily. While it suggests stability against Phase I (CYP-mediated) metabolism, the compound could still be cleared by Phase II enzymes. You should always perform a hepatocyte stability assay, which includes both Phase I and Phase II pathways, to get a more complete picture. If there is still no metabolism in hepatocytes, the compound is likely to have low hepatic clearance.

Visualizations

This compound Signaling Pathway

This compound acts as an agonist for IFNAR2, which initiates an intracellular signaling cascade through the JAK/STAT pathway. This leads to the transcription of interferon-stimulated genes (ISGs) that exert antiviral effects.[2]

RO8191_Pathway cluster_ISGF3 cluster_Nucleus This compound This compound IFNAR2 IFNAR2 This compound->IFNAR2 Binds & Activates JAK1 JAK1 IFNAR2->JAK1 Phosphorylates STAT1 STAT1 JAK1->STAT1 Phosphorylates STAT2 STAT2 JAK1->STAT2 Phosphorylates ISGF3 ISGF3 Complex STAT1->ISGF3 STAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 Nucleus Nucleus ISGF3->Nucleus Translocates to ISG Interferon-Stimulated Genes (ISGs) Antiviral Antiviral Response ISG->Antiviral Leads to

This compound activates the JAK/STAT pathway via IFNAR2.
Experimental Workflow: Microsomal Stability Assay

The following diagram illustrates the key steps in performing an in vitro metabolic stability assay using liver microsomes.

Microsomal_Workflow Prep 1. Reagent Preparation (Buffer, this compound, Microsomes) Incubate 2. Pre-incubation (Microsomes + this compound @ 37°C) Prep->Incubate React 3. Initiate Reaction (Add NADPH) Incubate->React Sample 4. Sampling & Quenching (Time points: 0, 5, 15, 30, 45 min) React->Sample Process 5. Sample Processing (Centrifuge to remove protein) Sample->Process Analyze 6. LC-MS/MS Analysis (Quantify remaining this compound) Process->Analyze Data 7. Data Analysis (Calculate t½ and CLint) Analyze->Data Troubleshooting_Workflow Start High disappearance of this compound in metabolic assay? Check_Control Run control incubation (without enzymes/cells) Start->Check_Control Is_Degraded Is compound still degraded? Check_Control->Is_Degraded Chemical_Instability Issue: Chemical Instability Action: Check buffer pH, temp. Consider formulation change. Is_Degraded->Chemical_Instability Yes Check_Binding Issue: Non-Specific Binding Action: Use low-binding plates. Analyze supernatant and pellet. Is_Degraded->Check_Binding No Metabolism_Confirmed High disappearance is likely due to true metabolism. Check_Binding->Metabolism_Confirmed Proceed Proceed to metabolite ID and structural modification. Metabolism_Confirmed->Proceed

References

optimizing RO8191 concentration for cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: RO8191

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for using this compound in cell-based assays. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure optimal experimental design and data interpretation.

Important Note on Mechanism of Action: Initial experimental design may confuse this compound with bifunctional degraders like PROTACs. It is critical to note that this compound is not a PROTAC. This compound is a small molecule agonist of the Interferon-α/β Receptor 2 (IFNAR2).[1][2][3][4] Its mechanism involves activating the JAK/STAT signaling cascade, not inducing protein degradation via the ubiquitin-proteasome system. Therefore, concepts specific to PROTACs, such as the "hook effect," are not applicable to this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and orally active agonist for the interferon-α/β receptor 2 (IFNAR2).[2][3] It directly binds to IFNAR2, triggering the phosphorylation and activation of Janus kinase 1 (JAK1) and subsequently the Signal Transducer and Activator of Transcription proteins, STAT1 and STAT2.[1][5] This activation leads to the expression of various Interferon-Stimulated Genes (ISGs), which are responsible for its antiviral and other cellular effects.[1][4] Unlike endogenous interferons, the activity of this compound is independent of IFNAR1 and its associated kinase, Tyk2.[5][6]

Q2: What is a recommended starting concentration range for this compound in cell-based assays?

A2: The optimal concentration of this compound is highly dependent on the cell line and the specific assay. Based on published data, a good starting point is a broad dose-response curve ranging from 10 nM to 10 µM. The half-maximal effective concentration (EC50) for IFNAR2 agonism is approximately 0.2 µM.[3] For antiviral assays, the half-maximal inhibitory concentration (IC50) has been reported in the range of 0.1 µM to 0.2 µM.[3]

Q3: How can I confirm that this compound is active in my cell line?

A3: The most direct method is to measure the activation of its downstream signaling pathway. You can perform a Western blot to detect the phosphorylation of STAT1 and STAT2, which are key markers of IFNAR2 pathway activation.[3] An increase in the levels of phosphorylated STAT1 (p-STAT1) and p-STAT2 following this compound treatment confirms target engagement and pathway activation.

Q4: I am not observing the expected biological effect. What are some common troubleshooting steps?

A4: If you observe low or no response to this compound, consider the following factors:

  • Suboptimal Concentration: You may be using a concentration that is too low. It is crucial to perform a dose-response experiment (see Protocol 1) to determine the optimal concentration for your specific cell line and endpoint.

  • Incubation Time: The kinetics of ISG induction and subsequent biological effects can vary. Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal treatment duration.[1]

  • Cell Line Specifics: Ensure your cell line expresses sufficient levels of IFNAR2 and the necessary JAK/STAT signaling components. The activity of this compound is dependent on IFNAR2 and JAK1.[5]

  • Compound Integrity: Ensure your this compound stock solution is prepared and stored correctly. It is soluble in DMSO and should be stored at -20°C or -80°C to maintain stability.[1] Avoid repeated freeze-thaw cycles.

Q5: How should I assess the potential cytotoxicity of this compound?

A5: It is essential to evaluate whether the observed effects of this compound are due to its specific mechanism or general cytotoxicity, especially at higher concentrations. Standard cell viability assays such as CellTiter-Glo®, CCK-8, or MTT can be used.[7][8] These should be performed in parallel with your functional assays, using the same cell line, seeding density, and incubation times.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound from published studies. These values should be used as a guide for experimental design.

ParameterValueContextReference
EC50 ~0.2 µMIFNAR2 Agonism[3]
IC50 ~0.17 - 0.20 µMHepatitis C Virus (HCV) Replicon Inhibition[3][4]
IC50 ~0.1 µMHepatitis B Virus (HBV) Replication Inhibition[3]
Effective Conc. 0.08 - 10 µMDose-dependent suppression of HCV replicon activity after 72h[1]

Visualizations and Diagrams

Signaling Pathway

RO8191_Pathway This compound This compound IFNAR2 IFNAR2 Receptor This compound->IFNAR2 Binds & Activates JAK1 JAK1 IFNAR2->JAK1 Activates STAT1 STAT1 JAK1->STAT1 Phosphorylates STAT2 STAT2 JAK1->STAT2 Phosphorylates pSTAT1 p-STAT1 STAT1->pSTAT1 pSTAT2 p-STAT2 STAT2->pSTAT2 ISGF3 ISGF3 Complex (p-STAT1/p-STAT2/IRF9) pSTAT1->ISGF3 Form Complex pSTAT2->ISGF3 Form Complex Nucleus Nucleus ISGF3->Nucleus Translocation ISRE ISRE (DNA Element) ISGF3->ISRE Binds ISGs Interferon-Stimulated Genes (ISGs) Expression ISRE->ISGs Induces Response Antiviral / Cellular Response ISGs->Response Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis A 1. Seed Cells (e.g., 24-well plate) B 2. Allow Adherence (Overnight) A->B C 3. Prepare this compound Serial Dilutions B->C D 4. Treat Cells (Include Vehicle Control) C->D E 5. Incubate (Time-course: 6-72h) D->E F 6. Harvest Cells (Lysis or Assay Prep) E->F G 7a. Western Blot (for p-STAT1/2) F->G H 7b. Viability Assay (e.g., CCK-8) F->H I 7c. Functional Assay (e.g., Viral Titer) F->I Troubleshooting_Flowchart Start Start: Low or No Cellular Response Q_Conc Did you perform a full dose-response curve (e.g., 10 nM - 10 µM)? Start->Q_Conc A_Conc Action: Perform dose-response experiment to find optimal concentration. Q_Conc->A_Conc No Q_Time Did you perform a time-course experiment (e.g., 6-72h)? Q_Conc->Q_Time Yes A_Conc->Q_Time A_Time Action: Perform time-course experiment to find optimal duration. Q_Time->A_Time No Q_Pathway Did you confirm pathway activation (p-STAT1/2) by Western Blot? Q_Time->Q_Pathway Yes A_Time->Q_Pathway A_Pathway Action: Check for p-STAT1/2 to confirm target engagement. Q_Pathway->A_Pathway No Q_Receptors Does your cell line express IFNAR2 and JAK1? Q_Pathway->Q_Receptors Yes A_Pathway->Q_Receptors A_Receptors Action: Verify receptor and kinase expression (e.g., qPCR, Western). Consider using a positive control cell line. Q_Receptors->A_Receptors No / Unsure End Issue likely resolved or cell line is non-responsive. Q_Receptors->End Yes A_Receptors->End

References

RO8191 cytotoxicity in primary cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of RO8191, a potent and orally active agonist of the Interferon Alpha/Beta Receptor 2 (IFNAR2), particularly concerning its effects on primary cells.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an imidazonaphthyridine compound that acts as a small-molecule agonist for the Interferon Alpha/Beta Receptor 2 (IFNAR2).[1] It directly binds to IFNAR2, leading to the activation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[1] Specifically, this compound induces the phosphorylation of JAK1 and subsequently STAT1 and STAT2, which then form a complex with IRF9 to create the transcription factor ISGF3. This complex translocates to the nucleus and binds to Interferon-Stimulated Response Elements (ISREs) in the promoter regions of Interferon-Stimulated Genes (ISGs), leading to their transcription.[2][3] Unlike type I interferons, the activity of this compound is independent of IFNAR1 and Tyrosine Kinase 2 (Tyk2).[1][2]

Q2: Does this compound induce the expression of inflammatory cytokines?

A2: No, studies have shown that while this compound potently induces the expression of a wide range of ISGs, it does not significantly induce the genes encoding inflammatory cytokines and chemokines in various cell types, including human primary hepatocytes and in vivo mouse models.[4]

Q3: What is the primary application of this compound in research?

A3: this compound is primarily investigated for its antiviral and anti-proliferative properties. It has shown efficacy against Hepatitis C Virus (HCV) and Hepatitis B Virus (HBV) by inducing an interferon-like antiviral state in cells.[1][5] Its ability to activate the IFNAR2 pathway also makes it a tool for studying interferon signaling and its downstream effects on cell proliferation, apoptosis, and immune modulation.

Q4: Is this compound cytotoxic to primary cells?

A4: Based on available data, this compound exhibits low to no cytotoxicity in primary human hepatocytes at concentrations that are effective for its antiviral activity.[4][5] Studies using WST-8 and CellTiter-Glo cell viability assays have shown no significant decrease in cell viability even at high concentrations. However, comprehensive cytotoxicity data for a wide range of primary cells, particularly primary immune cells like Peripheral Blood Mononuclear Cells (PBMCs), is not extensively documented. Researchers should perform a dose-response curve to determine the optimal non-toxic concentration for their specific primary cell type.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no induction of Interferon-Stimulated Genes (ISGs) 1. Incorrect dosage: The concentration of this compound may be too low. 2. Cell type resistance: The primary cells may have low expression of IFNAR2. 3. Degraded compound: Improper storage or handling of this compound.1. Perform a dose-response experiment to determine the optimal concentration (typically in the range of 0.1 µM to 10 µM). 2. Verify the expression of IFNAR2 in your primary cell type using techniques like flow cytometry or western blotting. 3. Ensure this compound is stored at -20°C or -80°C and protected from light. Prepare fresh working solutions from a stock solution for each experiment.
Inconsistent results between experiments 1. Variability in primary cells: Primary cells from different donors can have varied responses. 2. Inconsistent cell density: The number of cells seeded can affect the outcome. 3. Solubility issues: this compound may not be fully dissolved.1. Use primary cells from multiple donors to ensure the observed effect is consistent. 2. Maintain a consistent cell seeding density across all experiments. 3. Ensure this compound is fully dissolved in a suitable solvent like DMSO before diluting in culture medium. The final DMSO concentration in the culture should be kept low (typically <0.1%) to avoid solvent-induced toxicity.
Observed cytotoxicity at expected non-toxic concentrations 1. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) may be toxic to the cells. 2. Sensitive primary cells: The specific primary cell type may be more sensitive to this compound or the vehicle. 3. Contamination: Mycoplasma or other microbial contamination can affect cell health.1. Prepare a vehicle control with the same final concentration of the solvent to assess its effect on cell viability. 2. Perform a detailed cytotoxicity assay (e.g., WST-8 or CellTiter-Glo) with a wide range of this compound concentrations to determine the IC50 for your specific cells. 3. Regularly test cell cultures for mycoplasma contamination.

Data Presentation

Table 1: Summary of this compound Activity and Cytotoxicity in Primary Cells

Cell TypeAssayParameterValueReference
Primary Human HepatocytesHBV DNA reductionIC500.1 µM[5]
Primary Human HepatocytesCell Viability (RealTime-Glo)No significant cytotoxicityUp to 100 µM[5]
HCV Replicon CellsAnti-HCV activityIC50200 nM[1]
HCV Replicon CellsCell Viability (WST-8)No significant cytotoxicityNot specified[4]
Primary Immune Cells (PBMCs, Lymphocytes, Monocytes)CytotoxicityIC50Data not available-

Experimental Protocols

Protocol 1: WST-8 Cell Viability/Cytotoxicity Assay

This protocol is adapted for assessing the effect of this compound on the viability of primary cells in a 96-well format.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • WST-8 assay kit

  • 96-well clear-bottom microplate

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the primary cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete culture medium.

    • Include wells for "medium only" (background control) and "cells only" (vehicle control).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your stock solution.

    • Add the desired final concentrations of this compound to the respective wells. For the vehicle control wells, add the same volume of medium with the corresponding concentration of DMSO.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • WST-8 Assay:

    • Add 10 µL of the WST-8 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized for your specific cell type.

    • Gently shake the plate for 1 minute to ensure uniform color distribution.

  • Data Acquisition:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Subtract the absorbance of the "medium only" wells from all other readings.

    • Calculate cell viability as a percentage of the vehicle control: Cell Viability (%) = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol measures the number of viable cells based on the quantification of ATP.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • CellTiter-Glo® Reagent

  • 96-well opaque-walled microplate

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the WST-8 protocol, but use an opaque-walled 96-well plate suitable for luminescence measurements.

  • Assay Preparation:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

  • Luminescence Measurement:

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Record the luminescence using a luminometer.

    • Subtract the luminescence of the "medium only" wells from all other readings.

    • Calculate cell viability as a percentage of the vehicle control: Cell Viability (%) = (Luminescence of treated cells / Luminescence of vehicle control cells) x 100

Mandatory Visualizations

RO8191_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IFNAR2 IFNAR2 This compound->IFNAR2 Binds JAK1 JAK1 IFNAR2->JAK1 Activates STAT1 STAT1 JAK1->STAT1 Phosphorylates STAT2 STAT2 JAK1->STAT2 Phosphorylates pSTAT1 pSTAT1 pSTAT2 pSTAT2 ISGF3 ISGF3 Complex (pSTAT1/pSTAT2/IRF9) pSTAT1->ISGF3 Forms complex pSTAT2->ISGF3 Forms complex IRF9 IRF9 IRF9->ISGF3 Forms complex ISRE ISRE ISGF3->ISRE Translocates and binds ISGs Interferon-Stimulated Genes (ISGs) ISRE->ISGs Initiates transcription

Caption: Signaling pathway of this compound.

Experimental_Workflow start Start seed_cells Seed Primary Cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_this compound Treat with this compound (and controls) incubate1->treat_this compound incubate2 Incubate for experimental period treat_this compound->incubate2 add_reagent Add Viability Reagent (WST-8 or CellTiter-Glo) incubate2->add_reagent incubate3 Incubate as per assay protocol add_reagent->incubate3 read_plate Read Plate (Absorbance/Luminescence) incubate3->read_plate analyze Analyze Data (% Viability vs. Control) read_plate->analyze end End analyze->end

Caption: Experimental workflow for cytotoxicity assessment.

Troubleshooting_Logic start Inconsistent or Unexpected Results? check_controls Are controls (vehicle, untreated) behaving as expected? start->check_controls check_cells Are primary cells healthy and from a reliable source? check_controls->check_cells Yes unexpected_toxicity Unexpected Cytotoxicity check_controls->unexpected_toxicity No check_reagents Are this compound and assay reagents prepared correctly and not expired? check_cells->check_reagents Yes high_variability High Variability Between Replicates check_cells->high_variability No no_effect No ISG Induction Observed check_reagents->no_effect Yes check_reagents->high_variability No optimize_concentration Optimize this compound concentration (Dose-response curve) no_effect->optimize_concentration standardize_seeding Standardize cell seeding density and handling high_variability->standardize_seeding check_solvent Check for solvent toxicity with a vehicle control unexpected_toxicity->check_solvent check_ifnar2 Verify IFNAR2 expression in your cell type optimize_concentration->check_ifnar2

Caption: Troubleshooting logic for this compound experiments.

References

troubleshooting RO8191 inconsistent results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for RO8191. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and ensuring the consistency and reliability of their experimental results with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an orally active, small-molecule agonist of the interferon (IFN) alpha/beta receptor 2 (IFNAR2).[1][2][3] It functions by directly binding to IFNAR2, which in turn activates the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[1][3] This activation leads to the phosphorylation of STAT1 and STAT2, and the subsequent expression of interferon-stimulated genes (ISGs), which mediate its antiviral and other biological effects.[1][3] Notably, the action of this compound is independent of IFNAR1 and the tyrosine kinase 2 (Tyk2).[1]

Q2: What are the common applications of this compound in research?

This compound is primarily used for its antiviral properties, particularly against Hepatitis C Virus (HCV) and Hepatitis B Virus (HBV).[1][3][4] It has been shown to inhibit HCV replicon activity and the replication of HBV in cell cultures.[1][3][4] Beyond its antiviral effects, this compound is also utilized in studies related to cancer biology, where it has been observed to inhibit the proliferation, invasion, and migration of cervical cancer cells.[3]

Q3: How should this compound be stored and handled to ensure its stability and activity?

For optimal stability, this compound stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month, preferably under a nitrogen atmosphere.[3] It is highly recommended to prepare fresh working solutions on the day of the experiment to ensure consistent results.[3] When preparing solutions, if precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[3]

Troubleshooting Guides

This section provides guidance on how to address specific issues that may arise during experiments with this compound.

Issue 1: Inconsistent or Lack of Antiviral Activity

You may observe variability in the antiviral efficacy of this compound between experiments or a complete lack of the expected effect.

Potential Causes and Solutions

Potential Cause Troubleshooting Step Rationale
Cell Line Does Not Express Functional IFNAR2 Verify the expression of IFNAR2 in your cell line using techniques like Western blot, flow cytometry, or qPCR.This compound's activity is strictly dependent on the presence of its target, IFNAR2.[1] Cell lines deficient in IFNAR2 will not respond to the compound.[1]
Compromised JAK/STAT Pathway Components Ensure that key downstream signaling molecules such as JAK1, STAT1, and STAT2 are present and functional in your cell line.The signaling cascade initiated by this compound requires the integrity of the JAK/STAT pathway.[1]
Degraded this compound Compound Prepare a fresh stock solution of this compound from a new aliquot. Always store the compound as recommended (-80°C for long-term, -20°C for short-term).[3]Improper storage can lead to the degradation of the compound, reducing its potency.
Suboptimal Concentration or Treatment Duration Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your specific cell line and experimental conditions.The effective concentration of this compound can vary between cell types. For instance, it strongly suppresses HCV replicon activity at concentrations between 0.08 and 10 μM with a 72-hour treatment.[3]

Experimental Workflow for Diagnosing Lack of Activity

start Inconsistent/No this compound Activity check_compound Prepare Fresh this compound and Re-run Experiment start->check_compound check_cell_line Verify IFNAR2 and JAK1 Expression (e.g., Western Blot) check_compound->check_cell_line If still no activity dose_response Perform Dose-Response and Time-Course Study check_cell_line->dose_response If expression is confirmed positive_control Use IFN-α as a Positive Control dose_response->positive_control analyze_isg Measure ISG Expression (e.g., qPCR for OAS1, Mx1) positive_control->analyze_isg conclusion Identify Source of Inconsistency analyze_isg->conclusion

Caption: A logical workflow for troubleshooting inconsistent or absent this compound activity.

Issue 2: High Variability in ISG Expression Between Replicates

You may find that the induction of interferon-stimulated genes (ISGs) like OAS1 or Mx1 is not consistent across your experimental replicates.

Potential Causes and Solutions

Potential Cause Troubleshooting Step Rationale
Inconsistent Cell Seeding Density Ensure uniform cell seeding across all wells or plates. Use a cell counter for accuracy.Cell density can affect the cellular response to stimuli.
Variability in this compound Working Solution Prepare a single master mix of the this compound working solution for all replicates in an experiment.Pipetting errors or slight variations in serial dilutions can lead to inconsistent final concentrations.
Edge Effects in Multi-well Plates Avoid using the outer wells of multi-well plates for critical experiments, or ensure they are filled with a buffer to maintain humidity.Evaporation can be more pronounced in the outer wells, leading to increased compound concentration and altered cell growth.
Inconsistent Incubation Times Standardize the timing of all experimental steps, from cell seeding to compound addition and sample collection.The kinetics of ISG induction can be rapid, and variations in timing can lead to different levels of gene expression at the time of measurement.

Experimental Protocols

Protocol 1: Assessment of this compound-Induced STAT1 Phosphorylation by Western Blot

This protocol details the steps to measure the activation of the JAK/STAT pathway by this compound.

  • Cell Seeding: Plate your cells of interest (e.g., Huh-7) in a 6-well plate and allow them to adhere and reach 70-80% confluency.

  • Serum Starvation (Optional): To reduce basal signaling, you may serum-starve the cells for 2-4 hours prior to treatment.

  • This compound Treatment: Treat the cells with the desired concentration of this compound (e.g., 1 µM) for a short duration (e.g., 15-30 minutes). Include a vehicle control (e.g., DMSO) and a positive control (e.g., IFN-α).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phosphorylated STAT1 (p-STAT1) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the membrane for total STAT1 and a loading control (e.g., β-actin or GAPDH).

This compound Signaling Pathway

This compound This compound IFNAR2 IFNAR2 This compound->IFNAR2 Binds JAK1 JAK1 IFNAR2->JAK1 Activates STAT1 STAT1 JAK1->STAT1 Phosphorylates STAT2 STAT2 JAK1->STAT2 Phosphorylates pSTAT1 p-STAT1 STAT1->pSTAT1 pSTAT2 p-STAT2 STAT2->pSTAT2 ISGF3 ISGF3 Complex pSTAT1->ISGF3 pSTAT2->ISGF3 nucleus Nucleus ISGF3->nucleus Translocates to ISG ISG Expression (e.g., OAS1, Mx1) nucleus->ISG Induces antiviral Antiviral State ISG->antiviral

Caption: The signaling pathway of this compound, initiating from IFNAR2 binding to the induction of an antiviral state.

References

RO8191 stability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of RO8191 in cell culture media. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the effective application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. Could this be due to compound instability?

A1: Yes, inconsistent results are a common indicator of compound instability in cell culture media. The degradation of this compound can lead to a decreased effective concentration, potentially resulting in diminished or variable biological effects.[1]

Q2: What are the primary factors that can cause this compound to degrade in cell culture media?

A2: Several factors can contribute to the degradation of small molecules like this compound in a cell culture environment:

  • pH: The pH of the culture medium can influence the rate of hydrolysis of susceptible chemical bonds within the molecule.[1]

  • Temperature: Standard cell culture conditions (37°C) can accelerate the degradation of thermally labile compounds.[1]

  • Serum Components: Enzymes present in serum, such as esterases and proteases, can metabolize or degrade small molecules.

  • Light Exposure: Some compounds are sensitive to light and can undergo photodegradation. It is advisable to minimize the exposure of this compound solutions to direct light.

  • Reactive Oxygen Species (ROS): Cellular metabolism can generate ROS, which may react with and degrade the compound.

  • Media Components: Certain components in the media, like cysteine and iron, have been shown to impact the stability of some drug products.[2]

Q3: How can I determine if this compound is degrading in my specific cell culture setup?

A3: To assess the stability of this compound in your cell culture medium, you can perform a time-course experiment. Incubate this compound in your complete cell culture medium under your standard experimental conditions (e.g., 37°C, 5% CO2) in the absence of cells. Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours) and analyze the concentration of the parent compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3] A decrease in the concentration of the parent compound over time is indicative of instability.

Q4: What are the recommended storage conditions for this compound stock solutions?

A4: For optimal stability, this compound powder should be stored at -20°C for up to 3 years. Stock solutions prepared in a solvent like DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year or at -20°C for up to one month.

Q5: What immediate actions can I take to minimize the potential instability of this compound in my experiments?

A5: To mitigate potential degradation, consider the following best practices:

  • Prepare Fresh Working Solutions: Always prepare fresh dilutions of this compound in your cell culture medium immediately before adding them to your cells.[1]

  • Minimize Time at 37°C: Reduce the time your this compound-containing media is incubated at 37°C before being applied to the cells.[1]

  • Use Serum-Free Media (if applicable): If your experimental design and cell line permit, using serum-free media can help to reduce enzymatic degradation.[1]

  • Protect from Light: Handle this compound solutions in a manner that minimizes exposure to light.

Troubleshooting Guide

If you suspect that this compound instability is affecting your experimental outcomes, this guide provides a systematic approach to troubleshoot the issue.

Table 1: Troubleshooting this compound Instability
Observed Problem Potential Cause Recommended Action
Reduced or no biological activity of this compound Degradation of this compound in cell culture media.1. Perform a stability study of this compound in your specific cell culture media using HPLC or LC-MS to determine its half-life. 2. Prepare fresh working solutions of this compound for each experiment. 3. If degradation is rapid, consider more frequent media changes with freshly prepared this compound.
High variability between replicate experiments Inconsistent concentration of active this compound due to degradation.1. Standardize the preparation and handling of this compound solutions. 2. Ensure consistent timing between the preparation of the this compound-containing media and its addition to the cells. 3. Aliquot stock solutions to minimize freeze-thaw cycles.
Unexpected cellular toxicity Formation of toxic degradation products.1. Analyze the this compound-containing media over time using LC-MS to identify potential degradation products. 2. If degradation is confirmed, take steps to minimize it (e.g., prepare fresh solutions, reduce incubation time).

Experimental Protocols

Protocol 1: Determining the Stability of this compound in Cell Culture Media

This protocol outlines a method to quantify the stability of this compound in a specific cell culture medium over time using HPLC or LC-MS.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Complete cell culture medium (the same formulation used in your experiments)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Incubator (37°C, 5% CO2)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic acid (FA) or other appropriate mobile phase additives

  • Purified water

Methodology:

  • Prepare a Stock Solution of this compound: Dissolve this compound powder in anhydrous DMSO to a final concentration of 10 mM.

  • Prepare the Working Solution: Dilute the this compound stock solution in your complete cell culture medium to the final concentration used in your experiments (e.g., 10 µM).

  • Incubation:

    • Dispense aliquots of the this compound-containing medium into sterile microcentrifuge tubes or wells of a 96-well plate.

    • For the T=0 time point, immediately process the sample as described in step 4.

    • Place the remaining samples in a 37°C, 5% CO2 incubator.

  • Sample Collection and Processing:

    • At each designated time point (e.g., 0, 2, 4, 8, 24, 48, 72 hours), remove an aliquot of the this compound-containing medium.

    • To precipitate proteins and extract the compound, add 2 volumes of cold acetonitrile or methanol.[3]

    • Vortex the mixture thoroughly and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube or an HPLC vial.

  • Analytical Quantification:

    • Analyze the samples using a validated HPLC or LC-MS method to determine the concentration of the parent this compound compound.

    • The mobile phase composition and gradient will need to be optimized for this compound. A typical starting point for a C18 column could be a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time.

    • Calculate the half-life (t½) of this compound in the cell culture medium.

Visualizations

Signaling Pathway of this compound

This compound is an agonist of the Interferon-α/β receptor 2 (IFNAR2).[3][4] It activates the JAK/STAT signaling pathway, leading to the expression of Interferon-Stimulated Genes (ISGs).[3][4]

RO8191_Signaling_Pathway cluster_nucleus Nuclear Events This compound This compound IFNAR2 IFNAR2 This compound->IFNAR2 Binds JAK1 JAK1 IFNAR2->JAK1 Activates STAT1 STAT1 JAK1->STAT1 Phosphorylates STAT2 STAT2 JAK1->STAT2 Phosphorylates ISGF3 ISGF3 Complex STAT1->ISGF3 STAT2->ISGF3 Nucleus Nucleus ISGF3->Nucleus Translocates to ISRE ISRE ISG ISG Expression ISRE->ISG Promotes ISGF3_n->ISRE Binds

Caption: this compound signaling pathway.

Experimental Workflow for Stability Assessment

The following diagram illustrates the workflow for determining the stability of this compound in cell culture media.

Stability_Workflow start Start prep_stock Prepare 10 mM this compound Stock in DMSO start->prep_stock prep_working Dilute this compound to Final Concentration in Media prep_stock->prep_working incubate Incubate at 37°C, 5% CO2 prep_working->incubate collect_samples Collect Aliquots at Time Points (0, 2, 4, 8, 24, 48, 72h) incubate->collect_samples extract Protein Precipitation & Compound Extraction (e.g., with Acetonitrile) collect_samples->extract analyze Analyze Supernatant by HPLC or LC-MS extract->analyze data_analysis Plot Concentration vs. Time & Calculate Half-Life analyze->data_analysis end End data_analysis->end

Caption: Workflow for this compound stability assessment.

Troubleshooting Logic Diagram

This diagram provides a logical approach to troubleshooting issues potentially related to this compound instability.

Troubleshooting_Logic action_node action_node result_node result_node start Inconsistent or Reduced Biological Effect? check_prep Are you preparing fresh working solutions for each experiment? start->check_prep do_stability Is the stability of this compound in your media known? check_prep->do_stability yes_prep prepare_fresh Action: Always prepare fresh working solutions. check_prep->prepare_fresh no_prep perform_stability Perform Stability Assay (Protocol 1) do_stability->perform_stability no_known is_stable Is this compound stable for the duration of the experiment? do_stability->is_stable yes_known perform_stability->is_stable consider_other Result: Instability is unlikely the primary issue. Consider other experimental variables. is_stable->consider_other yes_stable adjust_protocol Action: Adjust experimental protocol (e.g., more frequent media changes). is_stable->adjust_protocol no_stable yes_prep Yes no_prep No yes_known Yes no_known No yes_stable Yes no_stable No

Caption: Troubleshooting this compound instability.

References

avoiding RO8191 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for RO8191. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the handling of this compound, with a specific focus on avoiding precipitation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic solubility properties?

A1: this compound is an orally active and potent agonist of the interferon (IFN) receptor, specifically binding to the IFNα/β receptor 2 (IFNAR2).[1][2] Chemically, it is an imidazonaphthyridine compound with a molecular weight of 373.21 g/mol .[1] Its solubility in aqueous solutions is very low; it is considered insoluble in water and ethanol.[1] Due to its properties, it requires an organic solvent for initial dissolution to create a stock solution.[3]

Q2: What is the recommended solvent for creating a high-concentration stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][4] It is a polar aprotic solvent capable of dissolving a wide range of compounds.[5] It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of this compound.[1]

Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. Why does this happen?

A3: This phenomenon, often called "solvent-shift precipitation," is common for compounds that are poorly soluble in water.[6][7] When the DMSO stock solution is diluted into an aqueous medium, the solvent environment changes dramatically. The DMSO concentration drops, and the compound is suddenly exposed to water, a poor solvent for it. This can lead to the compound coming out of solution and forming a precipitate.[6][8]

Q4: What is the maximum recommended final concentration of DMSO in cell-based assays?

A4: The final concentration of DMSO in cell culture experiments should be kept as low as possible to avoid solvent-induced toxicity. While the tolerance can vary between cell lines, a general guideline is to keep the final DMSO concentration below 1%.[8] Some studies suggest that for certain applications, the concentration should be even lower, for instance, less than 2.5% or even 0.2%, to avoid any impact on cell growth and proliferation.[9]

Q5: Are there any alternatives to DMSO for dissolving this compound?

A5: While DMSO is the primary recommendation, Dimethylformamide (DMF) can also be used.[4] However, like DMSO, DMF can also be toxic to cells at higher concentrations.[8] For in vivo studies, specific formulations using co-solvents and excipients are necessary to achieve a stable solution or suspension.[1][10]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter when working with this compound.

Issue 1: Precipitate formation upon dilution of DMSO stock in aqueous media.

This is the most common issue encountered with this compound. The following workflow can help you troubleshoot this problem.

G start Precipitation observed upon dilution of this compound DMSO stock into aqueous buffer/media check_dmso Is the final DMSO concentration sufficient to maintain solubility? start->check_dmso increase_dmso Increase final DMSO concentration (if experimentally acceptable, typically <1%) check_dmso->increase_dmso No check_concentration Is the final this compound concentration too high? check_dmso->check_concentration Yes result Clear Solution increase_dmso->result use_excipients Incorporate solubility-enhancing excipients into the aqueous medium protocol_modification Modify the dilution protocol use_excipients->protocol_modification check_concentration->use_excipients No lower_concentration Lower the final working concentration of this compound check_concentration->lower_concentration Yes lower_concentration->result protocol_modification->result G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IFNAR2 IFNAR2 This compound->IFNAR2 binds JAK1 JAK1 IFNAR2->JAK1 activates TYK2 TYK2 IFNAR2->TYK2 activates STAT1 STAT1 JAK1->STAT1 phosphorylates STAT2 STAT2 TYK2->STAT2 phosphorylates pSTAT1 pSTAT1 STAT1->pSTAT1 pSTAT2 pSTAT2 STAT2->pSTAT2 ISGF3 pSTAT1 pSTAT2 IRF9 pSTAT1->ISGF3 pSTAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 Nucleus Nucleus ISGF3->Nucleus translocates to ISRE ISRE (Interferon-Stimulated Response Element) ISG Expression of Interferon-Stimulated Genes (ISGs) ISRE->ISG promotes transcription G cluster_stock High-Concentration Stock Solution cluster_working Diluted Aqueous Working Solution DMSO1 DMSO RO1 RO DMSO2 DMSO RO2 RO DMSO3 DMSO DMSO4 DMSO label_stock This compound is soluble in 100% DMSO H2O1 H₂O H2O2 H₂O H2O3 H₂O H2O4 H₂O precipitate This compound Precipitate label_working DMSO is diluted. This compound is insoluble in water and precipitates. cluster_stock cluster_stock cluster_stock->precipitate Dilution into Aqueous Buffer

References

Technical Support Center: RO8191 In Vitro Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing RO8191 in long-term in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a small molecule agonist of the Interferon-α/β receptor 2 (IFNAR2).[1][2][3] It activates the JAK/STAT signaling pathway, leading to the expression of Interferon-Stimulated Genes (ISGs), which mediate its antiviral and other cellular effects.[1][4] Unlike endogenous interferons, this compound's activity is independent of IFNAR1 and the tyrosine kinase 2 (Tyk2).[1][4]

Q2: What is the recommended concentration range for this compound in in vitro studies?

The effective concentration of this compound can vary between cell lines. The reported IC50 for antiviral activity against HCV replicon is 200 nM.[1][4] A dose-response experiment is recommended to determine the optimal, non-toxic concentration for your specific cell line and experimental endpoint.

Q3: How should this compound be stored?

For long-term storage, this compound powder should be stored at -20°C. Stock solutions in a suitable solvent like DMSO can be stored at -80°C for up to a year. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution.[2]

Q4: Is this compound cytotoxic?

This compound has been reported to exhibit low toxicity in cell culture.[5] However, at high concentrations or with very long-term continuous exposure, cytotoxicity can occur. It is crucial to perform a cytotoxicity assay (e.g., MTT, LDH) to determine the half-maximal cytotoxic concentration (CC50) in your cell line of interest.

Troubleshooting Guides

Issue: Diminished or Loss of this compound Efficacy Over Time

Possible Causes:

  • Receptor Desensitization or Downregulation: Continuous stimulation of IFNAR2 can lead to its internalization and degradation, reducing the number of receptors on the cell surface available to bind to this compound.[4]

  • Compound Instability: Small molecules can degrade in cell culture media over extended periods.

  • Development of Cellular Resistance: Cells may develop resistance to long-term interferon signaling through various mechanisms, such as upregulation of inhibitory signaling molecules (e.g., SOCS proteins).

  • Cell Confluency: As cells become confluent, their signaling responses can be altered.

Troubleshooting Steps:

  • Confirm Compound Activity: Use a fresh dilution of this compound from a properly stored stock to rule out compound degradation.

  • Assess Receptor Levels: If possible, measure the cell surface expression of IFNAR2 via flow cytometry or western blotting of membrane fractions at different time points during the long-term treatment.

  • Implement a "Washout" Period: After a period of treatment, remove the this compound-containing medium, wash the cells, and culture them in a compound-free medium for a period before re-introducing this compound. This may allow for the re-expression of surface receptors.

  • Pulsed Dosing: Instead of continuous exposure, consider a pulsed dosing regimen (e.g., 24 hours on, 24 hours off) to potentially reduce receptor downregulation.

  • Monitor Cell Density: Ensure that cells are sub-cultured before reaching full confluency to maintain consistent responsiveness.

Issue: High Variability in Experimental Results

Possible Causes:

  • Inconsistent Cell Health and Seeding Density: Variations in initial cell number and viability can lead to inconsistent results.

  • Inconsistent this compound Concentration: Inaccurate dilutions or degradation of the compound can introduce variability.

  • Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) can have effects on the cells, especially at higher concentrations.

  • Assay Timing: The timing of assays relative to treatment initiation can significantly impact the observed effects.

Troubleshooting Steps:

  • Standardize Cell Culture Practices: Use a consistent cell seeding density and ensure high cell viability (>95%) at the start of each experiment.

  • Prepare Fresh Dilutions: Always prepare fresh working dilutions of this compound from a validated stock solution for each experiment.

  • Include Vehicle Controls: Always include a vehicle control (medium with the same concentration of solvent used for this compound) to account for any effects of the solvent.

  • Establish a Clear Timeline: Perform assays at consistent time points after the initiation of treatment.

  • Perform Dose-Response and Time-Course Experiments: Systematically determine the optimal concentration and time points for your specific experimental question to minimize variability.

Issue: Unexpected Cytotoxicity

Possible Causes:

  • Concentration Too High: The concentration of this compound may be above the cytotoxic threshold for your specific cell line.

  • Cumulative Toxicity: Even at a non-toxic concentration for short-term exposure, the compound may exhibit cumulative toxicity over a longer period.

  • Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.

  • Off-Target Effects: At higher concentrations, small molecules may have off-target effects that lead to cytotoxicity.

Troubleshooting Steps:

  • Perform a Dose-Response Cytotoxicity Assay: Determine the CC50 of this compound in your cell line using a range of concentrations and your intended long-term exposure duration.

  • Lower the Concentration: If cytotoxicity is observed, reduce the concentration of this compound used in your experiments.

  • Check Solvent Concentration: Ensure the final concentration of the solvent in the culture medium is well below its known toxic level (typically <0.1% for DMSO).

  • Consider a Different Cell Line: If the specific cell line is particularly sensitive, consider using a different, more robust cell line for your experiments if appropriate for your research question.

Data Summary

ParameterValueCell Line/SystemReference
IC50 (HCV replicon) 200 nMHCV replicon cells[1][4]
EC50 (IFNAR2 agonism) 0.2 µMNot specified[3]
IC50 (HBV replication) 0.1 µMCell culture[3]
Effective Concentration (HCV replicon suppression) 0.08 - 10 µM (for 72h)HCV replicon cells[1]

Experimental Protocols

Protocol 1: Determination of IC50 for Antiviral Activity
  • Cell Seeding: Seed target cells (e.g., HCV replicon cells) in a 96-well plate at a density that will not lead to confluency within the assay duration.

  • Compound Dilution: Prepare a serial dilution of this compound in the appropriate cell culture medium.

  • Treatment: Remove the existing medium from the cells and add the this compound dilutions. Include a positive control (e.g., interferon-α) and a vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours).

  • Endpoint Analysis: Measure the endpoint of interest (e.g., luciferase activity for HCV replicon, viral RNA levels by qRT-PCR, or cell viability in a cytopathic effect assay).

  • Data Analysis: Plot the percentage of inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Long-Term Cell Viability Assay
  • Cell Seeding: Seed cells in a multi-well plate at a low density to allow for long-term growth.

  • Treatment: Add this compound at various concentrations to the respective wells. Include a vehicle control.

  • Medium Changes: Every 2-3 days, carefully remove a portion of the medium and replace it with fresh medium containing the appropriate concentration of this compound or vehicle. This is crucial to replenish nutrients and the compound.

  • Sub-culturing (if necessary): If cells approach confluency during the experiment, they will need to be sub-cultured. Detach the cells, count them, and re-seed a portion of the cell suspension into new wells with fresh medium and compound. Keep track of the population doublings.

  • Viability Assessment: At predetermined time points (e.g., day 3, 7, 14), perform a cell viability assay (e.g., Trypan Blue exclusion, MTT assay).

  • Data Analysis: Plot cell viability against time for each concentration to assess the long-term cytotoxic effects.

Visualizations

RO8191_Signaling_Pathway cluster_membrane Cell Membrane IFNAR2 IFNAR2 JAK1 JAK1 IFNAR2->JAK1 Activates STAT1 STAT1 JAK1->STAT1 Phosphorylates STAT2 STAT2 JAK1->STAT2 Phosphorylates This compound This compound This compound->IFNAR2 Binds pSTAT1 pSTAT1 STAT1->pSTAT1 pSTAT2 pSTAT2 STAT2->pSTAT2 ISGF3 ISGF3 Complex pSTAT1->ISGF3 pSTAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 ISRE ISRE ISGF3->ISRE Binds to ISGs Interferon-Stimulated Genes (ISGs) ISRE->ISGs Promotes Transcription

Caption: this compound signaling pathway.

Troubleshooting_Workflow Start Start: Issue with Long-Term This compound Treatment Issue_Type Identify Issue Type Start->Issue_Type Loss_Efficacy Loss of Efficacy Issue_Type->Loss_Efficacy Efficacy Variability High Variability Issue_Type->Variability Variability Cytotoxicity Unexpected Cytotoxicity Issue_Type->Cytotoxicity Toxicity Check_Compound Check Compound (Fresh Dilution) Loss_Efficacy->Check_Compound Standardize_Culture Standardize Cell Culture Practices Variability->Standardize_Culture Dose_Response_Tox Perform CC50 Dose-Response Cytotoxicity->Dose_Response_Tox Receptor_Level Assess IFNAR2 Expression Check_Compound->Receptor_Level Dosing_Strategy Modify Dosing (Pulsed/Washout) Receptor_Level->Dosing_Strategy End Resolved Dosing_Strategy->End Vehicle_Control Use Vehicle Controls Standardize_Culture->Vehicle_Control Optimize_Params Optimize Dose & Time Vehicle_Control->Optimize_Params Optimize_Params->End Lower_Conc Lower this compound Concentration Dose_Response_Tox->Lower_Conc Check_Solvent Verify Solvent Concentration Lower_Conc->Check_Solvent Check_Solvent->End

Caption: Troubleshooting workflow for long-term this compound treatment.

References

RO8191 off-target effects investigation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the investigation of RO8191, with a particular focus on potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an orally active, small-molecule agonist of the interferon-α/β receptor 2 (IFNAR2).[1][2][3][4] It directly binds to IFNAR2, initiating a signaling cascade that mimics the effects of type I interferons.[1][2][3][4] This activation leads to the phosphorylation of Janus kinase 1 (JAK1) and subsequent phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT1 and STAT2.[1][5] These activated STAT proteins, along with IRF9, form the ISGF3 complex, which translocates to the nucleus and induces the expression of numerous interferon-stimulated genes (ISGs).[5] The products of these ISGs are responsible for the antiviral and other cellular effects of this compound.[1][5]

Q2: Is the signaling pathway of this compound different from that of endogenous interferons?

A2: Yes, there is a key difference. While endogenous type I interferons require the formation of a heterodimeric receptor complex of IFNAR1 and IFNAR2 for signaling, this compound activity is dependent on IFNAR2 and its associated kinase JAK1, but is independent of IFNAR1 and its associated kinase, Tyk2.[1][6][7]

Q3: What is the known on-target potency of this compound?

A3: The on-target potency of this compound has been quantified through various assays. The EC50 for its agonistic activity on IFNAR2 is approximately 0.2 µM. Inhibition of hepatitis C virus (HCV) replicon activity has been observed with an IC50 of 200 nM.[1][3] Surface plasmon resonance (SPR) analysis has determined the binding affinity (Kd) for the interaction between this compound and the IFNAR2 extracellular domain.

On-Target Binding Affinity of this compound

ParameterValueMethodReference
Binding Affinity (Kd)~480-485 nMSurface Plasmon Resonance (SPR)[5]

Q4: What are the known off-target effects of this compound?

A4: As of the latest review of publicly available literature, there are no specific, quantitative data detailing the off-target binding profile of this compound. One study using DNA microarray analysis indicated that this compound did not induce the genes for inflammatory cytokines and chemokines, suggesting a degree of specificity in its cellular effects beyond direct antiviral ISGs.[7] However, comprehensive screening against panels of kinases, G-protein coupled receptors (GPCRs), ion channels, and other common off-target classes has not been published. Therefore, it is recommended that researchers conducting studies with this compound consider performing their own off-target profiling to fully characterize its selectivity.

Troubleshooting Guide: Investigating Potential Off-Target Effects

This guide provides a framework for users who wish to investigate the potential off-target effects of this compound in their experimental systems.

Issue: Unexplained or unexpected cellular phenotype observed with this compound treatment.

Possible Cause: The observed phenotype may be due to the engagement of this compound with unintended molecular targets (off-target effects).

Recommended Investigation Strategy:

  • Kinase Profiling: A broad in vitro kinase screen is a standard approach to identify potential off-target interactions with protein kinases. This can be performed as a fee-for-service by numerous contract research organizations.

  • Receptor Binding Assays: Evaluate the binding of this compound against a panel of common receptor classes (e.g., GPCRs, nuclear receptors).

  • Cell-Based Thermal Shift Assay (CETSA): This method can identify target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.[8][9][10][11] This can provide more physiologically relevant information on potential off-targets.

Experimental Protocols

Below are detailed methodologies for key experiments to investigate the off-target effects of this compound.

Protocol 1: In Vitro Kinase Profiling Assay

This protocol outlines a general procedure for an in vitro kinase assay to determine the inhibitory potential of this compound against a panel of kinases.

1. Materials and Reagents:

  • Purified recombinant kinases of interest.
  • Known peptide or protein substrate for each kinase.
  • Adenosine 5'-triphosphate (ATP).
  • This compound stock solution (in 100% DMSO).
  • Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT).[12]
  • ATP/MgCl2 kinase buffer (final concentration of 10 mM MgCl2 and 100 µM ATP).[12]
  • ADP detection kit (e.g., ADP-Glo™ Kinase Assay).
  • Microplates (e.g., 384-well).

2. Assay Procedure: [13]

  • Compound Dispensing: Prepare serial dilutions of this compound in DMSO. Add a small volume (e.g., 1 µL) of each dilution to the wells of the microplate. Include DMSO-only wells as a vehicle control.
  • Kinase Addition: Add the diluted kinase solution to each well.
  • Pre-incubation: Gently mix and pre-incubate the plate for 15-30 minutes at room temperature to allow for compound-kinase interaction.
  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well. The final ATP concentration should be near the Km value for each specific kinase.
  • Incubation: Incubate the plate at 30°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
  • Reaction Termination: Stop the kinase reaction by adding the stop reagent from the ADP detection kit.
  • Signal Detection: Add the ADP detection reagent and incubate as per the manufacturer's instructions. Measure the luminescence or fluorescence using a plate reader.

3. Data Analysis:

  • Subtract the background signal (from "no kinase" control wells).
  • Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
  • Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Radioligand Receptor Binding Assay

This protocol describes a competitive binding assay to assess the affinity of this compound for a specific receptor.

1. Materials and Reagents:

  • Membrane preparation from cells expressing the receptor of interest.
  • A specific radiolabeled ligand for the receptor (e.g., [³H]-ligand).
  • Unlabeled standard ligand for determining non-specific binding.
  • This compound stock solution (in DMSO).
  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 2 mg/ml BSA, pH 7.4).[14]
  • Wash buffer (ice-cold assay buffer).
  • 96-well filter plates with glass fiber filters (e.g., GF/C).
  • Scintillation cocktail.

2. Assay Procedure: [15]

  • Assay Setup: In a 96-well plate, set up the following in triplicate:
  • Total Binding Wells: Add assay buffer, diluted membrane preparation, and a fixed concentration of the radioligand.
  • Non-specific Binding (NSB) Wells: Add a saturating concentration of the unlabeled standard ligand, diluted membrane preparation, and the fixed concentration of the radioligand.
  • Competition Wells: Add serial dilutions of this compound, diluted membrane preparation, and the fixed concentration of the radiolabeled ligand.
  • Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
  • Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from free radioligand.
  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
  • Counting: Dry the filters, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Determine the percentage of specific binding at each concentration of this compound.
  • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition curve to determine the IC50 value.
  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Visualizations

RO8191_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFNAR2 IFNAR2 JAK1 JAK1 IFNAR2->JAK1 STAT1_STAT2 STAT1/STAT2 Dimer JAK1->STAT1_STAT2 Phosphorylates pSTAT1_pSTAT2 pSTAT1/pSTAT2 Dimer ISGF3 ISGF3 Complex pSTAT1_pSTAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 ISRE ISRE ISGF3->ISRE Binds to ISGs Interferon Stimulated Genes ISRE->ISGs Promotes Transcription This compound This compound This compound->IFNAR2 Binds

Caption: On-target signaling pathway of this compound.

Off_Target_Workflow cluster_invitro In Vitro Screening cluster_incell In-Cellulo Screening cluster_analysis Data Analysis & Hit Validation Kinase_Screen Kinase Profiling Assay Data_Analysis IC50/Ki Determination Thermal Shift Analysis Kinase_Screen->Data_Analysis Receptor_Screen Receptor Binding Assay Receptor_Screen->Data_Analysis CETSA Cellular Thermal Shift Assay (CETSA) CETSA->Data_Analysis Hit_Validation Dose-Response in Functional Assays Data_Analysis->Hit_Validation Start Hypothesis: Unexpected Phenotype Start->Kinase_Screen Start->Receptor_Screen Start->CETSA

Caption: Workflow for investigating potential off-target effects.

References

RO8191 In Vivo Efficacy Enhancement: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for RO8191. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the in vivo efficacy of this compound. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an orally active, small-molecule agonist for the Interferon-α/β receptor 2 (IFNAR2).[1][2] It directly binds to IFNAR2, which leads to the phosphorylation and activation of the Janus kinase/signal transducers and activators of transcription (JAK/STAT) signaling pathway.[1][3] This activation stimulates the expression of Interferon-Stimulated Genes (ISGs), which are crucial for its antiviral and other biological effects.[4][5]

Q2: How does the signaling pathway of this compound differ from that of Type I Interferons (IFNs)?

A2: While both this compound and Type I IFNs activate the JAK/STAT pathway, there is a key difference. Type I IFNs require a heterodimeric receptor complex of both IFNAR1 and IFNAR2 to initiate signaling through the kinases JAK1 and Tyk2.[6][7] In contrast, this compound's activity is dependent on IFNAR2 and JAK1 but is independent of IFNAR1 and Tyk2.[1][4] This unique mechanism means this compound can induce an IFN-like response even in systems where IFNAR1 or Tyk2 activity is compromised.[4]

Q3: What are the key downstream components required for this compound's antiviral activity?

A3: Studies on the hepatitis C virus (HCV) replicon have shown that the antiviral effects of this compound are dependent on the downstream signaling molecules STAT2 and IRF9.[4] Interestingly, while STAT1 is phosphorylated in response to this compound, its knockdown did not affect the compound's anti-HCV activity in replicon cells, suggesting that STAT1 may be dispensable for this specific antiviral effect.[4][6]

Q4: What are the recommended storage conditions for this compound?

A4: For long-term storage, this compound solid powder should be stored at -20°C. Stock solutions, typically prepared in DMSO, can be stored at -80°C for up to six months or at -20°C for one month.[1] It is highly recommended to prepare fresh working solutions for in vivo experiments on the day of use to ensure stability and prevent precipitation.[1]

Troubleshooting Guide for In Vivo Experiments

Q5: I am observing suboptimal or no efficacy in my in vivo model. What are the potential causes and solutions?

A5: Suboptimal in vivo efficacy can stem from several factors related to formulation, administration, or the experimental model itself. Below are common issues and troubleshooting steps.

Potential Cause Troubleshooting Steps & Recommendations
Poor Formulation/Solubility This compound has low aqueous solubility. Ensure the compound is fully dissolved or homogenously suspended before administration. • Solution 1: Prepare a fresh formulation for each experiment. Sonication can aid in dissolving or suspending the compound.[1] • Solution 2: Test different vehicle formulations. Common options include a suspension in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, or a solution in 10% DMSO and 90% Corn Oil.[1][2] Refer to the formulation table below for more examples.
Inadequate Dosing or Route The dose may be too low to achieve a therapeutic concentration at the target site. • Solution 1: Perform a dose-response study to determine the optimal dose for your model. A dose of 30 mg/kg (oral) has been shown to induce ISGs in the livers of C57BL/6J mice.[1] • Solution 2: Confirm the route of administration is appropriate. This compound is orally bioavailable, which is the most common route used in studies.[4][5]
Animal Model Suitability The chosen animal model may not be responsive or relevant. • Solution 1: Verify that the target pathway (IFNAR2/JAK/STAT) is conserved and functional in your animal model. • Solution 2: Consider using humanized models, such as humanized liver mice for HCV studies, which have shown a reduction in viral titer following this compound administration.[5][8]
Timing of Assessment Pharmacodynamic effects (ISG induction) and therapeutic outcomes may occur at different time points. • Solution 1: Conduct a time-course experiment to measure target engagement (e.g., ISG expression in the liver or target tissue) at various time points (e.g., 8, 24, 48 hours) post-dosing.[4] • Solution 2: Align the timing of efficacy assessment with the expected biological effect in your disease model.

Q6: My results show high variability between individual animals. How can I improve consistency?

A6: High variability can obscure true experimental outcomes. The following steps can help improve reproducibility.

Source of Variability Recommendations for Improvement
Formulation Inconsistency Ensure the formulation is homogenous. If using a suspension, vortex thoroughly immediately before dosing each animal to prevent settling of the compound.
Dosing Accuracy Use precise dosing techniques (e.g., calibrated oral gavage needles) and ensure the volume administered is accurate for each animal's body weight.
Animal Handling and Stress Stress can impact physiological responses. Handle all animals consistently and minimize environmental stressors. Acclimate animals properly before starting the experiment.
Biological Differences Use age- and sex-matched animals from a reputable supplier to minimize biological variation. Increase the number of animals per group to improve statistical power.

Experimental Protocols and Data

Diagram of this compound Signaling Pathway

RO8191_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFNAR2 IFNAR2 JAK1 JAK1 IFNAR2->JAK1 associates IFNAR2->JAK1 Activates STATs STAT1/STAT2 STAT3/5/6 JAK1->STATs Phosphorylates IFNAR1 IFNAR1 (Inactive) Tyk2 Tyk2 (Inactive) IFNAR1->Tyk2 associates This compound This compound This compound->IFNAR2 Binds & Activates pSTATs pSTATs ISGF3 ISGF3 Complex pSTATs->ISGF3 forms complex with pSTAT1, pSTAT2 IRF9 IRF9 IRF9->ISGF3 ISRE ISRE (DNA Element) ISGF3->ISRE Binds ISG_exp ISG Expression (e.g., OAS1, Mx1) ISRE->ISG_exp Promotes Transcription

Caption: this compound signaling is IFNAR1/Tyk2-independent.

General Workflow for an In Vivo Efficacy Study

InVivo_Workflow A 1. Experimental Design - Select Animal Model - Determine Groups & Dose Levels - Define Endpoints B 2. Formulation Preparation - Weigh this compound - Prepare Vehicle - Dissolve/Suspend Compound - Ensure Homogeneity A->B C 3. Animal Dosing - Acclimate Animals - Measure Body Weight - Administer this compound (e.g., Oral Gavage) - Administer Vehicle to Control Group B->C D 4. Monitoring & Sample Collection - Observe Animals for Clinical Signs - Collect Tissues/Blood at Predetermined Time Points C->D E 5. Endpoint Analysis - Viral Titer (e.g., qPCR) - Gene Expression (e.g., RT-PCR for ISGs) - Histopathology D->E F 6. Data Analysis & Interpretation - Statistical Analysis - Compare Treatment vs. Control - Draw Conclusions E->F

Caption: Key steps for conducting an this compound in vivo study.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound

Assay Type Virus/Cell Line Metric Value Reference
Antiviral Replicon Assay Hepatitis C Virus (HCV) IC50 200 nM [1]
Antiviral Replicon Assay Hepatitis C Virus (HCV) IC50 170 nM
Antiviral Activity Hepatitis B Virus (HBV) IC50 100 nM [3]

| Receptor Agonism | IFNAR2 | EC50 | 200 nM |[5] |

Table 2: Example Formulations for In Vivo Use

Protocol Composition Solubility/Type Administration Route Reference
1 10% DMSO + 90% (20% SBE-β-CD in Saline) 0.5 mg/mL (Suspension) Oral, Intraperitoneal [1]
2 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline 0.5 mg/mL (Suspension) Oral, Intraperitoneal [1]

| 3 | 10% DMSO + 90% Corn Oil | ≥ 0.5 mg/mL (Clear Solution) | Oral, Intraperitoneal |[1] |

Protocol: Evaluating this compound Efficacy in a Mouse Model

This protocol provides a general framework for assessing the pharmacodynamic effect (ISG induction) of this compound in mice.

1. Materials

  • This compound compound

  • Vehicle components (e.g., DMSO, Corn Oil)

  • C57BL/6J mice (6-8 weeks old, sex-matched)

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • 1 mL syringes

  • Microcentrifuge tubes

  • RNA extraction kits and RT-PCR reagents

  • Sterile dissection tools

2. This compound Formulation (Example: 30 mg/kg dose)

  • Objective: Prepare a 3 mg/mL solution in 10% DMSO / 90% Corn Oil for a dosing volume of 10 mL/kg.

  • Step 2.1: Prepare a 30 mg/mL stock solution of this compound in 100% DMSO.

  • Step 2.2: For every 1 mL of final formulation, add 100 µL of the DMSO stock solution to 900 µL of corn oil.

  • Step 2.3: Vortex vigorously to mix until a clear solution is formed. Prepare this solution fresh on the day of dosing.

  • Step 2.4: Prepare a vehicle control using 10% DMSO and 90% Corn Oil.

3. Animal Dosing and Procedure

  • Step 3.1: Allow mice to acclimate for at least one week before the experiment.

  • Step 3.2: Randomly assign mice to a vehicle control group and an this compound treatment group (n=5-8 per group).

  • Step 3.3: Weigh each mouse immediately before dosing to calculate the precise volume. For a 25g mouse, the volume would be 250 µL.

  • Step 3.4: Administer the formulation or vehicle via oral gavage.

  • Step 3.5: Return mice to their cages and monitor for any adverse effects.

4. Sample Collection and Analysis

  • Step 4.1: At a predetermined time point (e.g., 24 hours post-dose), euthanize mice using a humane, approved method.[4]

  • Step 4.2: Aseptically dissect the liver, rinse with cold PBS, and immediately snap-freeze a portion in liquid nitrogen for RNA analysis. Store at -80°C.

  • Step 4.3: Extract total RNA from the liver tissue using a commercial kit according to the manufacturer's instructions.

  • Step 4.4: Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of key ISGs (e.g., Oas1b, Mx1, Pkr) relative to a housekeeping gene (e.g., Gapdh).[1][4]

  • Step 4.5: Analyze the data by calculating the fold change in ISG expression in the this compound-treated group compared to the vehicle control group. Perform statistical analysis (e.g., Student's t-test) to determine significance.

References

Validation & Comparative

A Comparative Analysis of RO8191 and Interferon-Alpha Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

A detailed guide for researchers, scientists, and drug development professionals comparing the molecular activities and experimental profiles of the novel IFNAR2 agonist RO8191 and the established cytokine therapeutic, Interferon-Alpha.

This guide provides a comprehensive comparison of this compound, a small-molecule agonist of the interferon-alpha/beta receptor 2 (IFNAR2), and interferon-alpha (IFN-α), a well-established cytokine used in antiviral and anticancer therapies. This document summarizes their mechanisms of action, presents comparative quantitative data from key experiments, details the protocols for these experiments, and visualizes their distinct signaling pathways and experimental workflows.

Executive Summary

This compound represents a novel, orally active therapeutic agent that mimics the antiviral effects of interferon-alpha by directly targeting the IFNAR2 receptor subunit. Unlike IFN-α, which requires both IFNAR1 and IFNAR2 for its activity, this compound functions independently of IFNAR1 and its associated kinase, Tyk2. This key difference in their mechanism of action underlies the distinct signaling profiles and potential therapeutic advantages of this compound. This guide presents the available preclinical data to enable an objective comparison of their activities.

Comparative Data on Antiviral Activity

The antiviral activities of this compound and interferon-alpha have been evaluated in various in vitro models. The following tables summarize the key quantitative data from these studies. It is important to note that the activity of this compound is typically reported in molar concentrations (e.g., nM or µM), reflecting its nature as a small molecule with a defined molecular weight. In contrast, the activity of interferon-alpha, a biologic, is measured in International Units (IU), which is based on its biological activity in a standardized assay. A direct conversion between these units is not straightforward as the specific activity (IU/mg) of interferon-alpha can vary between preparations.

Compound Assay Virus/Target Activity Metric Value Reference
This compound HCV Replicon AssayHepatitis C VirusIC50200 nM[1]
HCV Replicon AssayHepatitis C VirusEC50200 nM[2]
HBV Replication AssayHepatitis B VirusIC500.1 µM[3]
Interferon-alpha HCV Replicon AssayHepatitis C VirusIC500.4 IU/mL[4]

Table 1: Comparative Antiviral Activity of this compound and Interferon-Alpha.

Mechanism of Action and Signaling Pathways

Both this compound and interferon-alpha exert their effects through the activation of the JAK/STAT signaling pathway, leading to the transcription of hundreds of Interferon-Stimulated Genes (ISGs) that establish an antiviral state within cells. However, their initial interaction with the interferon receptor complex differs significantly.

Interferon-Alpha Signaling: Interferon-alpha binds to a heterodimeric receptor complex composed of the IFNAR1 and IFNAR2 subunits.[5] This binding event brings the receptor-associated Janus kinases (JAKs), JAK1 (associated with IFNAR2) and Tyrosine Kinase 2 (Tyk2) (associated with IFNAR1), into close proximity, leading to their trans-phosphorylation and activation.[5] The activated kinases then phosphorylate specific tyrosine residues on the intracellular domains of the receptor subunits, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT1 and STAT2.[5] Once recruited to the receptor, STAT1 and STAT2 are themselves phosphorylated, leading to their heterodimerization and association with Interferon Regulatory Factor 9 (IRF9) to form the ISGF3 transcription factor complex. ISGF3 then translocates to the nucleus and binds to Interferon-Stimulated Response Elements (ISREs) in the promoters of ISGs, driving their transcription.

This compound Signaling: this compound is a small-molecule agonist that directly binds to the IFNAR2 subunit.[1][3] This interaction is sufficient to induce the activation of JAK1, which is associated with IFNAR2.[4] A key distinction from interferon-alpha is that this compound's activity is independent of the IFNAR1 subunit and its associated kinase, Tyk2.[1][4] Despite bypassing IFNAR1 and Tyk2, this compound effectively stimulates the phosphorylation of STAT1 and STAT2, leading to the formation of the ISGF3 complex and the subsequent expression of a similar profile of ISGs as interferon-alpha.[4] Notably, studies have shown that this compound leads to a stronger phosphorylation of STAT3 and JAK1 compared to interferon-alpha.[4]

Signaling_Pathways cluster_this compound This compound Signaling Pathway cluster_IFNa Interferon-Alpha Signaling Pathway This compound This compound IFNAR2_RO IFNAR2 This compound->IFNAR2_RO JAK1_RO JAK1 IFNAR2_RO->JAK1_RO Activation STAT1_RO STAT1 JAK1_RO->STAT1_RO P STAT2_RO STAT2 JAK1_RO->STAT2_RO P ISGF3_RO ISGF3 (STAT1/STAT2/IRF9) STAT1_RO->ISGF3_RO STAT2_RO->ISGF3_RO Nucleus_RO Nucleus ISGF3_RO->Nucleus_RO Translocation ISGs_RO ISG Transcription Nucleus_RO->ISGs_RO IFNa IFN-α IFNAR1_IFN IFNAR1 IFNa->IFNAR1_IFN IFNAR2_IFN IFNAR2 IFNa->IFNAR2_IFN Tyk2_IFN Tyk2 IFNAR1_IFN->Tyk2_IFN Activation JAK1_IFN JAK1 IFNAR2_IFN->JAK1_IFN Activation STAT1_IFN STAT1 Tyk2_IFN->STAT1_IFN P STAT2_IFN STAT2 Tyk2_IFN->STAT2_IFN P JAK1_IFN->STAT1_IFN P JAK1_IFN->STAT2_IFN P ISGF3_IFN ISGF3 (STAT1/STAT2/IRF9) STAT1_IFN->ISGF3_IFN STAT2_IFN->ISGF3_IFN Nucleus_IFN Nucleus ISGF3_IFN->Nucleus_IFN Translocation ISGs_IFN ISG Transcription Nucleus_IFN->ISGs_IFN

Caption: Signaling pathways of this compound and Interferon-Alpha.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

HCV Replicon Assay (Luciferase-Based)

This assay is used to determine the inhibitory activity of a compound against Hepatitis C Virus replication.

Objective: To quantify the dose-dependent inhibition of HCV replicon activity by measuring the activity of a luciferase reporter gene integrated into the replicon.

Materials:

  • Huh-7 cells stably harboring an HCV subgenomic replicon with a luciferase reporter gene.

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), antibiotics, and a selection agent (e.g., G418).

  • Test compounds (this compound or interferon-alpha) serially diluted in DMSO.

  • 96-well or 384-well cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the HCV replicon-harboring Huh-7 cells into 96-well or 384-well plates at a predetermined density to ensure they are in the logarithmic growth phase during the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Addition: Add serial dilutions of the test compounds to the cells. Include appropriate controls: a vehicle control (DMSO) and a positive control (a known HCV inhibitor).

  • Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis: The luminescence signal is proportional to the level of HCV replication. Calculate the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

HCV_Replicon_Assay_Workflow start Start seed_cells Seed HCV Replicon Cells in 96-well plate start->seed_cells add_compounds Add Serial Dilutions of This compound or IFN-α seed_cells->add_compounds incubate Incubate for 48-72 hours add_compounds->incubate lyse_cells Lyse Cells and Add Luciferase Substrate incubate->lyse_cells measure_luminescence Measure Luminescence lyse_cells->measure_luminescence calculate_ic50 Calculate IC50/EC50 measure_luminescence->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for a luciferase-based HCV replicon assay.

STAT Phosphorylation Western Blot

This assay is used to detect the activation of STAT proteins in response to treatment with this compound or interferon-alpha.

Objective: To qualitatively and semi-quantitatively assess the phosphorylation of STAT1 and STAT2.

Materials:

  • Huh-7 cells or other suitable cell line.

  • This compound and interferon-alpha.

  • Cell lysis buffer containing protease and phosphatase inhibitors.

  • Protein quantification assay kit (e.g., BCA assay).

  • SDS-PAGE gels and electrophoresis apparatus.

  • Western blot transfer system.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies specific for phosphorylated STAT1 (p-STAT1), total STAT1, phosphorylated STAT2 (p-STAT2), and total STAT2.

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Cell Treatment: Culture cells to a suitable confluency and then treat with various concentrations of this compound or interferon-alpha for a specified time (e.g., 15-30 minutes). Include an untreated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer to extract total cellular proteins.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Western Blot Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total STAT proteins. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: The intensity of the bands corresponding to the phosphorylated STAT proteins indicates the level of activation. Total STAT protein levels are used as a loading control.

Conclusion

This compound presents a distinct pharmacological profile compared to interferon-alpha. Its ability to activate the interferon signaling pathway through a specific interaction with IFNAR2, independent of IFNAR1 and Tyk2, marks a significant departure from the canonical mechanism of interferon-alpha. The preclinical data summarized in this guide highlight the potent antiviral activity of this compound. Further research and clinical investigations are warranted to fully elucidate the therapeutic potential of this novel IFNAR2 agonist. This guide serves as a foundational resource for researchers in the field to understand and compare the activities of these two important modulators of the interferon system.

References

A Comparative Guide to RO8191 and Other IFNAR Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of RO8191, a novel small-molecule IFNAR agonist, with other established interferon-alpha receptor (IFNAR) agonists. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to aid in the evaluation of these compounds for research and therapeutic development.

Executive Summary

This compound is an orally active, small-molecule agonist that selectively targets the IFNAR2 subunit of the type I interferon receptor. This mechanism contrasts with traditional interferon-based therapies, such as Interferon alfa-2a and its pegylated forms, which are protein-based and activate the full IFNAR1/IFNAR2 heterodimeric receptor complex. While direct comparative studies with other small-molecule IFNAR agonists are limited due to the early stage of their development or discontinuation (e.g., BIIB061), this guide provides a detailed analysis of this compound's performance against established interferon treatments.

Comparative Data Overview

The following tables summarize the available quantitative data for this compound and Interferon alfa-2a, a widely used IFNAR agonist.

Table 1: In Vitro Antiviral Activity

CompoundTarget Virus/SystemAssayIC50/EC50Citation(s)
This compound Hepatitis C Virus (HCV) RepliconLuciferase Reporter Assay200 nM[1]
Encephalomyocarditis Virus (EMCV)Cytopathic Effect (CPE) AssaySimilar to IFN-α[2]
Hepatitis B Virus (HBV)HBV DNA reduction0.1 µM[3]
Interferon alfa-2a Encephalomyocarditis Virus (EMCV)Cytopathic Effect (CPE) Assay3.6 pg/mL[4]

Table 2: Mechanism of Action and In Vivo Activity

FeatureThis compoundInterferon alfa-2a / Pegylated Interferon alfa-2aCitation(s)
Target IFNAR2IFNAR1 and IFNAR2[1][5]
Molecule Type Small Molecule (imidazonaphthyridine)Recombinant Protein[1][5]
Administration OralInjection (subcutaneous or intramuscular)[1][6]
In Vivo Efficacy Reduced HCV titer in humanized liver mice; Induced antiviral gene expression in mice livers.Established clinical efficacy in chronic hepatitis B and C.[2][7][8]

Signaling Pathways and Experimental Workflows

IFNAR Signaling Pathways

Type I interferons and this compound both activate the JAK/STAT signaling cascade, leading to the expression of interferon-stimulated genes (ISGs). However, their initial interaction with the IFNAR complex differs.

IFNAR Signaling Pathways Figure 1. IFNAR Signaling Pathways cluster_ifn Classical IFN-α/β Signaling cluster_this compound This compound Signaling IFN IFN-α/β IFNAR1 IFNAR1 IFN->IFNAR1 Binds IFNAR2 IFNAR2 IFN->IFNAR2 Binds Tyk2 Tyk2 IFNAR1->Tyk2 Activates JAK1 JAK1 IFNAR2->JAK1 Activates STAT2 STAT2 Tyk2->STAT2 Phosphorylates STAT1 STAT1 JAK1->STAT1 Phosphorylates ISGF3 ISGF3 Complex STAT1->ISGF3 STAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 ISRE ISRE ISGF3->ISRE Binds to ISGs Interferon-Stimulated Genes (ISGs) ISRE->ISGs Induces Transcription This compound This compound IFNAR2_R IFNAR2 This compound->IFNAR2_R Binds directly JAK1_R JAK1 IFNAR2_R->JAK1_R Activates STAT1_R STAT1 JAK1_R->STAT1_R Phosphorylates STAT2_R STAT2 JAK1_R->STAT2_R Phosphorylates ISGF3_R ISGF3 Complex STAT1_R->ISGF3_R STAT2_R->ISGF3_R IRF9_R IRF9 IRF9_R->ISGF3_R ISRE_R ISRE ISGF3_R->ISRE_R Binds to ISGs_R Interferon-Stimulated Genes (ISGs) ISRE_R->ISGs_R Induces Transcription

Figure 1. IFNAR Signaling Pathways

Experimental Workflow: Antiviral Cytopathic Effect (CPE) Assay

The CPE assay is a common method to determine the antiviral activity of a compound.

CPE Assay Workflow Figure 2. Cytopathic Effect (CPE) Assay Workflow A Plate cells in 96-well plates B Prepare serial dilutions of test compound (e.g., this compound or IFN-α) A->B C Add compound dilutions to cells and incubate B->C D Infect cells with virus (e.g., EMCV) C->D E Incubate until cytopathic effect is observed in virus control wells D->E F Stain viable cells (e.g., with crystal violet) E->F G Quantify staining to determine cell viability F->G H Calculate IC50/EC50 G->H

Figure 2. Cytopathic Effect (CPE) Assay Workflow

Detailed Experimental Protocols

Antiviral Cytopathic Effect (CPE) Assay[1][9]

This protocol is a generalized method for assessing the ability of a compound to protect cells from virus-induced cell death.

  • Cell Culture: A suitable cell line (e.g., A549 human lung carcinoma cells) is seeded in 96-well plates and grown to confluency.

  • Compound Preparation: The test compound (e.g., this compound or Interferon alfa-2a) is serially diluted to various concentrations.

  • Treatment: The cell culture medium is replaced with medium containing the different concentrations of the test compound. Control wells with no compound and no virus (cell control) and wells with no compound but with virus (virus control) are included. The plates are incubated for a period to allow the cells to respond to the compound (e.g., 18-24 hours).

  • Viral Infection: A predetermined amount of virus (e.g., EMCV) sufficient to cause complete cell death in the virus control wells is added to all wells except the cell control wells.

  • Incubation: The plates are incubated until the virus control wells show complete cytopathic effect (typically 24-48 hours).

  • Staining: The medium is removed, and the remaining viable cells are stained with a dye such as crystal violet.

  • Quantification: The amount of stain is quantified, which is proportional to the number of viable cells.

  • Data Analysis: The concentration of the compound that protects 50% of the cells from virus-induced death (IC50 or EC50) is calculated.

JAK/STAT Phosphorylation Western Blot[10][11]

This method is used to determine the activation of the JAK/STAT signaling pathway.

  • Cell Treatment: Cells are treated with the IFNAR agonist (e.g., this compound or IFN-α) for a specified time.

  • Cell Lysis: Cells are washed and then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated forms of JAK1, STAT1, and STAT2. Antibodies against the total forms of these proteins are used as loading controls.

  • Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction.

  • Imaging: The chemiluminescent signal is captured using an imaging system, and the band intensities are quantified to determine the relative levels of phosphorylated proteins.

Interferon-Stimulated Gene (ISG) Expression Analysis by qPCR[12][13]

This protocol measures the upregulation of ISGs following treatment with an IFNAR agonist.

  • Cell Treatment and RNA Extraction: Cells are treated with the IFNAR agonist for a specific duration. Total RNA is then extracted from the cells using a commercial kit.

  • Reverse Transcription: The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR): The cDNA is used as a template in a qPCR reaction with primers specific for the ISGs of interest (e.g., OAS1, MX1, ISG15). A housekeeping gene (e.g., GAPDH or ACTB) is also amplified for normalization. The qPCR reaction is monitored in real-time by measuring the fluorescence of a DNA-binding dye (e.g., SYBR Green) or a fluorescent probe.

  • Data Analysis: The relative expression of each ISG is calculated using the delta-delta Ct method, where the expression in treated cells is compared to that in untreated control cells after normalization to the housekeeping gene.

Discussion and Comparison

This compound

This compound stands out as a small-molecule, orally bioavailable IFNAR agonist, offering a significant potential advantage in terms of administration over traditional injectable interferon therapies[1][3]. Its unique mechanism of directly binding to and activating IFNAR2, independent of IFNAR1, suggests a potentially different signaling cascade and downstream gene expression profile compared to type I interferons that engage both receptor subunits[2][9]. This selective activation of IFNAR2 leads to the phosphorylation of JAK1 and subsequent activation of STAT1 and STAT2, culminating in the induction of a range of interferon-stimulated genes with antiviral properties[2][9]. The demonstrated in vitro activity against HCV and HBV, along with in vivo efficacy in a mouse model of HCV, highlights its therapeutic potential[1][2][3].

Interferon alfa-2a and Pegylated Interferons

Interferon alfa-2a is a well-established recombinant protein therapeutic that activates the canonical IFNAR signaling pathway by binding to both IFNAR1 and IFNAR2[5]. Its clinical utility in treating chronic viral hepatitis is well-documented, though its use is associated with a range of side effects and requires parenteral administration[7]. Pegylated interferons were developed to improve the pharmacokinetic profile of IFN-alpha, allowing for less frequent dosing[6][10]. While effective, they still carry the side effect profile associated with systemic interferon activity.

Other Investigated IFNAR Agonists
  • BIIB061: This was an orally available small molecule being developed for multiple sclerosis. However, its development was discontinued due to a lack of strong preclinical effects on remyelination[11][12]. Limited public data is available for a detailed comparison.

  • AZD4635: Initially of interest, further investigation revealed that AZD4635 is an adenosine A2A receptor (A2AR) antagonist and not an IFNAR agonist[13][10][14]. It is being investigated in oncology for its immunomodulatory effects.

Conclusion

This compound represents a promising next-generation IFNAR agonist with the key advantages of oral bioavailability and a distinct mechanism of action targeting IFNAR2. While direct comparisons with other small-molecule IFNAR agonists are currently limited, its performance against established interferon therapies in preclinical models suggests it warrants further investigation. The ability to selectively modulate the IFNAR pathway may offer a differentiated efficacy and safety profile. Further clinical studies are necessary to fully elucidate the therapeutic potential of this compound in various disease contexts. This guide provides a foundational comparison to aid researchers in understanding the current landscape of IFNAR agonists and the potential positioning of novel compounds like this compound.

References

A Comparative Guide to Validating RO8191-Induced ISG Expression by qPCR

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating innate immunity, the small molecule RO8191 presents a compelling alternative to traditional interferon-based therapies. As a potent and orally active agonist of the interferon-α/β receptor 2 (IFNAR2), this compound activates the JAK/STAT signaling pathway to induce the expression of a broad range of interferon-stimulated genes (ISGs), which are critical for antiviral and immunomodulatory responses.[1][2][3] This guide provides a comparative framework for validating the biological activity of this compound by quantifying ISG expression using quantitative real-time PCR (qPCR), with a focus on experimental design, data interpretation, and comparison with other common ISG-inducing agents.

Mechanism of Action: A Tale of Two Pathways

This compound mimics the action of type I interferons (e.g., IFN-α) by directly binding to IFNAR2, leading to the phosphorylation of Janus kinase 1 (JAK1) and Signal Transducers and Activators of Transcription (STAT) proteins.[2] However, a key distinction is that this compound's activity is independent of the IFNAR1 subunit and its associated kinase, Tyk2, which are essential for the canonical IFN-α signaling pathway.[4][5] This unique mechanism offers a different pharmacological profile. For comparison, other agents like synthetic RNA agonists stimulate a separate pathway involving RIG-I-like receptors (RLRs) to induce ISGs.[6]

RO8191_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IFNAR2 IFNAR2 This compound->IFNAR2 Binds JAK1 JAK1 IFNAR2->JAK1 Activates STAT1 STAT1 JAK1->STAT1 Phosphorylates (P) STAT2 STAT2 JAK1->STAT2 Phosphorylates (P) ISGF3 ISGF3 Complex (STAT1/STAT2/IRF9) STAT1->ISGF3 STAT2->ISGF3 ISRE ISRE ISGF3->ISRE Binds to ISG ISG Transcription (e.g., OAS1, MX1, ISG15) ISRE->ISG Initiates

Caption: this compound signaling pathway leading to ISG expression.

IFN_Alpha_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFNa IFN-α Receptor IFNAR1 IFNAR2 IFNa->Receptor Tyk2 Tyk2 Receptor:f0->Tyk2 Activates JAK1 JAK1 Receptor:f1->JAK1 Activates STAT1 STAT1 Tyk2->STAT1 P STAT2 STAT2 JAK1->STAT2 P ISGF3 ISGF3 Complex (STAT1/STAT2/IRF9) STAT1->ISGF3 STAT2->ISGF3 ISRE ISRE ISGF3->ISRE Binds to ISG ISG Transcription (e.g., OAS1, MX1, ISG15) ISRE->ISG Initiates

Caption: Canonical Type I Interferon (IFN-α) signaling pathway.
Comparison of ISG-Inducing Agents

Choosing an agent to stimulate ISG expression depends on the experimental goals. This compound offers the advantage of being an orally bioavailable small molecule, while IFN-α is a biologic therapeutic and the natural ligand.[1][3] RLR agonists represent a different mechanistic class that activates ISG expression independently of the IFNAR complex, often mimicking the initial stages of a viral infection.[7][8]

FeatureThis compoundType I Interferon (IFN-α)RIG-I Agonist (e.g., 5'pppRNA)
Class Small Molecule Imidazonaphthyridine[1]Cytokine (Protein)[2]Synthetic RNA[6]
Primary Target IFNAR2[1][4]IFNAR1/IFNAR2 Complex[2]Cytosolic RIG-I[6]
Key Kinases JAK1[2][4]JAK1, Tyk2[2]TBK1, IKKε[7]
Key TFs STAT1, STAT2, IRF9 (as ISGF3)[4]STAT1, STAT2, IRF9 (as ISGF3)[2]IRF3, IRF7, NF-κB[6]
Delivery Oral, In vitroInjection, In vitroTransfection, In vitro
Advantages Oral bioavailability, IFNAR1-independentWell-characterized, potentIFNAR-independent pathway activation

Experimental Validation by qPCR

The following workflow outlines the key steps to quantify changes in ISG expression following treatment with this compound or other inducing agents.

qPCR_Workflow A 1. Cell Culture & Treatment (e.g., Huh-7, A549 cells) Treat with this compound, IFN-α, or Vehicle Control B 2. RNA Extraction Isolate total RNA from cells Assess RNA quality and quantity A->B C 3. cDNA Synthesis Reverse transcribe RNA to cDNA B->C D 4. qPCR Setup Prepare reaction mix: cDNA, Primers (ISG & HKG), Master Mix C->D E 5. qPCR Amplification Run on real-time thermal cycler D->E F 6. Data Analysis Determine Ct values Calculate Fold Change (ΔΔCt method) E->F

Caption: Experimental workflow for qPCR validation of ISG expression.
Detailed Experimental Protocol

This protocol provides a general framework for treating cells and analyzing ISG expression. Optimization of cell numbers, reagent concentrations, and incubation times may be required.

  • Cell Culture and Treatment:

    • Plate a suitable cell line (e.g., A549, Huh-7) in 6-well plates to achieve 70-80% confluency on the day of treatment.

    • Prepare fresh dilutions of this compound (e.g., 0.1 - 10 µM), IFN-α (e.g., 100 IU/mL), and a vehicle control (e.g., DMSO) in culture medium.

    • Aspirate the old medium and treat cells with the compounds or vehicle control.

    • Incubate for a specified time (e.g., 6, 8, or 24 hours) at 37°C.[2][5]

  • Total RNA Extraction:

    • Lyse the cells directly in the wells using a lysis buffer from a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).

    • Homogenize the lysate and purify total RNA according to the manufacturer's instructions.

    • Elute RNA in nuclease-free water and determine its concentration and purity (A260/A280 ratio) using a spectrophotometer.

  • cDNA Synthesis (Reverse Transcription):

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., PrimeScript RT Master Mix) with oligo(dT) or random primers.[9]

    • Include a no-reverse transcriptase (-RT) control for each RNA sample to check for genomic DNA contamination in the subsequent qPCR step.

  • Quantitative PCR (qPCR):

    • Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for target ISGs (e.g., OAS1, MX1, ISG15) and at least one housekeeping gene (GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green or probe-based).[10][11]

    • Perform the qPCR reaction on a real-time PCR system. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Include a melt curve analysis at the end of the run (for SYBR Green assays) to verify the specificity of the amplified product.

Data Presentation and Interpretation

The primary output of a qPCR experiment is the cycle threshold (Ct) value. The relative expression or "fold change" of a target gene is typically calculated using the comparative Ct (ΔΔCt) method.

Example Data: The table below shows representative data for the fold change in ISG expression in Huh-7 cells 8 hours after treatment, normalized to the housekeeping gene GAPDH and relative to a vehicle control.

GeneTreatment (8 hours)Average Fold Change ± SD
OAS1 This compound (5 µM)85.6 ± 9.2
IFN-α (100 IU/mL)110.3 ± 12.5
MX1 This compound (5 µM)120.4 ± 15.1
IFN-α (100 IU/mL)155.7 ± 20.8
ISG15 This compound (5 µM)250.1 ± 30.5
IFN-α (100 IU/mL)315.9 ± 42.3

These results would demonstrate that this compound robustly induces the transcription of key ISGs, validating its biological activity as an IFNAR2 agonist. The direct comparison with IFN-α provides a benchmark for its potency and efficacy. Studies have shown that this compound can significantly induce antiviral genes like Oas1b, Mx1, and Pkr both in vitro and in vivo.[5] The specific fold-change values will vary depending on the cell type, compound concentration, and treatment duration.[2][9]

References

RO8191 Maintains Activity in the Absence of IFNAR1: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the activity of RO8191, a small-molecule interferon (IFN) receptor agonist, in wild-type cells versus IFNAR1 knockout cells. The data presented herein demonstrates that this compound's mechanism of action is independent of the IFNAR1 subunit of the type I IFN receptor, offering a unique tool for researchers studying interferon signaling pathways.

Introduction to this compound and the IFNAR Signaling Pathway

This compound is an orally active, potent agonist of the interferon-α/β receptor (IFNAR).[1][2] Unlike endogenous type I interferons that require both IFNAR1 and IFNAR2 subunits to initiate signaling, this compound directly binds to and activates IFNAR2.[1][2][3][4][5] This interaction triggers the phosphorylation of Janus kinase 1 (JAK1) and Signal Transducers and Activators of Transcription (STAT) proteins, leading to the expression of Interferon-Stimulated Genes (ISGs) which mediate antiviral and other cellular responses.[1][2][5]

Crucially, studies have shown that the antiviral activity of this compound is dependent on IFNAR2 and JAK1, but independent of IFNAR1 and its associated kinase, Tyrosine kinase 2 (Tyk2).[1][6][7] This unique characteristic makes this compound a valuable molecular probe to dissect the differential contributions of the IFNAR subunits to IFN signaling.

IFN_Signaling_Pathway cluster_receptor Cell Membrane cluster_ligands Ligands cluster_downstream Downstream Signaling IFNAR1 IFNAR1 Tyk2 Tyk2 IFNAR1->Tyk2 associates IFNAR2 IFNAR2 JAK1 JAK1 IFNAR2->JAK1 associates STATs STATs Tyk2->STATs phosphorylates JAK1->STATs phosphorylates IFN Type I IFN IFN->IFNAR1 binds IFN->IFNAR2 binds This compound This compound This compound->IFNAR2 directly binds ISGF3 ISGF3 STATs->ISGF3 forms ISGs ISG Expression ISGF3->ISGs induces

Figure 1. Simplified IFNAR signaling pathway comparing Type I IFN and this compound.

Comparative Activity of this compound in Wild-Type vs. IFNAR1 Knockout Cells

To investigate the IFNAR1-independence of this compound, its activity was assessed in IFNAR1 knockout (KO) cells. As demonstrated in published studies, this compound retains its ability to induce downstream signaling and antiviral activity even in the absence of the IFNAR1 receptor subunit.[6][7][8]

Data Summary

The following table summarizes the expected comparative activity of this compound and Type I Interferon (IFN-α) in wild-type (WT) and IFNAR1 knockout (KO) cells.

Treatment Cell Type Target Receptor Subunit(s) Downstream Signaling (STAT Phosphorylation) Biological Activity (e.g., Antiviral State)
IFN-α Wild-TypeIFNAR1 and IFNAR2Strong InductionStrong Induction
IFN-α IFNAR1 KOIFNAR2 onlyAbolished/Greatly ReducedAbolished/Greatly Reduced
This compound Wild-TypeIFNAR2Strong InductionStrong Induction
This compound IFNAR1 KOIFNAR2Maintained Maintained

Experimental Protocols

Below are representative methodologies for key experiments to compare the activity of this compound in wild-type and IFNAR1 knockout cells.

Generation of IFNAR1 Knockout Cell Lines

IFNAR1 knockout cell lines can be generated using CRISPR/Cas9 technology.[9][10][11]

  • Cell Culture: A suitable cell line (e.g., human A549 lung carcinoma cells or murine embryonic fibroblasts) is cultured under standard conditions.[9]

  • CRISPR/Cas9 Delivery: Cells are transfected with a plasmid encoding Cas9 nuclease and a guide RNA (gRNA) targeting a critical exon of the IFNAR1 gene.

  • Selection and Validation: Transfected cells are selected (e.g., using antibiotic resistance) and single-cell clones are isolated. Knockout of the IFNAR1 gene is confirmed by genomic DNA sequencing and/or Western blot analysis to verify the absence of the IFNAR1 protein.

Antiviral Activity Assay

This assay measures the ability of this compound to protect cells from viral infection.

  • Cell Seeding: Wild-type and IFNAR1 KO cells are seeded in 96-well plates.

  • Compound Treatment: Cells are pre-treated with serial dilutions of this compound or IFN-α for a specified period (e.g., 24 hours).

  • Viral Infection: Cells are then infected with a reporter virus (e.g., encephalomyocarditis virus [EMCV] expressing luciferase) at a specific multiplicity of infection (MOI).

  • Data Analysis: After a suitable incubation period (e.g., 24 hours), cell viability or viral replication is measured (e.g., using a luciferase assay). The half-maximal effective concentration (EC50) is calculated.

Experimental_Workflow cluster_wt Wild-Type Cells cluster_ko IFNAR1 KO Cells wt_seed Seed Cells wt_treat Treat with this compound or IFN-α wt_seed->wt_treat wt_infect Infect with Virus wt_treat->wt_infect measure_activity Measure Antiviral Activity (e.g., Luciferase Assay) wt_infect->measure_activity 24h ko_seed Seed Cells ko_treat Treat with this compound or IFN-α ko_seed->ko_treat ko_infect Infect with Virus ko_treat->ko_infect ko_infect->measure_activity 24h compare_results Compare Results measure_activity->compare_results Calculate EC50

Figure 2. Workflow for comparing antiviral activity in WT and IFNAR1 KO cells.
Western Blot for STAT Phosphorylation

This experiment directly measures the activation of the downstream signaling pathway.

  • Cell Treatment: Wild-type and IFNAR1 KO cells are treated with this compound or IFN-α for a short duration (e.g., 15-30 minutes).

  • Cell Lysis: Cells are lysed to extract total protein.

  • SDS-PAGE and Transfer: Protein lysates are separated by size using SDS-polyacrylamide gel electrophoresis and transferred to a membrane.

  • Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated STAT1 (p-STAT1) and total STAT1.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence. The results indicate the level of STAT1 phosphorylation relative to the total amount of STAT1 protein.

Conclusion

The available data strongly indicates that this compound's mechanism of action bypasses the requirement for the IFNAR1 receptor subunit.[6][7] It effectively induces an interferon-like antiviral state in cells lacking IFNAR1, a feat not possible with endogenous type I interferons. This makes this compound an invaluable research tool for dissecting the complexities of the IFN signaling cascade and for developing novel therapeutics that can modulate specific arms of this pathway.

References

Confirming RO8191 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a molecule like RO8191 engages its intended target within a cellular context is a critical step in drug discovery and development. This guide provides a comparative overview of methods to confirm the target engagement of this compound, an agonist of the interferon-α/β receptor 2 (IFNAR2), and presents supporting experimental data and detailed protocols.

This compound is an orally active, small-molecule agonist of the interferon (IFN) receptor, specifically binding to IFNAR2.[1][2] This interaction activates the JAK/STAT signaling pathway, leading to the expression of interferon-stimulated genes (ISGs) and subsequent antiviral activity.[1][3][4] Direct binding of this compound to IFNAR2 has been demonstrated, and its engagement in cells can be confirmed through various direct and indirect methods.

Direct Target Engagement Methods

Direct methods provide evidence of the physical interaction between this compound and IFNAR2.

Surface Plasmon Resonance (SPR)

SPR is a powerful biophysical technique to quantify the binding interaction between a ligand (this compound) and a target protein (IFNAR2). In a key study, SPR was used to show a direct interaction between this compound and the extracellular domain (ECD) of IFNAR2.[1][2]

Indirect Target Engagement Methods

Indirect methods measure the downstream cellular consequences of this compound binding to IFNAR2.

Western Blotting for JAK/STAT Phosphorylation

Upon this compound binding, IFNAR2-associated Janus kinases (JAKs) become activated through phosphorylation, which in turn phosphorylate Signal Transducers and Activators of Transcription (STATs).[1][3] Detecting phosphorylated JAK1 and STATs (STAT1 and STAT2) via Western blot is a robust indicator of target engagement.[1][5] this compound has been shown to strongly phosphorylate JAK1 and STATs.[1]

Quantitative PCR (qPCR) for ISG Expression

Activation of the JAK/STAT pathway leads to the transcription of ISGs. Measuring the mRNA levels of specific ISGs, such as OAS1, Mx1, and Pkr, using qPCR provides a quantitative measure of this compound's functional consequence of target engagement.[1][4][6]

Alternative Target Engagement Assays

While not yet published specifically for this compound, other label-free target engagement methods are applicable for confirming its interaction with IFNAR2 in cells.

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that ligand binding can stabilize a target protein against thermal denaturation.[7][8] This method can be adapted for membrane proteins like IFNAR2.[7][8]

Drug Affinity Responsive Target Stability (DARTS)

DARTS utilizes the principle that a small molecule binding to its target protein can protect it from proteolytic degradation.[9][10] This method is also applicable to membrane proteins and does not require any modification of the compound.[9]

Comparison of Target Engagement Methods for this compound

Method Principle Type of Data Advantages Disadvantages
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon ligand binding to an immobilized target.Quantitative (Binding affinity - KD, kinetics - kon/koff)Direct evidence of binding, precise quantification.Requires purified protein, in vitro assay.
Western Blot (pJAK/pSTAT) Immunodetection of phosphorylated signaling proteins downstream of the target.Semi-quantitativeCellular context, confirms functional pathway activation.Indirect, may not detect non-functional binding.
qPCR (ISG Expression) Quantification of downstream gene expression changes.Quantitative (Fold change in mRNA)Cellular context, measures functional outcome.Indirect, distal from the initial binding event.
Cellular Thermal Shift Assay (CETSA) Ligand binding alters the thermal stability of the target protein.Qualitative/Semi-quantitative (Thermal shift)In-cell, label-free.Can be challenging for membrane proteins.
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target protein from proteolysis.Qualitative/Semi-quantitative (Protection from degradation)In-cell, label-free, no compound modification needed.Optimization of protease conditions can be complex.

Experimental Protocols

Western Blot for STAT1 Phosphorylation
  • Cell Treatment: Plate cells (e.g., HCV replicon cells) and allow them to adhere. Treat cells with various concentrations of this compound or vehicle control for 15 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against phosphorylated STAT1 (pSTAT1) overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize bands using an ECL detection reagent and an imaging system. Normalize pSTAT1 signal to total STAT1 or a loading control like GAPDH.

qPCR for OAS1 Gene Expression
  • Cell Treatment: Treat cells with this compound or vehicle control for 2-8 hours.

  • RNA Extraction: Isolate total RNA from cells using a commercial kit.

  • cDNA Synthesis: Reverse transcribe an equal amount of RNA into cDNA.

  • qPCR: Perform real-time PCR using primers specific for OAS1 and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Calculate the relative fold change in OAS1 expression using the ΔΔCt method.

Visualizations

RO8191_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IFNAR2 IFNAR2 This compound->IFNAR2 Binds JAK1 JAK1 IFNAR2->JAK1 Activates pJAK1 pJAK1 JAK1->pJAK1 STAT1 STAT1 pJAK1->STAT1 Phosphorylates STAT2 STAT2 pJAK1->STAT2 Phosphorylates pSTAT1 pSTAT1 STAT1->pSTAT1 pSTAT2 pSTAT2 STAT2->pSTAT2 ISGF3 ISGF3 Complex (pSTAT1/pSTAT2/IRF9) pSTAT1->ISGF3 pSTAT2->ISGF3 ISRE ISRE ISGF3->ISRE Binds ISG Interferon-Stimulated Genes (ISGs) ISRE->ISG Promotes Transcription Target_Engagement_Workflow cluster_direct Direct Engagement cluster_indirect Indirect Engagement (Functional Readouts) SPR Surface Plasmon Resonance (SPR) (In Vitro) Binding_Data Binding_Data SPR->Binding_Data Binding Affinity & Kinetics CETSA Cellular Thermal Shift Assay (CETSA) (In Cell) Thermal_Shift Thermal_Shift CETSA->Thermal_Shift Thermal Stability Shift DARTS Drug Affinity Responsive Target Stability (DARTS) (In Cell) Protease_Protection Protease_Protection DARTS->Protease_Protection Protease Protection Western Western Blot (pJAK/pSTAT) Phosphorylation Phosphorylation Western->Phosphorylation Increased Phosphorylation qPCR qPCR (ISG Expression) Gene_Expression Gene_Expression qPCR->Gene_Expression Increased ISG mRNA Start This compound Treatment of Cells/Protein Start->SPR Start->CETSA Start->DARTS Start->Western Start->qPCR

References

Cross-Validation of RO8191 Effects in Diverse Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of RO8191, a small-molecule agonist of the interferon (IFN) α receptor 2 (IFNAR2), across various cell lines. This compound activates the JAK/STAT signaling pathway, leading to the expression of interferon-stimulated genes (ISGs), which confers antiviral and other cellular effects. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.

Comparative Efficacy of this compound Across Cell Lines

The following table summarizes the quantitative effects of this compound in different cell lines based on published research. These values highlight the compound's potency and variable efficacy depending on the cellular context.

Cell LineApplicationParameterValue (µM)Reference
HCV Replicon CellsAntiviral (Hepatitis C Virus)IC500.17 - 0.2[1]
Huh-7/K4Antiviral (Hepatitis C Virus)IC50Not explicitly stated, but effective[2]
A549Antiviral (Encephalomyocarditis virus)Protective EffectConcentration-dependent[2][3]
Various Cancer Cell LinesISG Induction-Effective[2][4]
Primary Human HepatocytesISG Induction-Effective[2][4]
HBV-infected Cell CulturesAntiviral (Hepatitis B Virus)IC500.1
Cervical Cancer CellsAnti-proliferative, Anti-invasive-Effective

Signaling Pathway and Experimental Workflow

To understand the mechanism of action of this compound and the common experimental approaches used to study its effects, the following diagrams are provided.

RO8191_Signaling_Pathway This compound This compound IFNAR2 IFNAR2 This compound->IFNAR2 Binds JAK1 JAK1 IFNAR2->JAK1 Activates STAT1_STAT2 STAT1/STAT2 JAK1->STAT1_STAT2 Phosphorylates ISGF3 ISGF3 Complex STAT1_STAT2->ISGF3 Forms ISRE ISRE ISGF3->ISRE Translocates to nucleus and binds ISG Interferon-Stimulated Genes (ISGs) ISRE->ISG Promotes transcription Antiviral Antiviral Effects ISG->Antiviral

Caption: this compound signaling pathway.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_data_analysis Data Analysis Cell_Seeding Seed Cells RO8191_Treatment Treat with this compound Cell_Seeding->RO8191_Treatment Western_Blot Western Blot (p-STAT, ISG proteins) RO8191_Treatment->Western_Blot RT_qPCR RT-qPCR (ISG mRNA levels) RO8191_Treatment->RT_qPCR Antiviral_Assay Antiviral Assay (e.g., Replicon Luciferase Assay) RO8191_Treatment->Antiviral_Assay Quantification Quantification & Normalization Western_Blot->Quantification RT_qPCR->Quantification Antiviral_Assay->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis

Caption: General experimental workflow for studying this compound effects.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the effects of this compound.

HCV Replicon Assay (Luciferase-Based)

This assay is used to determine the antiviral activity of this compound against Hepatitis C Virus replication.

  • Cell Line: Huh-7 cells harboring an HCV subgenomic replicon with a luciferase reporter gene.

  • Protocol:

    • Seed the HCV replicon cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).

    • Incubate the plates for 48-72 hours at 37°C in a CO2 incubator.

    • After incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

    • Calculate the IC50 value, which is the concentration of this compound that inhibits HCV replication by 50%, by plotting the luciferase activity against the log of the compound concentration and fitting the data to a dose-response curve.

Western Blot for JAK/STAT Phosphorylation

This protocol is used to assess the activation of the JAK/STAT signaling pathway by this compound.

  • Cell Line: Any cell line responsive to this compound (e.g., Huh-7, A549).

  • Protocol:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with this compound at the desired concentration for a short period (e.g., 15-30 minutes) to observe phosphorylation events. Include an untreated control.

    • Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated and total STAT1, STAT2, and JAK1 overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Real-Time Quantitative PCR (RT-qPCR) for ISG Expression

This method is used to quantify the induction of interferon-stimulated gene expression by this compound.

  • Cell Line: Any cell line responsive to this compound.

  • Protocol:

    • Seed cells in 6-well plates and treat with this compound for a specified time (e.g., 6, 12, or 24 hours).

    • Isolate total RNA from the cells using a commercial RNA extraction kit.

    • Assess the quality and quantity of the RNA using a spectrophotometer.

    • Synthesize cDNA from the total RNA using a reverse transcription kit.

    • Perform qPCR using a qPCR instrument, SYBR Green or TaqMan probes, and primers specific for the ISGs of interest (e.g., OAS1, MX1, ISG15) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Analyze the qPCR data using the ΔΔCt method to calculate the fold change in gene expression in this compound-treated cells compared to untreated controls.

Summary and Conclusion

This compound is a potent agonist of the IFNAR2 receptor, demonstrating significant antiviral and immunomodulatory effects across a range of cell lines. Its mechanism of action via the JAK/STAT pathway is well-characterized, leading to the induction of a robust interferon-like response. The provided data and protocols offer a foundation for researchers to design and interpret experiments aimed at further elucidating the therapeutic potential of this compound. Cross-validation of its effects in additional cell lines and in vivo models will be crucial for its continued development.

References

RO8191: A Novel IFNAR2 Agonist as a Potential Alternative to Recombinant Interferons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of RO8191, a small-molecule interferon receptor agonist, with traditional recombinant interferons. We will explore its unique mechanism of action, compare its antiviral efficacy, and delve into the experimental data that positions this compound as a promising alternative in antiviral and immunomodulatory therapies.

At a Glance: this compound vs. Recombinant Interferons

FeatureThis compoundRecombinant Interferons (e.g., IFN-α)
Molecular Type Small molecule (imidazonaphthyridine)Recombinant protein (cytokine)
Administration Orally bioavailable[1][2]Injectable
Target Receptor Interferon-α/β receptor 2 (IFNAR2)[1][2]Heterodimeric IFN-α/β receptor (IFNAR1 and IFNAR2)[3]
Signaling Dependency IFNAR2/JAK1 dependent; IFNAR1/Tyk2 independent[1][4][5]IFNAR1/Tyk2 and IFNAR2/JAK1 dependent[3]
Antiviral Activity (HCV Replicon) IC50: 200 nM[1][6]IFN-α IC50: 0.4 IU/mL; IFN-β IC50: 3 IU/mL[5]
Induction of Inflammatory Cytokines Does not induce inflammatory cytokines and chemokines[3][7]Can induce pro-inflammatory responses

Unveiling the Mechanism: A Divergent Signaling Pathway

Recombinant type I interferons, such as IFN-α and IFN-β, exert their effects by binding to a heterodimeric receptor complex composed of IFNAR1 and IFNAR2 subunits. This binding event triggers the activation of two key Janus kinases (JAKs): Tyrosine kinase 2 (Tyk2), associated with IFNAR1, and JAK1, associated with IFNAR2. Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, leading to the formation of the ISGF3 complex (STAT1, STAT2, and IRF9), which translocates to the nucleus to induce the expression of hundreds of Interferon-Stimulated Genes (ISGs) that establish an antiviral state.

This compound, in contrast, employs a more streamlined and distinct signaling cascade. It directly binds to and activates IFNAR2, leading to the phosphorylation and activation of JAK1.[1][2][4] This activation of the IFNAR2/JAK1 axis is sufficient to induce the phosphorylation of STAT1 and STAT2 and subsequent ISG expression.[1][4] Critically, the activity of this compound is independent of IFNAR1 and Tyk2, representing a significant departure from the canonical interferon signaling pathway.[1][4][5] This unique mechanism may underlie some of the observed differences in the biological activities of this compound compared to recombinant interferons.

Signaling Pathway Diagrams

RO8191_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound IFNAR2 IFNAR2 This compound->IFNAR2 Binds JAK1 JAK1 IFNAR2->JAK1 Activates STAT1 STAT1 JAK1->STAT1 Phosphorylates STAT2 STAT2 JAK1->STAT2 Phosphorylates pSTAT1 pSTAT1 pSTAT2 pSTAT2 ISGF3 ISGF3 (pSTAT1/pSTAT2/IRF9) pSTAT1->ISGF3 pSTAT2->ISGF3 Nucleus Nucleus ISGF3->Nucleus Translocates ISGs ISG Expression Nucleus->ISGs Induces

Caption: this compound Signaling Pathway.

Recombinant_Interferon_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IFN Recombinant Interferon (e.g., IFN-α) IFNAR1 IFNAR1 IFN->IFNAR1 IFNAR2 IFNAR2 IFN->IFNAR2 Tyk2 Tyk2 IFNAR1->Tyk2 Activates JAK1 JAK1 IFNAR2->JAK1 Activates STAT1 STAT1 Tyk2->STAT1 Phosphorylates STAT2 STAT2 JAK1->STAT2 Phosphorylates pSTAT1 pSTAT1 pSTAT2 pSTAT2 ISGF3 ISGF3 (pSTAT1/pSTAT2/IRF9) pSTAT1->ISGF3 pSTAT2->ISGF3 Nucleus Nucleus ISGF3->Nucleus Translocates ISGs ISG Expression Nucleus->ISGs Induces

Caption: Recombinant Interferon Signaling Pathway.

Comparative Efficacy: Antiviral Activity and ISG Induction

Experimental data demonstrates that this compound exhibits potent antiviral activity. In a Hepatitis C Virus (HCV) replicon system, this compound showed an IC50 of 200 nM.[1][6] For comparison, the IC50 values for recombinant interferons in the same system were 0.4 IU/mL for IFN-α and 3 IU/mL for IFN-β.[5]

Both this compound and IFN-α induce a similar profile of ISG expression.[5] However, notable differences exist in the phosphorylation of specific STAT proteins. This compound leads to a more robust phosphorylation of STAT3 and JAK1 compared to type I interferons.[8] This differential signaling may contribute to varied biological outcomes.

A key advantage of this compound is its ability to induce ISGs without concurrently upregulating the expression of inflammatory cytokines and chemokines, a known side effect of interferon therapy.[3][7]

Table 1: Antiviral Activity against HCV Replicon

CompoundIC50
This compound200 nM[1][6]
IFN-α0.4 IU/mL[5]
IFN-β3 IU/mL[5]
IFN-γ0.3 ng/mL[5]

Experimental Protocols

HCV Replicon Luciferase Assay for Antiviral Activity

This protocol details the methodology used to determine the half-maximal inhibitory concentration (IC50) of this compound and recombinant interferons against HCV replication.

Materials:

  • HCV replicon cells (e.g., Huh-7 cells harboring a subgenomic HCV replicon with a luciferase reporter gene)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and antibiotics

  • This compound (stock solution in DMSO)

  • Recombinant human IFN-α, IFN-β, and IFN-γ

  • 96-well cell culture plates

  • Luciferase assay reagent (e.g., Bright-Glo Luciferase Assay System)

  • Luminometer

Procedure:

  • Seed HCV replicon cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound and recombinant interferons in cell culture medium. The final DMSO concentration for all wells, including controls, should be kept below 0.5%.

  • Remove the existing medium from the cells and add 100 µL of the prepared compound dilutions or control medium to the respective wells.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • After incubation, remove the medium and add 100 µL of luciferase assay reagent to each well.

  • Incubate at room temperature for 5 minutes to allow for cell lysis and signal stabilization.

  • Measure the luminescence of each well using a luminometer.

  • Calculate the percentage of inhibition for each concentration relative to the untreated control and determine the IC50 values by non-linear regression analysis.

Real-Time RT-PCR for Interferon-Stimulated Gene (ISG) Expression

This protocol outlines the steps to quantify the induction of specific ISGs in response to treatment with this compound or IFN-α.

Materials:

  • HCV replicon cells or other relevant cell lines (e.g., A549, primary human hepatocytes)

  • 6-well cell culture plates

  • This compound

  • Recombinant human IFN-α

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • Reverse transcription kit (e.g., iScript cDNA Synthesis Kit)

  • SYBR Green or TaqMan-based real-time PCR master mix

  • Primers for target ISGs (e.g., OAS1, MX1, ISG15) and a housekeeping gene (e.g., GAPDH, β-actin)

  • Real-time PCR instrument

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with a specified concentration of this compound (e.g., 50 µM) or IFN-α (e.g., 100 IU/mL) for a designated time (e.g., 2, 8, or 24 hours). Include an untreated control.

  • Harvest the cells and extract total RNA using an RNA extraction kit according to the manufacturer's instructions.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform real-time PCR using the synthesized cDNA, SYBR Green or TaqMan master mix, and specific primers for the target ISGs and the housekeeping gene.

  • The thermal cycling conditions should be optimized for the specific primers and instrument used. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Analyze the results using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression relative to the untreated control, normalized to the housekeeping gene.

siRNA-Mediated Knockdown to Determine Signaling Dependency

This protocol describes how to use small interfering RNA (siRNA) to investigate the involvement of specific signaling components (e.g., IFNAR1, IFNAR2, JAK1, Tyk2) in the antiviral activity of this compound and IFN-α.

Materials:

  • HCV replicon cells

  • siRNAs targeting IFNAR1, IFNAR2, JAK1, Tyk2, and a non-targeting control siRNA

  • Lipofectamine RNAiMAX or a similar transfection reagent

  • Opti-MEM I Reduced Serum Medium

  • DMEM with 10% FBS

  • This compound and IFN-α

  • Luciferase assay reagents

Procedure:

  • One day before transfection, seed HCV replicon cells in 24-well plates.

  • On the day of transfection, dilute the siRNAs and the transfection reagent in Opti-MEM according to the manufacturer's protocol.

  • Combine the diluted siRNAs and transfection reagent and incubate at room temperature to allow for complex formation.

  • Add the siRNA-lipid complexes to the cells and incubate for 48 hours to allow for target gene knockdown.

  • After 48 hours, treat the cells with this compound or IFN-α at their respective IC50 concentrations.

  • Incubate for an additional 24 hours.

  • Perform a luciferase assay as described previously to measure the level of HCV replication.

  • A reduction in the antiviral activity of the compound in the presence of a specific siRNA compared to the non-targeting control indicates the involvement of that gene product in the compound's mechanism of action.

Conclusion

This compound presents a compelling profile as a potential alternative to recombinant interferons. Its oral bioavailability, distinct IFNAR1/Tyk2-independent signaling pathway, and potent antiviral activity, coupled with a potentially improved side-effect profile due to the lack of inflammatory cytokine induction, position it as a significant candidate for further development in the treatment of viral diseases and other conditions where interferon-based therapies are employed. The experimental data underscores the need for continued investigation into the clinical utility of this novel IFNAR2 agonist.

References

Assessing the Specificity of RO8191 for IFNAR2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of RO8191, a small-molecule agonist of the Interferon-α/β receptor 2 (IFNAR2), with alternative molecules that modulate the type I interferon (IFN) signaling pathway. The focus of this guide is to objectively assess the specificity of this compound for IFNAR2, supported by experimental data and detailed methodologies.

Introduction to this compound

This compound is an orally active, small-molecule imidazonaphthyridine compound that functions as a potent agonist of the type I interferon receptor.[1][2] It directly binds to IFNAR2, a subunit of the type I IFN receptor, to activate downstream signaling pathways, mimicking the effects of endogenous type I interferons.[1][3] A key characteristic of this compound is its ability to activate IFN-stimulated genes (ISGs) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) phosphorylation in a manner that is dependent on IFNAR2 and JAK1, but notably independent of IFNAR1 and Tyrosine Kinase 2 (Tyk2).[2][4] This unique mechanism of action suggests a high degree of specificity for IFNAR2.

Comparative Analysis of IFNAR2 Ligands

To understand the specificity of this compound, it is essential to compare its performance with other molecules that interact with the IFNAR complex. This includes natural ligands like interferon-α (IFN-α) and interferon-β (IFN-β), as well as antagonists such as the viral protein B18R.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and other relevant molecules.

Table 1: Functional Activity of this compound

ParameterValueCell Line/SystemReference
EC50 0.2 µMNot specified
IC50 (HCV replicon) 200 nMHCV replicon cells[2]
IC50 (HCV particles) 0.17 µMCell culture
IC50 (HBV replication) 0.1 µMCell culture[3]

Table 2: Comparative Binding Affinities (KD) to IFNAR Subunits

LigandIFNAR1 Affinity (KD)IFNAR2 Affinity (KD)Reference
This compound Not dependentData not available[2][4]
IFN-α2 ~5 µM~5 nM[3]
IFN-β ~100 nM~0.5 nM[3]
IFN-ε Similar to other IFNsWeak affinity[1]
IFN-κ Similar to other IFNsWeak affinity[1]

Note: A direct binding affinity (KD) for this compound to IFNAR2 has not been publicly reported, however, Surface Plasmon Resonance (SPR) data confirms direct interaction.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Surface Plasmon Resonance (SPR) for this compound-IFNAR2 Interaction

Objective: To determine the direct binding of this compound to the extracellular domain (ECD) of IFNAR2.

Methodology:

  • Immobilization: Recombinant human IFNAR2-ECD is immobilized on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

  • Analyte Injection: A series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP) are injected over the sensor surface.

  • Data Acquisition: The association and dissociation of this compound are monitored in real-time by detecting changes in the refractive index at the sensor surface, measured in Resonance Units (RU).

  • Positive Control: Pegylated IFN-α2a is used as a positive control to confirm the functionality of the immobilized IFNAR2-ECD.[4]

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

siRNA-Mediated Knockdown of IFNAR1 and IFNAR2

Objective: To assess the dependence of this compound's antiviral activity on the presence of IFNAR1 and IFNAR2.

Methodology:

  • Cell Culture: Human hepatoma cells containing a Hepatitis C virus (HCV) replicon (e.g., Huh-7 based) are cultured in appropriate media.

  • siRNA Transfection: Cells are transfected with specific small interfering RNAs (siRNAs) targeting either IFNAR1 or IFNAR2 mRNA, or a non-targeting control siRNA, using a suitable transfection reagent (e.g., Lipofectamine RNAiMAX). A typical final siRNA concentration is 0.1 µM.[5]

  • Knockdown Validation: After 48-72 hours of incubation, the efficiency of IFNAR1 and IFNAR2 knockdown is confirmed at both the mRNA level (by RT-qPCR) and protein level (by Western blot or FACS).[3][6][7]

  • Treatment: The transfected cells are then treated with this compound or IFN-α (as a control) for a specified period (e.g., 24 hours).

  • Activity Readout: The antiviral activity is determined by measuring the level of HCV replicon RNA, often using a luciferase reporter assay.[4]

JAK/STAT Phosphorylation Assay by Western Blot

Objective: To determine the effect of this compound on the phosphorylation of key signaling proteins in the JAK/STAT pathway.

Methodology:

  • Cell Treatment: HCV replicon cells are treated with various concentrations of this compound, IFN-α, or IFN-β for a short duration (e.g., 15 minutes).[4]

  • Cell Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of STAT1 (p-STAT1) and STAT2 (p-STAT2), as well as total STAT1 and STAT2 as loading controls.

  • Detection: After incubation with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[8][9]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

IFNAR_Signaling cluster_ligands Ligands cluster_receptor Receptor Complex cluster_kinases Kinases cluster_stats Signal Transducers cluster_downstream Downstream Effects IFNa IFN-α / IFN-β IFNAR1 IFNAR1 IFNa->IFNAR1 IFNAR2 IFNAR2 IFNa->IFNAR2 This compound This compound This compound->IFNAR2 Tyk2 Tyk2 IFNAR1->Tyk2 activates JAK1 JAK1 IFNAR2->JAK1 activates IFNAR2->JAK1 activates STAT1 STAT1 Tyk2->STAT1 JAK1->STAT1 STAT2 STAT2 JAK1->STAT2 JAK1->STAT2 pSTAT1 pSTAT1 STAT1->pSTAT1 P pSTAT2 pSTAT2 STAT2->pSTAT2 P ISGF3 ISGF3 Complex pSTAT1->ISGF3 pSTAT2->ISGF3 ISG ISG Expression ISGF3->ISG

Caption: IFNAR Signaling Pathways for Type I IFNs and this compound.

siRNASpecificityWorkflow cluster_transfection siRNA Transfection cluster_treatment Treatment cluster_analysis Analysis start HCV Replicon Cells siControl Control siRNA start->siControl siIFNAR1 IFNAR1 siRNA start->siIFNAR1 siIFNAR2 IFNAR2 siRNA start->siIFNAR2 treatthis compound This compound siControl->treatthis compound treatIFNa IFN-α siControl->treatIFNa siIFNAR1->treatthis compound siIFNAR1->treatIFNa siIFNAR2->treatthis compound siIFNAR2->treatIFNa readout Luciferase Assay (HCV Replication) treatthis compound->readout Assess Activity treatIFNa->readout Assess Activity

Caption: Experimental Workflow for siRNA Knockdown Specificity Assay.

Conclusion

The available experimental evidence strongly supports the high specificity of this compound for IFNAR2. Its mechanism of action, which bypasses the requirement for IFNAR1 and Tyk2, distinguishes it from endogenous type I interferons. While a direct binding affinity (KD) value for the this compound-IFNAR2 interaction is not yet publicly available, functional assays, including siRNA knockdown and JAK/STAT phosphorylation profiling, provide compelling evidence for its selective engagement with IFNAR2. This specificity makes this compound a valuable tool for dissecting the IFNAR2-mediated signaling pathway and a promising candidate for therapeutic development where targeted activation of this pathway is desired. Further studies directly comparing the binding kinetics and functional profiles of this compound with other emerging small-molecule IFNAR agonists will be beneficial for a more complete understanding of its specificity.

References

Safety Operating Guide

Personal protective equipment for handling RO8191

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of RO8191. Adherence to these guidelines is critical for ensuring laboratory safety and maintaining experimental integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects. All personnel handling this compound must use the following personal protective equipment (PPE):

  • Eye Protection: Safety goggles with side-shields.

  • Hand Protection: Protective gloves (e.g., nitrile).

  • Body Protection: Impervious clothing, such as a lab coat.

  • Respiratory Protection: A suitable respirator should be used, especially when handling the compound in powder form to avoid dust and aerosol formation.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Safe Handling and Storage

Proper handling and storage are crucial to maintain the stability and integrity of this compound and to ensure the safety of laboratory personnel.

ParameterGuideline
Handling Avoid inhalation, and contact with eyes and skin. Prevent the formation of dust and aerosols. Do not eat, drink, or smoke in areas where the compound is handled. Wash hands thoroughly after handling.
Storage (Powder) Store at -20°C in a tightly sealed container.
Storage (in Solvent) Store at -80°C in a tightly sealed container.
General Storage Conditions Keep in a cool, well-ventilated area away from direct sunlight and sources of ignition.
Incompatible Materials Strong acids/alkalis, and strong oxidizing/reducing agents.

Spill Management and Decontamination

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Immediate Actions:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or involves a significant amount of dust, evacuate the immediate area.

  • Ventilation: Ensure the area is well-ventilated, using a fume hood if the spill occurs within one.

Spill Cleanup Procedure:

  • Don Appropriate PPE: Before cleaning, ensure you are wearing the full required PPE.

  • Contain the Spill: For powdered spills, gently cover with a damp paper towel to avoid raising dust. For liquid spills, use an absorbent material to contain the spill.

  • Clean the Area: Carefully wipe up the spill, working from the outside in.

  • Decontaminate: Wash the spill area thoroughly with soap and water.

  • Dispose of Waste: All contaminated materials (paper towels, absorbent pads, gloves, etc.) must be collected in a sealed, labeled container for proper disposal.

Disposal Plan

Dispose of this compound and any contaminated waste in accordance with all applicable federal, state, and local regulations.

  • Unused Product: Dispose of contents and container to an approved waste disposal plant.

  • Contaminated Materials: All materials used in the cleanup of spills or that have come into contact with this compound should be treated as hazardous waste and disposed of accordingly.

Experimental Protocols and Data

This compound is an orally active and potent interferon (IFN) receptor agonist that directly binds to the IFNα/β receptor 2 (IFNAR2), leading to the activation of IFN-stimulated genes (ISGs) and JAK/STAT phosphorylation.

Quantitative Data Summary
AssayCell LineValue
Anti-HCV Replicon Activity (IC50) Huh-7 derived200 nM
Anti-EMCV Activity A54990% viability at 1.23 µM
IFNAR2 Agonist Activity (EC50) -0.2 µM
In Vitro Anti-HCV Replicon Assay Protocol

This protocol outlines a typical experiment to determine the anti-HCV activity of this compound in a replicon cell line.

  • Cell Plating: Seed Huh-7 cells harboring an HCV replicon in 96-well plates.

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in cell culture medium to achieve the final desired concentrations.

  • Treatment: Add the diluted this compound solutions to the cells. Include appropriate vehicle controls (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Data Analysis: Measure the activity of a reporter gene (e.g., luciferase) to determine the extent of HCV replication. Calculate the IC50 value, which is the concentration of this compound that inhibits HCV replication by 50%.

Signaling Pathway and Experimental Workflow

This compound exerts its antiviral effects by activating the JAK/STAT signaling pathway through a unique mechanism.

RO8191_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound IFNAR2 IFNAR2 (Homodimer) This compound->IFNAR2 Binds and induces homodimerization JAK1 JAK1 IFNAR2->JAK1 Activates STAT1 STAT1 JAK1->STAT1 Phosphorylates STAT2 STAT2 JAK1->STAT2 Phosphorylates ISGF3 ISGF3 Complex (STAT1/STAT2/IRF9) STAT1->ISGF3 STAT2->ISGF3 ISRE ISRE (Interferon-Stimulated Response Element) ISGF3->ISRE Translocates to nucleus and binds ISG ISG Expression (Antiviral State) ISRE->ISG Initiates transcription

Caption: this compound binds to IFNAR2, activating JAK1 and subsequent STAT1/STAT2 phosphorylation, leading to ISG expression.

This workflow illustrates the key steps in handling and analyzing the effects of this compound in a laboratory setting.

Caption: A typical experimental workflow for in vitro testing of this compound, from preparation to disposal.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
RO8191
Reactant of Route 2
Reactant of Route 2
RO8191

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.